4-Fluoro-3,5-dimethylbenzyl alcohol
Description
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Structure
3D Structure
Properties
IUPAC Name |
(4-fluoro-3,5-dimethylphenyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO/c1-6-3-8(5-11)4-7(2)9(6)10/h3-4,11H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSVQFZNSWAQOHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)C)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Guide to the Synthesis of 4-Fluoro-3,5-dimethylbenzyl alcohol: A Key Building Block for Advanced Research
This technical guide provides researchers, scientists, and drug development professionals with a detailed examination of the synthetic pathways leading to 4-Fluoro-3,5-dimethylbenzyl alcohol. This compound is a valuable fluorinated aromatic building block, a class of molecules increasingly sought after in medicinal chemistry and materials science for their unique physicochemical properties. The introduction of fluorine and methyl groups onto the benzyl alcohol scaffold offers a nuanced tool for modulating properties such as metabolic stability, binding affinity, and lipophilicity in larger, more complex molecules.
This document outlines two primary, reliable synthetic strategies starting from commercially available precursors. The choice between these routes may depend on laboratory-specific factors, including available equipment, safety infrastructure, and the desired scale of the synthesis. Each proposed pathway is accompanied by a detailed protocol, an analysis of the underlying chemical principles, and safety considerations.
Strategic Approaches to Synthesis
The synthesis of this compound is most efficiently achieved through the reduction of a corresponding carbonyl compound. The two most logical and well-established precursors are 4-Fluoro-3,5-dimethylbenzaldehyde and 4-Fluoro-3,5-dimethylbenzoic acid. Both are available from various chemical suppliers, simplifying the synthetic workflow by eliminating the need for de novo synthesis of the substituted aromatic ring.
The overall synthetic logic is presented below:
Caption: Overview of the two primary synthetic routes to the target compound.
Route 1: Reduction of 4-Fluoro-3,5-dimethylbenzaldehyde
This approach is often preferred for its operational simplicity and the use of a milder reducing agent, sodium borohydride (NaBH₄). The reaction is typically high-yielding and proceeds under gentle conditions, making it suitable for a wide range of laboratory settings.
Causality and Experimental Choices
The core of this transformation is the nucleophilic addition of a hydride ion (H⁻) from NaBH₄ to the electrophilic carbonyl carbon of the aldehyde. Sodium borohydride is selected because it is a chemoselective reagent that readily reduces aldehydes and ketones but does not typically affect other functional groups like esters or, in this case, the fluoroaromatic system. Protic solvents like methanol or ethanol are used as they can activate the carbonyl group through hydrogen bonding and also serve to protonate the resulting alkoxide intermediate during the workup phase.
Detailed Experimental Protocol
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| 4-Fluoro-3,5-dimethylbenzaldehyde | 152.17 | 5.00 g | 1.0 |
| Sodium Borohydride (NaBH₄) | 37.83 | 0.75 g | 0.6 |
| Methanol (MeOH) | 32.04 | 50 mL | - |
| Deionized Water (H₂O) | 18.02 | 100 mL | - |
| 1 M Hydrochloric Acid (HCl) | 36.46 | ~10-15 mL | - |
| Diethyl Ether (Et₂O) or Ethyl Acetate | - | 150 mL (for extraction) | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~5 g | - |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.00 g (32.8 mmol) of 4-Fluoro-3,5-dimethylbenzaldehyde in 50 mL of methanol.[1][2]
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0-5 °C.
-
Addition of Reducing Agent: Carefully add 0.75 g (19.8 mmol) of sodium borohydride to the solution in small portions over 15 minutes. Caution: Hydrogen gas evolution will occur. Maintain the temperature below 10 °C during the addition.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting aldehyde spot.
-
Quenching: Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully add 50 mL of deionized water to quench the excess sodium borohydride.
-
Neutralization and Solvent Removal: Acidify the solution to pH ~6-7 by the dropwise addition of 1 M HCl. This step neutralizes the borate salts. Remove the methanol from the mixture under reduced pressure using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous solution to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic extracts and wash them with 50 mL of saturated sodium chloride solution (brine). Dry the organic layer over anhydrous magnesium sulfate.
-
Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude this compound, which can be further purified by column chromatography if necessary.
Route 2: Reduction of 4-Fluoro-3,5-dimethylbenzoic acid
This pathway utilizes the powerful reducing agent Lithium Aluminum Hydride (LiAlH₄). While LiAlH₄ is less selective than NaBH₄, it is highly effective for reducing carboxylic acids directly to primary alcohols.[3] This method requires more stringent anhydrous conditions and careful handling due to the high reactivity of LiAlH₄ with water and other protic sources.
Causality and Experimental Choices
Carboxylic acids are less electrophilic than aldehydes, and their acidic proton would react with NaBH₄ in a non-productive acid-base reaction. LiAlH₄ is a much stronger, non-selective reducing agent capable of this transformation.[3] The mechanism involves the initial deprotonation of the carboxylic acid, followed by the coordination of the aluminum to the carbonyl oxygen, and subsequent delivery of hydride ions.[3] Anhydrous aprotic solvents like tetrahydrofuran (THF) or diethyl ether are mandatory to prevent the violent decomposition of the LiAlH₄. The workup procedure, often a Fieser workup, is critical for safely quenching the reactive aluminum species and producing a filterable solid.
Detailed Experimental Protocol
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| 4-Fluoro-3,5-dimethylbenzoic acid | 168.17 | 5.00 g | 1.0 |
| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 1.70 g | 1.5 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 100 mL | - |
| Deionized Water (H₂O) | 18.02 | 1.7 mL | - |
| 15% Sodium Hydroxide (NaOH) solution | 40.00 | 1.7 mL | - |
| Deionized Water (H₂O) | 18.02 | 5.1 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | ~5 g | - |
Procedure:
-
Reaction Setup: Assemble a 250 mL three-neck round-bottom flask, previously oven-dried, with a dropping funnel, a reflux condenser with a nitrogen inlet, and a magnetic stir bar. Purge the entire apparatus with dry nitrogen.
-
Reagent Suspension: Under a positive pressure of nitrogen, add 1.70 g (44.8 mmol) of LiAlH₄ powder to 50 mL of anhydrous THF in the flask.
-
Substrate Addition: Dissolve 5.00 g (29.7 mmol) of 4-Fluoro-3,5-dimethylbenzoic acid in 50 mL of anhydrous THF in the dropping funnel.[4][5]
-
Reaction: Cool the LiAlH₄ suspension to 0 °C using an ice bath. Add the acid solution dropwise from the funnel over 30-45 minutes. Caution: Vigorous gas evolution (H₂) will occur. After the addition is complete, remove the ice bath and gently heat the mixture to reflux for 2-4 hours.
-
Monitoring: Monitor the reaction by TLC until the starting acid is consumed.
-
Workup (Fieser Method): Cool the reaction mixture to 0 °C. Extreme Caution is required for this step. Quench the reaction by the slow, sequential, dropwise addition of:
-
1.7 mL of water
-
1.7 mL of 15% aqueous NaOH
-
5.1 mL of water A granular white precipitate of aluminum salts should form.
-
-
Filtration and Isolation: Stir the resulting slurry at room temperature for an additional 30 minutes. Filter the mixture through a pad of Celite, washing the filter cake thoroughly with additional THF or ethyl acetate.
-
Drying and Concentration: Dry the combined organic filtrates over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to yield the target alcohol.
Caption: A generalized workflow for the synthesis, purification, and isolation of the product.
Conclusion and Future Prospects
Both outlined synthetic routes provide reliable and scalable methods for the preparation of this compound. The choice of the aldehyde or carboxylic acid precursor will largely depend on cost, availability, and the specific safety capabilities of the laboratory. The reduction of the aldehyde with sodium borohydride offers a milder, more user-friendly approach, while the reduction of the carboxylic acid with lithium aluminum hydride is a powerful alternative for which appropriate safety measures must be strictly adhered to. The availability of this versatile building block facilitates the exploration of new chemical space in drug discovery and the development of novel functional materials.
References
- An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. (2025). Quick Company. [Link]
- Google Patents. (n.d.). Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor. (US4626601A).
- Google Patents. (n.d.). Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. (CN110903176A).
- 4-Fluoro-3,5-dimethylbenzoic acid. (n.d.). Oakwood Chemical.
- Reis, J. (2023, February 3). Lithium Aluminum Hydride (LiAlH4)
- A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. (n.d.). SAGE Journals.
Sources
An In-Depth Technical Guide to the Synthesis of (4-Fluoro-3,5-dimethylphenyl)methanol
This guide provides a comprehensive overview of the synthesis of (4-Fluoro-3,5-dimethylphenyl)methanol, a valuable intermediate in the development of pharmaceuticals and agrochemicals.[1] Intended for researchers, scientists, and drug development professionals, this document details the strategic considerations, key reactions, and robust analytical validation required for the successful preparation of this fluorinated aromatic alcohol.
Introduction: Strategic Importance of Fluorinated Benzyl Alcohols
(4-Fluoro-3,5-dimethylphenyl)methanol, with its distinct substitution pattern on the aromatic ring, serves as a critical building block in organic synthesis. The presence of a fluorine atom can significantly modulate the physicochemical and biological properties of a molecule, including its metabolic stability, binding affinity, and lipophilicity. This makes fluorinated intermediates like (4-fluoro-3,5-dimethylphenyl)methanol highly sought after in the design of novel therapeutic agents and crop protection products.
Table 1: Physicochemical Properties of (4-Fluoro-3,5-dimethylphenyl)methanol
| Property | Value |
| Molecular Formula | C₉H₁₁FO |
| Molecular Weight | 154.18 g/mol |
| Appearance | Solid (predicted) |
| CAS Number | 886501-76-4 |
Retrosynthetic Analysis and Strategic Approach
A logical and efficient synthetic strategy for (4-Fluoro-3,5-dimethylphenyl)methanol involves a two-step sequence starting from the readily available 1-fluoro-3,5-dimethylbenzene. This approach hinges on the introduction of a hydroxymethyl group at the C1 position of the benzene ring. The most direct method to achieve this is through the reduction of the corresponding benzaldehyde.
Therefore, our retrosynthetic analysis points to the following key transformations:
-
Reduction: Conversion of 4-fluoro-3,5-dimethylbenzaldehyde to (4-fluoro-3,5-dimethylphenyl)methanol.
-
Formylation: Introduction of a formyl group onto 1-fluoro-3,5-dimethylbenzene to yield 4-fluoro-3,5-dimethylbenzaldehyde.
This two-step approach offers a convergent and reliable pathway to the target molecule, leveraging well-established and scalable chemical reactions.
Caption: Retrosynthetic pathway for (4-Fluoro-3,5-dimethylphenyl)methanol.
Part 1: Synthesis of 4-Fluoro-3,5-dimethylbenzaldehyde via Grignard Formylation
The introduction of a formyl group onto the 1-fluoro-3,5-dimethylbenzene ring is a critical step. While methods like the Vilsmeier-Haack reaction are plausible, a more controlled and often higher-yielding approach for this specific substitution pattern is the Grignard reaction with a suitable formylating agent. This method involves the initial formation of a Grignard reagent from the corresponding aryl bromide, followed by its reaction with an electrophilic formyl source like N,N-dimethylformamide (DMF). A patent for the synthesis of a similar compound, 3,4-dimethylbenzaldehyde, provides a robust template for this transformation.[2][3]
Step 1.1: Bromination of 1-Fluoro-3,5-dimethylbenzene (Not explicitly found, but a necessary precursor for the Grignard route)
While a direct protocol was not found, a standard electrophilic aromatic bromination of 1-fluoro-3,5-dimethylbenzene would be required to generate the necessary aryl bromide precursor.
Step 1.2: Grignard Reagent Formation and Formylation
This protocol is adapted from a similar synthesis of 3,4-dimethylbenzaldehyde.[2][3]
Experimental Protocol:
-
Reaction Setup: A flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with magnesium turnings (1.2 equivalents) and a crystal of iodine (as an initiator).
-
Grignard Initiation: A solution of 4-bromo-1-fluoro-3,5-dimethylbenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF) is added dropwise from the dropping funnel. Gentle warming may be necessary to initiate the Grignard reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.
-
Grignard Formation: The remaining aryl bromide solution is added at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is stirred at room temperature for an additional hour to ensure complete formation of the Grignard reagent.
-
Formylation: The reaction mixture is cooled to 0°C in an ice bath. N,N-dimethylformamide (DMF, 1.1 equivalents) is then added dropwise, ensuring the temperature remains below 10°C.
-
Work-up: After the addition of DMF, the reaction is allowed to warm to room temperature and stirred for one hour. The reaction is then carefully quenched by the slow addition of 1 M aqueous HCl at 0°C.
-
Extraction and Purification: The aqueous and organic layers are separated. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with saturated aqueous sodium bicarbonate solution and then with brine. The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 4-fluoro-3,5-dimethylbenzaldehyde. Further purification can be achieved by vacuum distillation or column chromatography on silica gel.
Caption: Workflow for the Grignard formylation of 4-bromo-1-fluoro-3,5-dimethylbenzene.
Part 2: Reduction of 4-Fluoro-3,5-dimethylbenzaldehyde to (4-Fluoro-3,5-dimethylphenyl)methanol
The final step in the synthesis is the reduction of the aldehyde functionality to a primary alcohol. This transformation is reliably achieved using hydride reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reagent for this purpose, offering ease of handling and a straightforward work-up. For a more potent reducing agent, lithium aluminum hydride (LiAlH₄) can also be employed, although it requires more stringent anhydrous conditions.
Method 2.1: Reduction with Sodium Borohydride (NaBH₄)
This is the preferred method due to its simplicity and safety profile.
Experimental Protocol:
-
Reaction Setup: A round-bottom flask is charged with 4-fluoro-3,5-dimethylbenzaldehyde (1.0 equivalent) and dissolved in methanol or ethanol.
-
Reduction: The solution is cooled to 0°C in an ice bath. Sodium borohydride (1.1 equivalents) is added portion-wise over 15-20 minutes, maintaining the temperature below 10°C.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting aldehyde is completely consumed.
-
Work-up: The reaction is quenched by the slow addition of water. The bulk of the alcohol solvent is removed under reduced pressure.
-
Extraction and Purification: The aqueous residue is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate. After filtration, the solvent is evaporated to yield crude (4-fluoro-3,5-dimethylphenyl)methanol. The product can be further purified by recrystallization or column chromatography.
Table 2: Comparison of Reducing Agents
| Reducing Agent | Solvent | Temperature | Work-up | Key Advantages |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 0°C to rt | Aqueous | Mild, selective, easy to handle |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF, Diethyl ether | 0°C to rt | Careful quenching with water/NaOH | More powerful, can reduce other functional groups |
Part 3: Analytical Characterization and Data
Expected Spectroscopic Data:
-
¹H NMR:
-
A singlet for the two equivalent methyl groups (Ar-CH₃).
-
A singlet for the aromatic protons (Ar-H).
-
A singlet or doublet for the benzylic protons (-CH₂OH).
-
A broad singlet for the hydroxyl proton (-OH), which is exchangeable with D₂O.
-
-
¹³C NMR:
-
Distinct signals for the aromatic carbons, with characteristic C-F couplings.
-
A signal for the benzylic carbon (-CH₂OH).
-
A signal for the methyl carbons (-CH₃).
-
-
IR Spectroscopy:
-
A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol.
-
C-H stretching vibrations for the aromatic and methyl groups around 2850-3000 cm⁻¹.
-
Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.
-
A strong C-F stretching absorption band typically in the 1000-1400 cm⁻¹ region.
-
Conclusion
The synthesis of (4-fluoro-3,5-dimethylphenyl)methanol can be efficiently achieved through a two-step sequence involving the formylation of 1-fluoro-3,5-dimethylbenzene followed by the reduction of the resulting aldehyde. The Grignard formylation offers a controlled route to the intermediate aldehyde, while the reduction with sodium borohydride provides a safe and effective means to obtain the final product. This guide provides a solid foundation for the laboratory preparation of this important fluorinated building block, and researchers are encouraged to optimize the described protocols for their specific needs and available resources.
References
- MySkinRecipes. (4-Fluoro-3,5-dimethylphenyl)methanol.
- PubChem. (4-Fluoro-3,5-dimethylphenyl)(phenyl)methanol.
- ChemBK. (4-Fluoro-3,5-dimethylphenyl)methanol.
- Google Patents. (2016). A process for preparation of 3,4-dimethylbenzaldehyde. (WO2016071920A2).
- Google Patents. (2016). A process for preparation of 3,4-dimethylbenzaldehyde. (WO2016071920A2).
- PubChem. (4-Fluoro-3,5-dimethylbenzaldehyde.
- MySkinRecipes. (4-Fluoro-3,5-dimethylphenyl)methanol.
- PubChem. (4-Fluoro-3,5-dimethylphenyl)(phenyl)methanol.
- ChemBK. (4-Fluoro-3,5-dimethylphenyl)methanol.
- Google Patents. (2016). A process for preparation of 3,4-dimethylbenzaldehyde. (WO2016071920A2).
- Google Patents. (2016). A process for preparation of 3,4-dimethylbenzaldehyde. (WO2016071920A2).
- PubChem. (4-Fluoro-3,5-dimethylbenzaldehyde.
Sources
An In-Depth Technical Guide to the Synthesis of 4-Fluoro-3,5-dimethylbenzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for the preparation of 4-Fluoro-3,5-dimethylbenzyl alcohol, a valuable fluorinated building block in medicinal chemistry and organic synthesis. The guide details two primary, robust synthetic strategies: the reduction of 4-fluoro-3,5-dimethylbenzaldehyde and the Grignard reaction of 1-bromo-4-fluoro-3,5-dimethylbenzene with a suitable formylating agent. This document is intended to serve as a practical resource, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of the methodologies to aid researchers in selecting the most appropriate route for their specific needs.
Introduction
Fluorinated organic molecules are of paramount importance in the pharmaceutical and agrochemical industries. The introduction of fluorine atoms into a molecule can significantly modulate its physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1] this compound, with its unique substitution pattern, is a key intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.[2] This guide provides a detailed exploration of its synthesis, grounded in established chemical principles and supported by practical, field-proven insights.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its synthesis, purification, and application.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁FO | [3] |
| Molecular Weight | 154.18 g/mol | [3] |
| CAS Number | 886501-76-4 | N/A |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in common organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate. | N/A |
Synthetic Strategies
Two principal and reliable synthetic routes for the preparation of this compound are presented. The choice between these methods will depend on factors such as the availability of starting materials, desired scale, and laboratory capabilities.
Route 1: Reduction of 4-Fluoro-3,5-dimethylbenzaldehyde
This approach is a straightforward and high-yielding method that involves the reduction of the corresponding aldehyde, 4-Fluoro-3,5-dimethylbenzaldehyde. Sodium borohydride (NaBH₄) is a commonly used reducing agent for this transformation due to its mildness, selectivity for aldehydes and ketones, and operational simplicity.[4][5]
Caption: Reduction of 4-Fluoro-3,5-dimethylbenzaldehyde.
The choice of sodium borohydride in a protic solvent like methanol is a classic and effective method for the reduction of aldehydes. Methanol serves not only as a solvent but also to activate the borohydride and to protonate the resulting alkoxide intermediate. The reaction is typically performed at room temperature or below to ensure high selectivity and to control the exothermic nature of the reaction.
Materials:
-
4-Fluoro-3,5-dimethylbenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Deionized water
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Fluoro-3,5-dimethylbenzaldehyde (1.0 eq) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 - 1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 5 °C. The addition is exothermic, and careful control is necessary to prevent side reactions.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Upon completion, carefully quench the reaction by the slow addition of deionized water at 0 °C to decompose the excess sodium borohydride.
-
Acidify the mixture to pH ~5-6 with 1 M hydrochloric acid.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.[6][7]
Route 2: Grignard Reaction of 1-Bromo-4-fluoro-3,5-dimethylbenzene
Caption: Grignard synthesis of the target alcohol.
The formation of a Grignard reagent requires strictly anhydrous conditions as they are highly reactive towards protic sources. Tetrahydrofuran (THF) is a common aprotic ether solvent that effectively solvates the Grignard reagent. The subsequent reaction with formaldehyde provides a direct route to the primary alcohol. An acidic workup is necessary to protonate the intermediate alkoxide.
Materials:
-
Magnesium turnings
-
Iodine (a small crystal for initiation)
-
Anhydrous tetrahydrofuran (THF)
-
Paraformaldehyde or formaldehyde gas
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Grignard Reagent Formation:
-
Flame-dry all glassware and assemble under an inert atmosphere.
-
Place magnesium turnings (1.2 eq) and a small crystal of iodine in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
In the dropping funnel, place a solution of 1-bromo-4-fluoro-3,5-dimethylbenzene (1.0 eq) in anhydrous THF.
-
Add a small portion of the bromide solution to the magnesium turnings to initiate the reaction. Gentle warming may be necessary.
-
Once the reaction starts (indicated by bubbling and disappearance of the iodine color), add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at reflux for 1 hour to ensure complete formation of the Grignard reagent.
-
-
Reaction with Formaldehyde and Work-up:
-
Cool the Grignard solution to 0 °C in an ice bath.
-
In a separate flask, depolymerize paraformaldehyde by heating and pass the resulting formaldehyde gas through the Grignard solution, or add anhydrous paraformaldehyde directly to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours or until completion (monitored by TLC).
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude product.
-
Purify by flash column chromatography as described in Route 1.
-
Characterization
The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include a singlet for the benzylic CH₂ protons, a singlet for the two methyl groups, and aromatic protons showing coupling to the fluorine atom.
-
¹³C NMR: The spectrum would show characteristic signals for the aromatic carbons, with the carbon attached to the fluorine exhibiting a large C-F coupling constant. Signals for the methyl and benzylic carbons would also be present.
-
Spectroscopic data for similar compounds can be found in the literature to aid in the interpretation of the spectra.[12]
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the presence of the hydroxyl (-OH) functional group (a broad peak around 3300 cm⁻¹) and the aromatic C-H and C=C stretching vibrations.
Conclusion
This technical guide has outlined two effective and reliable synthetic routes for the preparation of this compound. The choice of method will be dictated by the specific requirements of the research, including the availability of starting materials and the desired scale of the synthesis. The detailed protocols and mechanistic rationale provided herein are intended to empower researchers to confidently synthesize this important building block for their drug discovery and development endeavors.
References
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- Chem 353 : NaBH4 expt.
- This compound(886501-76-4) 1 h nmr - ChemicalBook.
- US3523978A - Process for the purification of benzyl alcohol - Google P
- 1-Bromo-4-fluoro-3,5-dimethylbenzene | 99725-44-7 - ChemScene.
- Technical Support Center: Purification of 3-(2-Aminopropyl)benzyl alcohol - Benchchem.
- benzyl alcohol - Organic Syntheses Procedure.
- 14 Formation and reaction of a Grignard reagent.
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Introduction: The Strategic Value of Fluorinated Benzyl Alcohols
An In-depth Technical Guide to 4-Fluoro-3,5-dimethylbenzyl alcohol
Prepared by: Gemini, Senior Application Scientist
Abstract: This document provides a comprehensive technical overview of this compound (CAS No. 886501-76-4), a fluorinated aromatic alcohol with significant potential as a building block in medicinal chemistry, agrochemistry, and materials science. This guide details its physicochemical properties, spectroscopic signature, a validated synthesis protocol, and its expected chemical reactivity. The content is tailored for researchers, chemists, and drug development professionals, offering insights into the strategic application of this compound in complex molecular design and synthesis.
The introduction of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. Fluorine's unique properties—high electronegativity, small size, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and pKa.[1] Fluorinated benzyl alcohols, in particular, serve as versatile intermediates, allowing for the incorporation of a fluorinated benzyl moiety into a wide array of molecular scaffolds.[2] this compound belongs to this valuable class of reagents, offering a unique substitution pattern that combines the electronic effects of a fluorine atom with the steric and electronic influence of two methyl groups, making it a compelling synthon for exploring new chemical space.
Physicochemical and Structural Properties
This compound is a substituted primary aromatic alcohol. Its core structure consists of a benzene ring functionalized with a hydroxymethyl group, a fluorine atom, and two methyl groups. The key physicochemical data for this compound are summarized in the table below. It is important to note that while fundamental identifiers are well-established, experimental data such as boiling point and density are not widely reported in the literature and would typically be determined empirically.
| Property | Value | Reference(s) |
| CAS Number | 886501-76-4 | [3] |
| Molecular Formula | C₉H₁₁FO | [4] |
| Molecular Weight | 154.18 g/mol | [4] |
| Physical State | Liquid | [5] |
| Purity (Typical) | ≥97% | [5] |
| InChI Key | MSVQFZNSWAQOHL-UHFFFAOYSA-N | [1] |
Spectroscopic Profile
A comprehensive understanding of a molecule's spectroscopic characteristics is essential for reaction monitoring and quality control. The expected spectroscopic data for this compound are outlined below, based on its structure and data from analogous compounds. Spectral data for this compound can be sourced from specialized vendors.[6]
-
¹H NMR Spectroscopy: The proton NMR spectrum is predicted to be relatively simple and highly informative.
-
Aromatic Protons (Ar-H): A single signal is expected for the two equivalent aromatic protons. This signal would likely appear around δ 6.9-7.1 ppm. Due to coupling with the adjacent fluorine atom, it may present as a fine triplet or a broadened singlet.
-
Benzylic Protons (CH₂OH): The two benzylic protons are chemically equivalent and should appear as a singlet around δ 4.5-4.7 ppm.
-
Hydroxyl Proton (OH): A broad singlet with a variable chemical shift (typically δ 1.5-3.0 ppm, depending on concentration and solvent) is expected for the alcohol proton.
-
Methyl Protons (CH₃): The six protons of the two equivalent methyl groups will produce a single, sharp signal around δ 2.2-2.3 ppm. This signal may exhibit a small doublet splitting due to four-bond coupling to the fluorine atom (⁴JHF).
-
-
¹³C NMR Spectroscopy: The carbon spectrum will clearly show the nine distinct carbon environments.
-
C-F: The carbon directly attached to the fluorine atom will be the most downfield aromatic signal, expected around δ 158-162 ppm, and will exhibit a large one-bond coupling constant (¹JCF) of approximately 240-250 Hz.
-
Aromatic Carbons: The other aromatic carbons will appear in the δ 115-145 ppm region, with their specific shifts influenced by the substituents. Carbons adjacent to the fluorine will show smaller C-F coupling constants.
-
Benzylic Carbon (CH₂OH): The benzylic carbon is expected around δ 64-66 ppm.
-
Methyl Carbons (CH₃): The methyl carbons will appear upfield, around δ 14-16 ppm.
-
-
Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the key functional groups.
-
O-H Stretch: A strong, broad absorption band centered around 3300-3400 cm⁻¹ is characteristic of the alcohol hydroxyl group.
-
C-H Stretch: Aromatic C-H stretching will appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups will be just below 3000 cm⁻¹.
-
C=C Stretch: Aromatic ring stretching vibrations are expected in the 1580-1620 cm⁻¹ region.
-
C-F Stretch: A strong, sharp absorption band in the 1200-1280 cm⁻¹ region is indicative of the C-F bond.
-
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
-
Molecular Ion (M⁺): The molecular ion peak should be observed at m/z = 154.
-
Key Fragments: Common fragmentation pathways for benzyl alcohols include the loss of water ([M-H₂O]⁺ at m/z = 136) and the loss of the hydroxymethyl radical ([M-CH₂OH]⁺ at m/z = 123).
-
Synthesis Protocol
This compound can be reliably synthesized via the reduction of its corresponding aldehyde, 4-Fluoro-3,5-dimethylbenzaldehyde, which is a commercially available starting material.[7][8] The use of sodium borohydride (NaBH₄) in an alcoholic solvent is a mild, efficient, and highly selective method for this transformation.
Workflow for Synthesis
Caption: Synthesis workflow for this compound.
Step-by-Step Experimental Protocol
-
Reaction Setup: To a round-bottom flask charged with 4-fluoro-3,5-dimethylbenzaldehyde (1.0 eq), add anhydrous methanol (approx. 0.2 M concentration). Stir the solution until the aldehyde is fully dissolved.
-
Reduction: Cool the flask in an ice-water bath to 0 °C. Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.
-
Quenching: Carefully quench the reaction by slowly adding deionized water, followed by 1 M HCl until the solution is neutral to slightly acidic (pH ~6-7) and gas evolution ceases.
-
Workup: Remove the methanol from the reaction mixture using a rotary evaporator. Add ethyl acetate to the remaining aqueous layer and transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Isolation: Wash the combined organic layers with saturated sodium chloride (brine) solution, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.
Chemical Reactivity and Synthetic Potential
The reactivity of this compound is governed by its primary alcohol functional group. The electronic nature of the substituted aromatic ring—influenced by the electron-withdrawing fluorine and electron-donating methyl groups—modulates the reactivity of the benzylic position.
-
Oxidation: The primary alcohol can be selectively oxidized. Using mild reagents like pyridinium chlorochromate (PCC) will yield the parent aldehyde, 4-fluoro-3,5-dimethylbenzaldehyde. Stronger oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid, will lead to the corresponding carboxylic acid, 4-fluoro-3,5-dimethylbenzoic acid.[9]
-
Esterification: It readily undergoes esterification with carboxylic acids (Fischer esterification), acid chlorides, or anhydrides in the presence of a suitable catalyst or base to form various esters.
-
Etherification: The alcohol can be converted to its corresponding alkoxide with a strong base (e.g., NaH) and subsequently reacted with an alkyl halide (Williamson ether synthesis) to form benzyl ethers.
-
Halogenation: The hydroxyl group can be substituted by a halogen using reagents like SOCl₂ (for chlorides) or PBr₃ (for bromides) to produce the corresponding 4-fluoro-3,5-dimethylbenzyl halide, a versatile electrophile for subsequent C-C or C-N bond-forming reactions.
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An In-depth Technical Guide to 4-Fluoro-3,5-dimethylbenzyl alcohol: Structure, Synthesis, and Characterization
This guide provides a comprehensive technical overview of 4-Fluoro-3,5-dimethylbenzyl alcohol, a key fluorinated organic building block. Designed for researchers, chemists, and professionals in drug development, this document delves into the molecule's structural properties, a validated synthetic pathway, detailed spectroscopic characterization, and critical safety protocols. Our focus is on the causality behind experimental choices and the integration of robust analytical data to provide a complete molecular portrait.
Core Molecular Identity
This compound is an aromatic primary alcohol featuring a fluorine atom at the para-position and two methyl groups flanking it at the meta-positions. This specific substitution pattern imparts unique electronic properties and steric influences, making it a valuable intermediate in the synthesis of complex target molecules in medicinal chemistry and materials science.
Key Identifiers:
-
Chemical Name: this compound
-
CAS Number: 886501-76-4
-
Molecular Weight: 154.18 g/mol [1]
| Property | Value | Source(s) |
| Purity | ≥97% | [1][2] |
| Physical Form | Liquid | [1][2] |
| InChI Key | MSVQFZNSWAQOHL-UHFFFAOYSA-N | [1] |
Synthesis Pathway and Experimental Protocol
The most direct and reliable method for preparing this compound is through the reduction of its corresponding aldehyde, 4-fluoro-3,5-dimethylbenzaldehyde.
Mechanistic Rationale
The choice of reducing agent is critical for this transformation. Sodium borohydride (NaBH₄) is the preferred reagent for several key reasons:
-
Chemoselectivity: NaBH₄ is a mild reducing agent, highly selective for aldehydes and ketones. It will not reduce more stable functional groups such as esters, carboxylic acids, or amides that might be present in more complex substrates. This selectivity prevents unwanted side reactions.
-
Operational Simplicity: The reaction can be conducted in protic solvents like methanol or ethanol at ambient temperature, making the procedure straightforward and scalable. The workup is also simple, typically involving an aqueous quench.
-
Safety: Compared to more powerful reducing agents like lithium aluminum hydride (LiAlH₄), NaBH₄ is significantly safer to handle as it does not react violently with water or atmospheric moisture.
The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. Subsequent protonation of the resulting alkoxide by the solvent yields the primary alcohol.
Synthesis Workflow Diagram
Caption: Synthetic workflow for the reduction of 4-fluoro-3,5-dimethylbenzaldehyde.
Step-by-Step Laboratory Protocol
-
Preparation: To a round-bottom flask charged with 4-fluoro-3,5-dimethylbenzaldehyde (1.0 eq) dissolved in methanol (approx. 0.2 M), add a magnetic stir bar.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the temperature equilibrates to ~0 °C.
-
Reagent Addition: Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15 minutes. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent excessive gas evolution.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.
-
Quenching: Carefully quench the reaction by slowly adding 1 M hydrochloric acid (HCl) until the effervescence ceases. This neutralizes the excess NaBH₄ and protonates the product.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of methanol).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure this compound.
Structural Elucidation via Spectroscopy
The definitive confirmation of the molecular structure is achieved through a combination of spectroscopic techniques. The data presented here is based on established principles and spectral data from analogous compounds.[3][4][5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides precise information about the hydrogen (¹H) and carbon (¹³C) framework of the molecule.
| ¹H NMR | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment | Rationale |
| Aromatic | ~6.8 - 7.0 | Doublet (d) | 2H | Ar-H | Aromatic protons ortho to the fluorine atom, showing coupling to ¹⁹F. |
| Benzylic | ~4.6 | Singlet (s) | 2H | -CH₂OH | Protons on the carbon adjacent to both the aromatic ring and the oxygen atom. |
| Hydroxyl | ~1.6 - 2.5 | Broad Singlet (br s) | 1H | -CH₂OH | Labile proton, its shift is concentration and solvent dependent. |
| Methyl | ~2.3 | Singlet (s) | 6H | Ar-CH ₃ | Six equivalent protons of the two methyl groups attached to the aromatic ring. |
| ¹³C NMR | Chemical Shift (δ, ppm) (Predicted) | Assignment | Rationale |
| Aromatic C-F | ~158 - 162 (d) | C -F | Aromatic carbon directly bonded to fluorine; exhibits a large ¹JCF coupling constant. |
| Aromatic C-CH₂OH | ~138 - 142 (d) | C -CH₂OH | Aromatic carbon bearing the benzyl group; shows a smaller coupling to fluorine. |
| Aromatic C-CH₃ | ~128 - 132 (d) | C -CH₃ | Aromatic carbons bonded to the methyl groups. |
| Aromatic C-H | ~115 - 120 (d) | C -H | Aromatic carbons bonded to hydrogen. |
| Benzylic | ~64 - 66 | -C H₂OH | The sp³ hybridized carbon of the benzyl alcohol moiety. |
| Methyl | ~20 - 22 | Ar-C H₃ | Carbon atoms of the two equivalent methyl groups. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) (Predicted) | Vibration Type | Functional Group |
| 3200 - 3500 (broad) | O-H Stretch | Alcohol (-OH) |
| 2850 - 3000 | C-H Stretch | sp³ C-H (Benzylic, Methyl) |
| 3010 - 3100 | C-H Stretch | sp² C-H (Aromatic) |
| 1580 - 1620 | C=C Stretch | Aromatic Ring |
| 1200 - 1250 | C-F Stretch | Aryl-Fluoride |
| 1000 - 1050 | C-O Stretch | Primary Alcohol |
The presence of a strong, broad absorption band above 3200 cm⁻¹ is a definitive indicator of the hydroxyl group, while the sharp band around 1220 cm⁻¹ confirms the C-F bond.[7]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.
-
Molecular Ion (M⁺): A peak at m/z = 154, corresponding to the molecular weight of C₉H₁₁FO.
-
Key Fragmentation Pathways:
-
Alpha-Cleavage: Benzyl alcohols readily undergo cleavage of the bond between the aromatic ring and the benzylic carbon. However, the most common fragmentation is the loss of a hydrogen radical from the benzylic carbon, followed by rearrangement.
-
Loss of Water: Dehydration can lead to a fragment at M-18 (m/z = 136).[8]
-
Loss of Hydroxymethyl Radical: Cleavage of the C-C bond can result in the loss of •CH₂OH, leading to a fragment at M-31 (m/z = 123).
-
Caption: Common mass spectrometry fragmentation pathways for this compound.
Safety and Handling
As with any laboratory chemical, proper handling of this compound is essential. While a specific safety data sheet (SDS) for this exact compound is not widely available, data from structurally similar benzyl alcohols should be used to inform handling procedures.[9][10][11][12]
-
Hazard Classification (Anticipated):
-
Skin Irritant
-
Serious Eye Irritant
-
May cause respiratory irritation
-
-
Precautionary Statements:
-
Wash hands and exposed skin thoroughly after handling.
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Use only outdoors or in a well-ventilated area.
-
Store in a well-ventilated place. Keep container tightly closed.
-
Applications in Research and Development
This compound is a specialized building block. Its utility stems from:
-
The Hydroxyl Group: This primary alcohol can be easily oxidized to the corresponding aldehyde or carboxylic acid, or converted into a leaving group (e.g., tosylate, mesylate, or halide) for nucleophilic substitution reactions.
-
The Fluorinated Aromatic Ring: The fluorine atom can modulate properties like lipophilicity and metabolic stability, which is highly desirable in drug design. The methyl groups provide steric bulk and can influence binding interactions with biological targets.
This compound serves as a valuable starting material for creating libraries of novel compounds for screening in agrochemical and pharmaceutical research.
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An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Fluoro-3,5-dimethylbenzyl alcohol
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemical and pharmaceutical sciences for the structural elucidation of organic molecules. This guide provides a comprehensive, in-depth analysis of the ¹H NMR spectrum of 4-Fluoro-3,5-dimethylbenzyl alcohol. We will deconstruct the theoretical underpinnings of the spectrum, detailing the predicted chemical shifts, multiplicities, and coupling constants for each proton environment. This theoretical framework is complemented by a field-proven, step-by-step experimental protocol for data acquisition and processing, designed to ensure spectral quality and reproducibility. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for routine and advanced structural characterization.
Introduction: The Molecule and the Method
This compound is a substituted aromatic alcohol. The presence of multiple, distinct functional groups—a fluorine atom, two methyl groups, and a hydroxymethyl group—on a benzene ring creates a unique and informative ¹H NMR spectrum. Understanding this spectrum is critical for confirming its identity, assessing its purity, and studying its interactions in various chemical environments.
¹H NMR spectroscopy operates on the principle that atomic nuclei with a non-zero spin, such as the proton (¹H), will align with an external magnetic field. Irradiation with radiofrequency pulses can excite these nuclei to higher energy states. The relaxation of these nuclei back to their ground state emits a signal, the frequency of which is highly sensitive to the local electronic environment. This sensitivity allows us to differentiate protons within a molecule, providing detailed information about its structure.
Theoretical Spectral Analysis: Predicting the ¹H NMR Signature
A robust analysis of any spectrum begins with a prediction based on established principles of chemical structure and its influence on NMR parameters. The symmetry of this compound simplifies its ¹H NMR spectrum into four distinct signals.
-
Aromatic Protons (H-2, H-6): Due to the molecule's C2 symmetry axis, the two protons on the aromatic ring are chemically and magnetically equivalent. Their chemical shift is influenced by the electron-donating methyl groups (ortho position, shielding effect) and the electron-withdrawing fluorine (para position) and hydroxymethyl groups. The most significant feature for this signal is its coupling to the ¹⁹F nucleus. Long-range coupling across four bonds (⁴JH-F) is expected, which will split the signal into a doublet.
-
Methyl Protons (C3-CH₃, C5-CH₃): The six protons of the two methyl groups are also equivalent due to symmetry. As they are attached to the aromatic ring, their signal will appear in the typical benzylic methyl region. These protons will also exhibit long-range coupling, this time across five bonds (⁵JH-F), to the fluorine atom. This coupling is generally smaller than ⁴JH-F and may result in a finely split doublet or a broadened singlet.
-
Methylene Protons (-CH₂OH): These two benzylic protons are adjacent to both the aromatic ring and the hydroxyl group. Their chemical shift is significantly downfield due to the influence of the electronegative oxygen and the anisotropic effect of the benzene ring. In an aprotic solvent like CDCl₃, these protons will couple with the hydroxyl proton (³JH-H), resulting in a doublet.
-
Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[1] In a dilute solution using a dry aprotic solvent, it will couple to the adjacent methylene protons and appear as a triplet. This signal can be definitively identified by adding a drop of D₂O to the NMR tube, which will cause the -OH proton to exchange with deuterium, leading to the disappearance of its signal from the spectrum.
Below is a diagram illustrating the distinct proton environments of the molecule.
Caption: Molecular structure and proton environments.
Data Presentation: Predicted ¹H NMR Parameters
The predicted spectral data, based on empirical substituent effect calculations and analysis of similar structures, are summarized in the table below.[2][3]
| Assignment | Label | Predicted Chemical Shift (δ, ppm) | Integration | Predicted Multiplicity | Expected Coupling Constant (J, Hz) |
| Aromatic Protons | H-2, H-6 | ~ 6.9 - 7.1 | 2H | Doublet (d) | ⁴JH-F ≈ 2 - 4 Hz |
| Methylene Protons | -CH₂OH | ~ 4.6 - 4.7 | 2H | Doublet (d) | ³JH-H ≈ 5 - 7 Hz |
| Methyl Protons | -CH₃ | ~ 2.2 - 2.4 | 6H | Doublet (d) | ⁵JH-F ≈ 1 - 2 Hz |
| Hydroxyl Proton | -OH | Variable (e.g., ~1.5 - 3.0) | 1H | Triplet (t) | ³JH-H ≈ 5 - 7 Hz |
Experimental Protocol: A Self-Validating Workflow
Adherence to a rigorous and well-documented protocol is paramount for acquiring high-quality, trustworthy NMR data.
Workflow Diagram
Caption: Standard workflow for NMR analysis.
Step-by-Step Methodology
Part A: Sample Preparation
-
Weighing: Accurately weigh approximately 10-20 mg of the solid this compound into a clean, dry vial.[4][5] This quantity is sufficient for obtaining a high signal-to-noise ratio in a reasonable time.
-
Solvent Selection & Dissolution: Add approximately 0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), to the vial.[6] CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak. Ensure complete dissolution, using gentle vortexing if necessary.
-
Filtration: To ensure magnetic field homogeneity, the sample must be free of particulate matter. Use a Pasteur pipette with a small, tightly packed plug of glass wool at its neck to filter the solution directly into a clean, high-quality 5 mm NMR tube. Cotton wool should be avoided as solvents may leach impurities from it.
-
Referencing and Capping: Add a very small amount of an internal standard, typically Tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as the reference point for all other chemical shifts.[4] Securely cap the NMR tube and label it clearly.
Part B: Data Acquisition 5. Spectrometer Insertion: Carefully insert the NMR tube into the spinner turbine and place it into the NMR magnet. 6. Shimming: The homogeneity of the magnetic field across the sample volume must be optimized. This process, known as shimming, involves adjusting a series of shim coils. Modern spectrometers have automated shimming routines that are highly effective for producing sharp, symmetrical peaks.[6] 7. Parameter Setup: Set the key acquisition parameters. Typical values for a 400 MHz spectrometer include:
- Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.
- Relaxation Delay (d1): 1-2 seconds. This is the time between pulses to allow for nuclear relaxation.
- Acquisition Time (aq): 2-4 seconds. This determines the digital resolution of the spectrum.
- Pulse Width: Calibrated for a 90° pulse.
Part C: Data Processing 8. Fourier Transform (FT): The raw data is collected as a Free Induction Decay (FID), a time-domain signal. A Fourier transform is applied to convert this into the familiar frequency-domain spectrum.[7] 9. Phase Correction: The transformed spectrum will have phase distortions. These must be corrected manually or automatically to ensure all peaks are in the pure absorption mode (positive and symmetrical).[8][9] 10. Baseline Correction: The baseline of the spectrum should be flat. A baseline correction algorithm is applied to remove any broad distortions. 11. Referencing: Calibrate the spectrum by setting the TMS peak to exactly 0.00 ppm. 12. Integration and Peak Picking: Integrate the area under each signal. The relative integral values correspond to the ratio of protons giving rise to each signal. Identify the precise chemical shift of each peak maximum.
Conclusion
The ¹H NMR spectrum of this compound is a clear illustration of how fundamental principles of chemical shift, spin-spin coupling, and symmetry converge to produce a unique spectral fingerprint. The four distinct signals—a doublet for the aromatic protons, a doublet for the methylene protons, a finely split signal for the equivalent methyl groups, and a variable signal for the hydroxyl proton—are all readily assignable. Of particular note are the observable long-range H-F couplings, which provide definitive structural information. By following the robust experimental and processing workflow detailed in this guide, researchers can reliably acquire and interpret high-quality spectra, enabling confident structural verification and purity assessment in drug discovery and chemical development pipelines.
References
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13C NMR analysis of 4-Fluoro-3,5-dimethylbenzyl alcohol
An In-Depth Technical Guide to the ¹³C NMR Analysis of 4-Fluoro-3,5-dimethylbenzyl alcohol
Executive Summary
This technical guide provides a comprehensive framework for the ¹³C Nuclear Magnetic Resonance (NMR) analysis of this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data to explain the causal relationships behind spectral features and experimental design. We will delve into the predictive analysis of chemical shifts based on substituent effects, the application of spectral editing techniques like DEPT for unambiguous structural confirmation, and a detailed, field-proven protocol for data acquisition. The objective is to equip the reader with the expertise to not only interpret the ¹³C NMR spectrum of the title compound but also to apply these principles to other complex substituted aromatic systems.
Introduction: The Role of ¹³C NMR in Modern Structural Elucidation
In the landscape of analytical chemistry, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive tool for the structural elucidation of organic molecules in solution. While ¹H NMR provides a wealth of information about the proton framework, ¹³C NMR offers direct, unambiguous insight into the carbon backbone of a molecule.[1] Its key advantages include a wide chemical shift range (~200 ppm), which minimizes signal overlap, and the relative simplicity of proton-decoupled spectra, where each unique carbon atom typically appears as a singlet.[1][2]
However, the low natural abundance (1.1%) and smaller gyromagnetic ratio of the ¹³C nucleus render it significantly less sensitive than ¹H. This inherent limitation is overcome through advanced techniques such as polarization transfer from protons, a concept central to the Distortionless Enhancement by Polarization Transfer (DEPT) experiments discussed herein.[3] Furthermore, the chemical shift of each carbon is exquisitely sensitive to its local electronic environment, providing a detailed map of functional groups and substituent effects.[4][5] This guide will leverage these principles to conduct a thorough analysis of this compound, a molecule whose substitution pattern presents an excellent case study in spectral interpretation.
Predictive Analysis of the this compound Spectrum
The structure of this compound contains eight unique carbon environments, which should theoretically give rise to eight distinct signals in the ¹³C NMR spectrum. The chemical shift of each carbon is modulated by the electronic effects (both inductive and resonance) of the fluorine, two methyl groups, and the hydroxymethyl substituent.
Aromatic Carbons (C1-C6)
The chemical shifts of aromatic carbons in substituted benzenes are predictable based on the additive effects of each substituent.[6] Starting with the baseline chemical shift of benzene (δ ≈ 128.5 ppm), we can analyze the influence of each group.
-
C1 (ipso-C, attached to -CH₂OH): The hydroxymethyl group is a weak electron-donating group. This carbon is expected to be deshielded relative to benzene and will appear downfield.
-
C2 and C6 (ortho- to -CH₂OH, meta- to -F): By symmetry, these two carbons are chemically equivalent. They are ortho to the weakly donating -CH₂OH group and meta to the methyl and fluorine groups. Their chemical shifts will be a composite of these influences.
-
C3 and C5 (ortho- to -F, meta- to -CH₂OH): These two carbons are also equivalent by symmetry. They are directly adjacent (ortho) to the strongly electronegative fluorine atom and bear a methyl group. The inductive electron-withdrawing effect of fluorine will have a modest deshielding effect.
-
C4 (ipso-C, attached to -F): This carbon is directly bonded to fluorine, the most electronegative element. This direct attachment results in two significant and competing effects: a strong deshielding inductive effect and a strong shielding resonance effect. Critically, this carbon signal will be split into a doublet due to strong one-bond coupling (¹JC-F), with a coupling constant typically in the range of 240-250 Hz.[7] This large splitting is a definitive diagnostic feature for a fluorine-substituted aromatic carbon.[8]
Substituent Carbons
-
Benzylic Carbon (-CH₂OH): Carbons attached to an oxygen atom are significantly deshielded. The benzylic alcohol carbon in benzyl alcohol itself appears around δ 65 ppm.[9] We expect a similar shift for the title compound.
-
Methyl Carbons (-CH₃): The two methyl groups at the C3 and C5 positions are chemically equivalent due to the molecule's symmetry. These sp³ hybridized carbons will appear in the upfield aliphatic region of the spectrum, typically between δ 15-25 ppm.
Advanced Spectral Interpretation: DEPT Methodology
To confirm the identity of each carbon signal, spectral editing techniques are indispensable. The DEPT (Distortionless Enhancement by Polarization Transfer) experiment is a powerful tool that differentiates carbon signals based on the number of attached protons.[10][11][12] A standard DEPT analysis involves three spectra:
-
Broadband Decoupled ¹³C: Shows signals for all carbon atoms (CH₃, CH₂, CH, and quaternary C).
-
DEPT-90: Shows only signals for CH (methine) carbons.[13]
-
DEPT-135: Shows positive signals for CH₃ (methyl) and CH (methine) carbons, and negative signals for CH₂ (methylene) carbons. Quaternary carbons are absent.[13]
By comparing these three spectra, a complete assignment of all protonated carbons can be achieved, and by subtraction, the quaternary carbons can be definitively identified.[10][12]
Logical Flow for DEPT Analysis
The logical workflow for using DEPT to assign the carbon types in this compound is illustrated below.
Caption: Logical workflow for carbon type assignment using DEPT spectroscopy.
Experimental Protocol: Acquiring a High-Fidelity ¹³C NMR Spectrum
The following protocol outlines a robust methodology for preparing and analyzing this compound.
Sample Preparation
Trustworthy data begins with meticulous sample preparation. The goal is a homogeneous solution free of particulate matter, which can degrade spectral quality by disrupting the magnetic field homogeneity.
-
Mass: Weigh approximately 50-100 mg of this compound for a standard ¹³C NMR experiment.[14][15] While a usable spectrum can be obtained with less material, this quantity ensures a good signal-to-noise ratio within a reasonable acquisition time (20-60 minutes).[14][15]
-
Solvent: Select a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice. Use approximately 0.6-0.7 mL of solvent.[14] The deuterated solvent serves three critical functions: it provides a deuterium signal for the instrument's field-frequency lock, it avoids a large interfering solvent signal in the ¹H spectrum (and corresponding ¹³C signal), and it serves as a chemical shift reference (CDCl₃ at δ 77.16 ppm).
-
Dissolution & Transfer: Dissolve the sample in the solvent in a small, clean vial.[15] Once fully dissolved, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This step is crucial to remove any insoluble impurities.
-
Final Check: The final solution in the NMR tube should be clear and free of any solids or air bubbles.[16] Cap the tube securely.
NMR Data Acquisition
These parameters are typical for a 400-600 MHz NMR spectrometer and can be adjusted as needed.
-
Experiment: Standard ¹³C observe with proton broadband decoupling (e.g., Bruker pulse program zgpg30).
-
Spectral Width (SW): 220-250 ppm. This wide range ensures all carbon signals, from aliphatic to carbonyl, are captured.[2]
-
Transmitter Frequency Offset (O1p): Centered at approximately 100-110 ppm.
-
Acquisition Time (AQ): ~1.0-1.5 seconds. This determines the digital resolution of the spectrum.
-
Relaxation Delay (D1): 2.0 seconds. This delay allows for partial T₁ relaxation of the carbon nuclei between pulses. For truly quantitative results (which are not typically the primary goal of ¹³C NMR due to the Nuclear Overhauser Effect), D1 should be at least 5 times the longest T₁ of any carbon in the molecule.[2][17]
-
Number of Scans (NS): 1024-4096 scans. The final number will depend on the sample concentration and desired signal-to-noise ratio.
-
Temperature: 298 K (25 °C).
Data Interpretation and Structural Assignment
Based on the principles outlined, we can predict the ¹³C NMR spectrum and assign the signals. The combination of chemical shift prediction, C-F coupling, and DEPT analysis provides a self-validating system for structural confirmation.
Predicted ¹³C NMR Data Summary
| Carbon Atom | Predicted δ (ppm) | Multiplicity (Proton Decoupled) | DEPT-135 Phase | DEPT-90 Signal | Rationale |
| -CH₂OH | 60 - 65 | Singlet | Negative | No | Aliphatic C attached to electronegative O. |
| -CH₃ | 18 - 22 | Singlet | Positive | No | sp³ C in an electron-rich aromatic system. |
| C2, C6 | 128 - 132 | Singlet | Positive | Yes | Aromatic CH, ortho to -CH₂OH. |
| C3, C5 | 135 - 140 | Singlet | No Signal | No | Quaternary C, attached to -CH₃. |
| C1 | 140 - 145 | Singlet | No Signal | No | Quaternary C, attached to -CH₂OH. |
| C4 | 160 - 165 | Doublet (¹JCF ≈ 245 Hz) | No Signal | No | Quaternary C, directly attached to F. |
Visualizing the Assignments
The following diagram provides a visual correlation between the carbon atoms in the molecule and their corresponding signals.
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An In-depth Technical Guide to the Safe Handling of 4-Fluoro-3,5-dimethylbenzyl alcohol
This guide provides a comprehensive overview of the essential safety and handling protocols for 4-Fluoro-3,5-dimethylbenzyl alcohol (CAS No. 886501-76-4)[1][2]. Designed for researchers, scientists, and professionals in drug development, this document synthesizes toxicological data from structurally similar compounds and established principles of laboratory safety to offer a robust framework for risk mitigation. The absence of a specific, detailed Safety Data Sheet (SDS) for this compound necessitates a cautious and well-informed approach to its handling.
Compound Profile and Hazard Assessment
This compound is an aromatic alcohol.[3] Its structure, featuring a fluorinated and dimethylated benzene ring attached to a hydroxymethyl group, suggests certain chemical and toxicological properties. While specific data for this compound is limited, information from analogous substituted benzyl alcohols provides a basis for a thorough hazard assessment.
Structural Analogs and Inferred Hazards:
-
Benzyl Alcohol: The parent compound is known to be harmful if swallowed or inhaled and can cause serious eye irritation.[4][5] It may also cause an allergic skin reaction.[4][5]
-
Fluorinated Benzyl Alcohols (e.g., 4-Fluorobenzyl alcohol, 4-(Trifluoromethyl)benzyl alcohol): These compounds are typically classified as irritants to the skin, eyes, and respiratory system.[6][7][8]
-
Dimethylbenzyl Alcohol (e.g., 3,5-Dimethylbenzyl alcohol): Similar to other benzyl alcohols, these are often categorized as irritants.[3][9]
Based on these analogs, it is prudent to assume that this compound may exhibit the following hazards:
-
Skin, eye, and respiratory tract irritation.
-
Potential for allergic skin reactions.
-
Harmful if ingested or inhaled.
Table 1: Physicochemical and Toxicological Profile (Inferred)
| Property | Value/Information | Source/Rationale |
| Molecular Formula | C9H11FO | [1] |
| Molecular Weight | 154.18 g/mol | [1][10] |
| Appearance | Likely a liquid or low-melting solid | Based on similar compounds.[1] |
| GHS Hazard Class (Predicted) | Skin Irritant (Category 2), Eye Irritant (Category 2A), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory Irritation), Acute Toxicity - Oral (Category 4), Acute Toxicity - Inhalation (Category 4), Skin Sensitizer (Category 1) | Extrapolated from SDS of analogous compounds.[4][5][7][8] |
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is critical. The primary strategy should always be to minimize exposure at the source through engineering controls, supplemented by appropriate PPE.
Engineering Controls:
-
Chemical Fume Hood: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation of vapors or aerosols.[4]
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are rapidly diluted and removed.[11]
-
Eyewash Stations and Safety Showers: These must be readily accessible in the immediate work area.[6][11][12]
Personal Protective Equipment (PPE):
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
-
Eye and Face Protection: Chemical safety goggles are mandatory.[6] A face shield should be worn in situations with a higher risk of splashes.
-
Skin Protection:
-
Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene).[6] Glove integrity should be checked before each use, and gloves should be changed frequently.
-
Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.
-
-
Respiratory Protection: For procedures with a high potential for aerosol generation or in the event of a spill, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[6]
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is paramount to preventing accidents and ensuring the long-term stability of the compound.
Handling:
-
Avoid all personal contact, including inhalation.[13]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[11]
Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.[7][11][13]
-
Incompatible materials include strong oxidizing agents, acid anhydrides, and acid chlorides.[8]
Experimental Workflow: A Step-by-Step Guide to Safe Weighing and Solution Preparation
-
Preparation:
-
Don appropriate PPE (safety goggles, lab coat, gloves).
-
Ensure the chemical fume hood is operational.
-
Assemble all necessary equipment (spatula, weigh boat, beaker, stir bar, solvent).
-
-
Weighing:
-
Place a weigh boat on an analytical balance inside the fume hood.
-
Tare the balance.
-
Carefully transfer the desired amount of this compound to the weigh boat. Avoid generating dust or aerosols.
-
-
Solution Preparation:
-
Place a beaker with the appropriate solvent and a stir bar on a stir plate inside the fume hood.
-
Carefully add the weighed compound to the solvent.
-
Cover the beaker with a watch glass or paraffin film to minimize vapor release.
-
Stir until the compound is fully dissolved.
-
-
Cleanup:
-
Wipe down the spatula and any contaminated surfaces with a suitable solvent.
-
Dispose of the weigh boat and any other contaminated disposable materials in the appropriate chemical waste container.
-
Wash hands thoroughly.
-
Emergency Procedures
Preparedness for potential emergencies is a critical component of laboratory safety.
First-Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][7][8] Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes.[6][7][8] Seek medical attention if irritation persists.
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[6][7][8] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[7] If the victim is conscious and alert, give 2-4 cupfuls of water.[6] Seek immediate medical attention.
Spill and Leak Procedures:
-
Small Spills:
-
Large Spills:
-
Evacuate the area immediately.
-
Contact the institution's emergency response team.
-
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7][14]
-
Specific Hazards: Thermal decomposition may produce toxic gases, including carbon oxides and hydrogen fluoride.[7]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6][8]
Waste Disposal
All waste containing this compound must be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.
-
Collect waste in clearly labeled, sealed containers.
-
Do not dispose of it down the drain.
-
Contact your institution's environmental health and safety department for specific disposal procedures.[8]
Visualization of Safety Protocols
Diagram 1: Workflow for Safe Handling of this compound
Caption: A flowchart illustrating the key steps for the safe handling of this compound.
Conclusion
References
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- Synquest Labs. (2017, August 14). 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl alcohol Safety Data Sheet.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 4-(Trifluoromethyl)benzyl alcohol.
- Sigma-Aldrich. (2025, July 23). SAFETY DATA SHEET - Benzyl alcohol.
- Thermo Fisher Scientific. (2009, December 24). SAFETY DATA SHEET - Benzyl alcohol.
- Sigma-Aldrich. (n.d.). 4-Fluoro-α-methylbenzyl alcohol 99%.
- Santa Cruz Biotechnology. (n.d.). Benzyl alcohol Safety Data Sheet.
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- Greenfield Global. (2018, August 8). Benzyl Alcohol Safety Data Sheet.
- Fisher Scientific. (2010, November 8). SAFETY DATA SHEET - 3,5-Difluorobenzyl alcohol.
- R&D Chemicals. (n.d.). This compound.
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- Sigma-Aldrich. (n.d.). This compound.
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starting materials for 4-Fluoro-3,5-dimethylbenzyl alcohol synthesis
An In-depth Technical Guide to the Synthesis of 4-Fluoro-3,5-dimethylbenzyl alcohol: Starting Materials and Synthetic Strategies
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of viable synthetic pathways for the preparation of this compound, a key building block in the development of novel pharmaceutical and agrochemical agents. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. We will delve into a comparative analysis of strategic approaches, focusing on the selection of starting materials and the rationale behind an efficient synthesis. Detailed experimental protocols, process flow diagrams, and a thorough discussion of the underlying chemical principles are presented to ensure scientific integrity and practical applicability.
Introduction: The Significance of Fluorinated Benzyl Alcohols
The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. This compound is a valuable intermediate, incorporating a fluorine atom on a substituted aromatic ring, making it a desirable scaffold for the synthesis of complex target molecules. The judicious selection of starting materials is paramount to developing a cost-effective and scalable synthetic route. This guide will explore the most logical and experimentally validated approaches to its synthesis.
Strategic Analysis of Synthetic Routes
The synthesis of this compound can be approached from several key starting materials. The two most prominent and logical strategies involve:
-
Route A: Grignard Reaction commencing with a suitably substituted halobenzene.
-
Route B: Reduction of the corresponding benzaldehyde derivative.
A comparative analysis of these routes is essential for selecting the most appropriate pathway based on starting material availability, scalability, and overall efficiency.
Comparative Overview
| Synthetic Route | Starting Material Example | Key Transformation | Advantages | Potential Challenges |
| Route A: Grignard Reaction | 1-Bromo-4-fluoro-3,5-dimethylbenzene | Grignard reagent formation and reaction with formaldehyde | High convergence, builds complexity effectively. | Requires strictly anhydrous conditions; Grignard reagents are highly moisture-sensitive.[1][2] |
| Route B: Reduction | 4-Fluoro-3,5-dimethylbenzaldehyde | Reduction of an aldehyde to a primary alcohol | Generally high-yielding and clean reactions; milder conditions often possible. | The starting aldehyde may require a multi-step synthesis itself. |
Detailed Synthetic Pathways and Experimental Protocols
This section provides a detailed examination of the primary synthetic routes, including step-by-step protocols adapted from established methodologies for analogous transformations.
Route A: Synthesis via Grignard Reaction
The Grignard reaction is a cornerstone of carbon-carbon bond formation and a reliable method for the synthesis of primary alcohols from the corresponding organomagnesium halide and formaldehyde.[1][3] The key to this synthesis is the preparation of the Grignard reagent from 1-bromo-4-fluoro-3,5-dimethylbenzene.
Caption: Workflow for the synthesis of this compound via a Grignard reaction.
Materials:
-
1-Bromo-4-fluoro-3,5-dimethylbenzene
-
Magnesium turnings
-
Iodine (crystal, as initiator)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Paraformaldehyde
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of the Grignard Reagent:
-
All glassware must be rigorously dried in an oven and assembled hot under an inert atmosphere (e.g., nitrogen or argon).
-
To a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).
-
Add a single crystal of iodine to the flask.
-
In the dropping funnel, place a solution of 1-bromo-4-fluoro-3,5-dimethylbenzene (1 equivalent) in anhydrous THF.
-
Add a small portion of the bromide solution to the magnesium turnings. The reaction may be initiated by gentle warming. The disappearance of the iodine color and the appearance of a cloudy, grayish solution indicate the start of the reaction.[1]
-
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional hour to ensure complete formation of the Grignard reagent.[4]
-
-
Reaction with Formaldehyde:
-
Cool the Grignard solution to 0 °C in an ice bath.
-
In a separate flask, dry paraformaldehyde (1.5 equivalents) under vacuum and gently heat to depolymerize, passing the resulting formaldehyde gas through a cannula into the stirred Grignard solution. Alternatively, dried paraformaldehyde can be added portion-wise under a strong stream of inert gas.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the crude this compound by column chromatography on silica gel or by vacuum distillation.
-
Route B: Synthesis via Reduction of 4-Fluoro-3,5-dimethylbenzaldehyde
This route is highly efficient if the starting aldehyde is readily available. The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis, often achieved with high yields and selectivity using mild reducing agents like sodium borohydride.[5][6]
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Methodological & Application
Application Notes and Protocols for 4-Fluoro-3,5-dimethylbenzyl alcohol
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide to the chemical reactivity and synthetic applications of 4-Fluoro-3,5-dimethylbenzyl alcohol. While specific literature on this exact molecule is emerging, its structural motifs—a fluorinated aromatic ring and a benzylic alcohol—are of significant interest in medicinal chemistry and materials science. The fluorine atom can enhance metabolic stability and binding affinity, while the dimethyl substitution influences lipophilicity and steric interactions.[1] This guide presents a series of detailed, adaptable protocols for key transformations of this compound, including oxidation, etherification, and esterification. The protocols are grounded in established methodologies for analogous structures and are designed to be a validated starting point for further research and development.
Introduction: Chemical Profile and Synthetic Rationale
This compound is a substituted aromatic primary alcohol with the molecular formula C₉H₁₁FO.[2] Its structure, featuring a fluorine atom para to the hydroxymethyl group and two meta-directing methyl groups, presents a unique electronic and steric environment that influences its reactivity. The electron-withdrawing nature of the fluorine atom can impact the nucleophilicity of the aromatic ring and the acidity of the benzylic proton, while the methyl groups provide steric hindrance and are electron-donating. Understanding these characteristics is crucial for designing successful synthetic strategies.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Weight | 154.184 g/mol | [CymitQuimica][2] |
| Formula | C₉H₁₁FO | [CymitQuimica][2] |
| Purity | Typically >97% | [CymitQuimica][2] |
| Appearance | Liquid (predicted) | [CymitQuimica][2] |
The strategic placement of fluorine and methyl groups is a common tactic in drug discovery to modulate pharmacokinetic and pharmacodynamic properties.[1] Therefore, this compound serves as a valuable building block for the synthesis of novel bioactive molecules.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally related compounds such as other fluorinated and dimethylated benzyl alcohols suggest that it should be handled with care.[3][4][5]
General Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[3][4]
-
Ventilation: Use only in a well-ventilated area, such as a chemical fume hood.[3]
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.[3]
-
Storage: Store in a well-ventilated place and keep the container tightly closed.[3]
-
In case of exposure:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3]
-
Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[3]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[3]
-
Synthetic Transformations: Protocols and Mechanistic Insights
The reactivity of this compound is primarily dictated by the hydroxyl group. The following protocols are adapted from established procedures for similar benzylic alcohols and are expected to be effective for this substrate.
Oxidation to 4-Fluoro-3,5-dimethylbenzaldehyde
The selective oxidation of benzyl alcohols to their corresponding aldehydes is a fundamental transformation in organic synthesis. Over-oxidation to the carboxylic acid can be a significant side reaction. The use of mild and selective oxidizing agents is therefore crucial. Peroxymonosulfate (PMS) activated by a catalyst offers an efficient and environmentally friendly option.[6]
Protocol: Catalytic Oxidation using Peroxymonosulfate
This protocol is adapted from the selective oxidation of benzyl alcohol using carbon nanotubes as a catalyst.[6]
Materials:
-
This compound
-
Oxone® (2KHSO₅·KHSO₄·K₂SO₄)
-
Acetonitrile (CH₃CN)
-
Deionized water
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Catalyst (e.g., TEMPO, or a transition metal catalyst)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in a mixture of acetonitrile and water (e.g., 3:1 v/v).
-
Add the catalyst (e.g., TEMPO, 0.1 eq).
-
In a separate flask, prepare a solution of Oxone® (2.5 eq) in deionized water.
-
Slowly add the Oxone® solution to the reaction mixture at room temperature. The addition should be done portion-wise to control the reaction temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 4-Fluoro-3,5-dimethylbenzaldehyde.
-
Purify the crude product by column chromatography on silica gel.
Causality and Insights: The use of a biphasic system (acetonitrile/water) facilitates the dissolution of both the organic substrate and the inorganic oxidant. The catalyst, such as TEMPO, enables a milder and more selective oxidation, minimizing the formation of the carboxylic acid byproduct.
Workflow Diagram:
Caption: Workflow for the oxidation of this compound.
Etherification to Benzyl Ethers
The synthesis of benzyl ethers is a common protective group strategy and a route to various functionalized molecules. A simple and effective method is the Williamson ether synthesis, which involves the deprotonation of the alcohol followed by reaction with an alkyl halide. A more direct, metal-catalyzed approach is also presented.
Protocol: Palladium-Catalyzed Dimerization to Dibenzyl Ether
This protocol is based on the palladium on carbon (Pd/C) catalyzed etherification of fluorinated phenylalkenols.[7]
Materials:
-
This compound
-
Palladium on carbon (10 wt. % Pd)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
Place this compound and palladium on carbon (e.g., 1-5 mol% Pd) in a reaction vessel equipped with a reflux condenser.
-
Heat the mixture under an inert atmosphere to a temperature of approximately 135 °C.[7]
-
Maintain the temperature and stir the mixture for a period determined by reaction monitoring (e.g., by TLC or GC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the residue with a suitable solvent (e.g., dichloromethane or ethyl acetate) and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude bis(4-fluoro-3,5-dimethylbenzyl) ether.
-
Purify the product by column chromatography on silica gel.
Causality and Insights: This method provides a direct route to the corresponding dibenzyl ether through a dehydration-etherification sequence catalyzed by palladium. The high temperature facilitates the elimination of water. The inert atmosphere is crucial to prevent oxidation of the alcohol at elevated temperatures.
Reaction Diagram:
Caption: Palladium-catalyzed synthesis of bis(4-fluoro-3,5-dimethylbenzyl) ether.
Esterification to Benzyl Esters
Esterification is a versatile reaction to introduce a wide range of functional groups. The reaction of the benzyl alcohol with an acyl chloride or a carboxylic acid (under Fischer esterification conditions) are common methods.
Protocol: Acylation with an Acyl Chloride
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
A non-nucleophilic base (e.g., triethylamine or pyridine)
-
Anhydrous aprotic solvent (e.g., dichloromethane, THF)
Procedure:
-
Dissolve this compound (1.0 eq) and the base (1.2 eq) in the anhydrous solvent under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction by adding water.
-
Separate the organic layer, and wash successively with dilute HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting ester by column chromatography or distillation.
Causality and Insights: The base is essential to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. The use of anhydrous conditions is critical as acyl chlorides readily react with water. Performing the initial addition at 0 °C helps to control the exothermic reaction.
Potential Applications in Drug Discovery
The structural features of this compound make it an attractive scaffold for medicinal chemistry. The introduction of fluorine can block metabolic oxidation at the para-position, while the methyl groups can enhance binding to hydrophobic pockets of target proteins.[1] Derivatives of this molecule could be explored as:
-
Anticancer Agents: The diarylmethanol scaffold, which can be accessed from the corresponding aldehyde, is present in several anticancer drugs.[1]
-
Antiviral Agents: Benzyl alcohol derivatives have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV.[1]
-
Neuroprotective Agents: The lipophilicity imparted by the fluorine and methyl groups may enhance blood-brain barrier penetration, a desirable property for CNS-active drugs.[1]
Conclusion
This compound is a versatile building block with significant potential in synthetic and medicinal chemistry. The protocols provided in these application notes offer a solid foundation for its derivatization. While these methods are based on well-established transformations of analogous compounds, researchers are encouraged to optimize the reaction conditions for their specific applications. The unique substitution pattern of this molecule warrants further exploration for the development of novel chemical entities with improved pharmacological profiles.
References
- Tashiro, M., & Nishimura, H. (2018). Liquid Etherification of Alkoxybenzyl Alcohols, Cinnamyl Alcohols and Fluorinated Phenylalkenols with Platinum on Carbon (Pt/C) and Palladium on Carbon (Pd/C). International Journal of Organic Chemistry, 8, 125-146. [Link]
- PrepChem.com. (n.d.). Synthesis of α-cyano-4-fluoro-3-phenoxy-benzyl alcohol.
- ResearchGate. (2025, August 5). A new synthetic route to polyfluorobenzyl alcohol.
- Google Patents. (n.d.). CN109293478B - Method for preparing tetrafluorobenzyl alcohol.
- ACS Publications. (2020, February 11). Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation.
- Patsnap. (2019, March 8). CN109437193A - Synthesis method of 2,3,5,6-tetrafluoro-4-methoxymethyl benzyl alcohol.
- PubChem. (n.d.). 3,5-Dimethylbenzyl alcohol.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. 3,5-Dimethylbenzyl alcohol | C9H12O | CID 33706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Liquid Etherification of Alkoxybenzyl Alcohols, Cinnamyl Alcohols and Fluorinated Phenylalkenols with Platinum on Carbon (Pt/C) and Palladium on Carbon (Pd/C) [file.scirp.org]
Protocol and Application Guide: Etherification of 4-Fluoro-3,5-dimethylbenzyl Alcohol via Williamson Synthesis
An Application Note for Researchers and Drug Development Professionals
This guide provides a detailed protocol for the etherification of 4-Fluoro-3,5-dimethylbenzyl alcohol, a valuable building block in medicinal chemistry and materials science. The introduction of fluorine and methyl groups on the benzyl moiety can significantly influence the lipophilicity, metabolic stability, and binding affinity of target molecules. This document outlines the widely applicable Williamson ether synthesis, offering a robust methodology for preparing a diverse range of ether derivatives.
The primary focus is on the classic Williamson methodology, which proceeds via an SN2 mechanism. This involves the deprotonation of the alcohol to form a potent nucleophile (an alkoxide), followed by its reaction with an alkyl halide.[1][2] We will also discuss practical considerations, mechanistic rationale, and alternative approaches such as Phase-Transfer Catalysis (PTC) to provide a comprehensive resource for researchers.
I. Core Methodology: Williamson Ether Synthesis Protocol
This protocol details the synthesis of 4-Fluoro-3,5-dimethylbenzyl methyl ether as a representative example. The same procedure can be adapted for other primary alkyl halides.
Reagent and Materials Table
| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| This compound | 886501-76-4 | C₉H₁₁FO | 154.18 | Starting Material |
| Sodium Hydride (60% dispersion in oil) | 7646-69-7 | NaH | 24.00 | Base |
| Iodomethane (Methyl Iodide) | 74-88-4 | CH₃I | 141.94 | Alkylating Agent |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | C₄H₈O | 72.11 | Solvent |
| Saturated Ammonium Chloride (aq.) | 12125-02-9 | NH₄Cl | 53.49 | Quenching Agent |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | Extraction Solvent |
| Brine (Saturated NaCl solution) | 7647-14-5 | NaCl | 58.44 | Washing Agent |
| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 | Drying Agent |
Experimental Workflow Diagram
Caption: Experimental workflow for Williamson ether synthesis.
Step-by-Step Protocol
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq.).
-
Dissolution: Add anhydrous tetrahydrofuran (THF, approx. 0.1–0.2 M concentration relative to the alcohol). Stir until the alcohol is fully dissolved.
-
Deprotonation: Cool the solution to 0°C using an ice-water bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in small portions. Caution: NaH is highly reactive and flammable; handle under an inert atmosphere. Hydrogen gas is evolved during this step.
-
Alkoxide Formation: Allow the mixture to stir at 0°C for 30 minutes after the addition of NaH is complete. The formation of the sodium alkoxide should be evident.
-
Alkylation: Add the alkylating agent (e.g., iodomethane, 1.1 eq.) dropwise via syringe, ensuring the internal temperature does not rise significantly.
-
Reaction Progression: After the addition, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.
-
Quenching: Once the reaction is complete, cool the flask back to 0°C and slowly add saturated aqueous ammonium chloride (NH₄Cl) to quench the excess NaH.
-
Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate and water. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure ether product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
II. Mechanistic Rationale and Scientific Insights
The Williamson ether synthesis is a classic SN2 reaction. Understanding the underlying mechanism is crucial for optimizing conditions and troubleshooting.[1][2]
Reaction Mechanism
-
Deprotonation: A strong base, typically sodium hydride, abstracts the acidic proton from the hydroxyl group of the benzyl alcohol. This step is an irreversible acid-base reaction that generates the sodium 4-fluoro-3,5-dimethylbenzyl alkoxide and hydrogen gas.
-
Nucleophilic Substitution (SN2): The resulting alkoxide is a potent nucleophile. It attacks the electrophilic carbon of the alkyl halide in a single, concerted step. This backside attack displaces the halide leaving group, forming the new C-O bond of the ether.[2]
Caption: Mechanism of the Williamson ether synthesis.
Causality Behind Experimental Choices
-
Choice of Base: A strong, non-nucleophilic base like NaH is crucial for driving the deprotonation to completion, ensuring a high concentration of the reactive alkoxide.[1] Weaker bases like NaOH or KOH can be used but may result in equilibrium and slower reaction rates.[1][3]
-
Choice of Solvent: Polar aprotic solvents such as THF or DMF are ideal.[1] They effectively solvate the sodium counter-ion (Na⁺) but do not strongly solvate the alkoxide nucleophile, leaving it highly reactive for the SN2 attack. Protic solvents (like ethanol) would protonate the alkoxide, rendering it non-nucleophilic.
-
Choice of Alkylating Agent: The SN2 mechanism is highly sensitive to steric hindrance.[2][4] Therefore, methyl and primary alkyl halides are the best electrophiles. Secondary halides may give a mixture of substitution and E2 elimination products, while tertiary halides will almost exclusively yield the elimination product (alkene).[1]
-
Substrate Reactivity: this compound is a primary alcohol, which is ideal for this reaction as it readily forms a sterically accessible alkoxide, minimizing potential side reactions.
III. Alternative Method: Phase-Transfer Catalysis (PTC)
For larger-scale synthesis or to avoid pyrophoric reagents like NaH, Phase-Transfer Catalysis (PTC) offers a compelling alternative.[3][5] This method facilitates the reaction between reactants in two immiscible phases (typically aqueous and organic).
PTC System Overview
-
Base: An aqueous solution of a strong base like 50% NaOH is used.
-
Organic Phase: The benzyl alcohol and alkyl halide are dissolved in a nonpolar organic solvent (e.g., toluene).
-
Catalyst: A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB, or benzyltributylammonium chloride, BTBAC), is added.[3]
The catalyst transports the hydroxide ion (OH⁻) into the organic phase to deprotonate the alcohol, or it transports the resulting alkoxide into the organic phase to react with the alkyl halide. This approach is often safer, more cost-effective, and environmentally friendlier for industrial applications.
Comparison of Methods
| Feature | Williamson Synthesis (NaH/THF) | Phase-Transfer Catalysis (NaOH/Toluene/PTC) |
| Base | NaH (strong, pyrophoric) | 50% NaOH (strong, corrosive, non-pyrophoric) |
| Solvent | Anhydrous polar aprotic (e.g., THF) | Biphasic: Organic/Aqueous (e.g., Toluene/H₂O) |
| Conditions | Strictly anhydrous, inert atmosphere | Tolerant to water, no inert atmosphere required |
| Safety | Requires careful handling of NaH | Avoids pyrophoric reagents; safer for scale-up |
| Work-up | Quenching of excess base required | Simple phase separation |
| Ideal Scale | Laboratory scale (mg to g) | Laboratory and industrial scale (g to kg) |
References
- J&K Scientific LLC. (2025). Williamson Ether Synthesis.
- Organic Chemistry Portal. (n.d.).
- MDPI. (2025).
- Halpern, M. (n.d.). PTC O-Alkylation With a Secondary Benzyl Bromide. PTC Organics.
- Sun, L., et al. (2008). Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Synthesis.
- ResearchGate. (n.d.).
- RSC Publishing. (2024).
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
- ACS Omega. (n.d.). Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III)
- Wikipedia. (n.d.). Williamson ether synthesis.
- Sigma-Aldrich. (n.d.). This compound.
- ChemicalBook. (n.d.). This compound(886501-76-4) 1 h nmr.
- CymitQuimica. (n.d.). This compound.
Sources
Application Notes & Protocols: Esterification Strategies for 4-Fluoro-3,5-dimethylbenzyl alcohol
Introduction
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine into organic molecules is a cornerstone for fine-tuning molecular properties.[1][2] Fluorine's unique electronic characteristics can significantly enhance metabolic stability, binding affinity, and lipophilicity, making fluorinated building blocks highly valuable in drug discovery.[1][3] 4-Fluoro-3,5-dimethylbenzyl alcohol is one such building block, presenting a unique scaffold for generating novel ester derivatives. The esters of this alcohol are of significant interest to researchers in drug development and specialty chemicals, as they combine the structural features of a substituted benzyl group with the advantageous properties imparted by the fluorine atom.
This guide provides a comprehensive overview of various robust methods for the esterification of this compound. It moves beyond simple procedural lists to explain the underlying principles and rationale behind each technique, empowering researchers to select and optimize the most suitable method for their specific synthetic goals. We will explore classical acid-catalyzed reactions, modern coupling protocols, and methods for acylation under mild conditions, offering detailed, field-proven protocols for each.
Part 1: Core Principles of Esterification
Esterification is a fundamental reaction in organic synthesis, formally involving the dehydration and condensation of a carboxylic acid and an alcohol. The general mechanism, particularly for the acid-catalyzed Fischer-Speier esterification, serves as a foundational concept for understanding more complex variations.
Mechanism of Acid-Catalyzed (Fischer) Esterification
The Fischer esterification is a reversible reaction typically catalyzed by a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[4][5] The mechanism involves several key equilibrium steps:
-
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: The alcohol (this compound) acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion (derived from the alcohol) to one of the hydroxyl groups, converting it into a good leaving group (water).
-
Elimination of Water: The lone pair on the remaining hydroxyl group pushes down to reform the carbonyl C=O bond, expelling a molecule of water.
-
Deprotonation: The protonated ester is deprotonated (often by water or the conjugate base of the catalyst) to regenerate the acid catalyst and yield the final ester product.
Caption: Mechanism of Fischer-Speier Esterification.
Part 2: Experimental Protocols
The choice of esterification method depends on the carboxylic acid's structure, the presence of other functional groups, and the desired reaction conditions (e.g., temperature, pH). Below are four reliable protocols for esterifying this compound.
Protocol 1: Fischer-Speier Esterification (Acid-Catalyzed)
This is a classic, cost-effective method suitable for simple carboxylic acids that are stable to strong acid and heat. The reaction is driven to completion by removing water, often with a Dean-Stark apparatus.
-
Principle: An equilibrium reaction between the alcohol and a carboxylic acid, catalyzed by a strong acid and driven forward by the removal of the water byproduct.[5]
-
Materials:
-
This compound
-
Carboxylic acid (e.g., acetic acid, benzoic acid)
-
p-Toluenesulfonic acid monohydrate (p-TsOH) or concentrated Sulfuric Acid (H₂SO₄)
-
Toluene or cyclohexane (for azeotropic water removal)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, Dean-Stark trap, condenser, magnetic stirrer, heating mantle
-
-
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), the desired carboxylic acid (1.2-1.5 eq), and a catalytic amount of p-TsOH (0.05 eq).
-
Add toluene to the flask to a concentration of approximately 0.5 M with respect to the alcohol.
-
Assemble the Dean-Stark apparatus and condenser.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 4-18 hours).
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated NaHCO₃ solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude ester product by column chromatography on silica gel or distillation if applicable.
-
Protocol 2: Acylation with Acid Chloride
This method is much faster and generally irreversible, making it suitable for less reactive or sterically hindered alcohols. It proceeds under mild conditions but requires the use of a base to scavenge the HCl generated.
-
Principle: The highly electrophilic acid chloride reacts rapidly with the alcohol. A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is used to neutralize the hydrochloric acid byproduct, preventing side reactions.[6][7]
-
Materials:
-
This compound
-
Acid chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq)
-
Triethylamine (TEA) or Pyridine (1.2 eq)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Round-bottom flask, magnetic stirrer, ice bath, addition funnel
-
-
Procedure:
-
Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acid chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, via an addition funnel over 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 3: Steglich Esterification
The Steglich esterification is an exceptionally mild method that uses a carbodiimide coupling agent and a nucleophilic catalyst. It is ideal for acid-sensitive substrates or for coupling sterically hindered components at room temperature.[8][9]
-
Principle: Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. 4-Dimethylaminopyridine (DMAP) acts as an acyl transfer catalyst, reacting with the intermediate to form a reactive acylpyridinium species, which is then attacked by the alcohol.[10][11]
-
Materials:
-
This compound
-
Carboxylic acid (1.1 eq)
-
DCC or EDC (1.2 eq)
-
DMAP (0.1 eq)
-
Anhydrous dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
In a flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.1 eq), this compound (1.0 eq), and DMAP (0.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C.
-
Add DCC (or EDC) in one portion.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
If DCC is used, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU precipitate and wash it with a small amount of cold DCM.
-
If EDC is used, the urea byproduct is water-soluble. Proceed directly to the workup.
-
Wash the filtrate (or the reaction mixture with EDC) with 1 M HCl and then with saturated NaHCO₃ solution.
-
Dry the organic layer, concentrate, and purify by column chromatography.
-
Caption: Workflow for the Steglich Esterification Protocol.
Protocol 4: Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for converting alcohols to a variety of functional groups, including esters, under mild, neutral conditions. It is renowned for proceeding with a complete inversion of stereochemistry at the alcohol center, though this is not a factor for the achiral this compound.[12][13][14]
-
Principle: Triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), activate the alcohol. The PPh₃ attacks the DEAD to form a betaine, which then deprotonates the carboxylic acid. The resulting carboxylate anion acts as a nucleophile, displacing the activated alcohol (as an oxyphosphonium salt) in an Sₙ2 fashion.[15][16]
-
Materials:
-
This compound
-
Carboxylic acid (1.2 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
DEAD or DIAD (1.5 eq, typically as a 40% solution in toluene)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve this compound (1.0 eq), the carboxylic acid (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF in a flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the DEAD or DIAD solution dropwise via syringe over 30 minutes. An exothermic reaction and color change are often observed.
-
Stir the reaction at 0 °C for one hour, then allow it to warm to room temperature and stir for an additional 4-12 hours.
-
Monitor the reaction by TLC.
-
Once complete, concentrate the reaction mixture under reduced pressure.
-
The primary byproducts are triphenylphosphine oxide and the hydrazine derivative, which can be challenging to remove. Purification is almost always achieved by column chromatography on silica gel.
-
Part 3: Method Comparison and Troubleshooting
Data Presentation: Comparison of Esterification Methods
| Method | Key Reagents/Catalyst | Conditions | Advantages | Disadvantages/Limitations |
| Fischer-Speier | Strong acid (H₂SO₄, p-TsOH) | High temp (reflux), water removal | Low cost, simple reagents, scalable. | Harsh conditions (acid, heat), reversible, not suitable for sensitive substrates.[17] |
| Acylation | Acid chloride, Base (TEA, Pyridine) | Mild (0 °C to RT) | Fast, high-yielding, irreversible. | Acid chlorides can be moisture-sensitive; generates stoichiometric waste (base hydrochloride). |
| Steglich | DCC/EDC, DMAP | Mild (RT), neutral pH | Very mild conditions, good for sensitive or hindered substrates.[8][11] | Reagents are expensive; DCC byproduct (DCU) can be difficult to remove; potential for side reactions.[9] |
| Mitsunobu | PPh₃, DEAD/DIAD | Mild (0 °C to RT), neutral | Excellent for a wide range of nucleophiles, mild conditions.[12][13] | Expensive reagents; purification can be difficult due to byproducts (PPh₃=O, hydrazine).[15] |
Troubleshooting Common Issues
-
Issue: Low Yield in Fischer Esterification
-
Potential Cause: Incomplete removal of water, preventing the equilibrium from shifting towards the products.
-
Solution: Ensure the Dean-Stark trap is functioning correctly and the system is free of leaks. Use a larger excess of the less expensive reagent (either alcohol or acid). Increase reaction time.
-
-
Issue: Starting Material Remains (Any Method)
-
Potential Cause: Insufficient activation of the carboxylic acid or alcohol. Reagents may have degraded due to moisture.
-
Solution: Use fresh, anhydrous solvents and reagents. For Steglich and Mitsunobu reactions, ensure reagents are high purity. For acylation, ensure the acid chloride is not hydrolyzed.
-
-
Issue: Formation of Side Products
-
Potential Cause: In Fischer esterification, strong acid and heat can cause polymerization or side reactions with sensitive functional groups.[18] In the Steglich reaction, a slow reaction can lead to the formation of an N-acylurea byproduct.[9]
-
Solution: Switch to a milder method like Steglich esterification or acylation. For Steglich, ensure an adequate catalytic amount of DMAP is used to suppress the N-acylurea formation.
-
-
Issue: Difficulty in Purification (Mitsunobu)
-
Potential Cause: The byproducts triphenylphosphine oxide (TPPO) and the reduced hydrazine (DEAD-H₂) are often difficult to separate from the desired ester.
-
Solution: Several strategies exist:
-
Crystallization: If the product is a solid, crystallization may leave byproducts in the mother liquor.
-
Chromatography: Careful selection of the eluent system for column chromatography is crucial.
-
Modified Reagents: Use polymer-bound PPh₃ or modified azodicarboxylates designed for easier byproduct removal.[15]
-
-
References
- Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
- Wikipedia. (n.d.). Mitsunobu reaction.
- Saleem, M., et al. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. National Institutes of Health.
- Fiveable. (n.d.). Steglich Esterification Definition.
- Organic Chemistry Portal. (2019). Mitsunobu Reaction.
- Scribd. (n.d.). Benzyl Acetate Synthesis via Fischer Esterification.
- Master Organic Chemistry. (n.d.). Mitsunobu Reaction.
- ACS Publications. (2025). Enhanced Esterification of Benzyl Alcohol with Acetic Acid using Sulfated Metal-Incorporated MCM-48: A Stable and Reusable Heterogeneous Catalyst. Langmuir.
- PubMed. (2025). Enhanced Esterification of Benzyl Alcohol with Acetic Acid using Sulfated Metal-Incorporated MCM-48: A Stable and Reusable Heterogeneous Catalyst.
- ResearchGate. (n.d.). Direct Esterification of Benzyl Alcohol (2a) and Acetic acid Catalyzed....
- Organic Chemistry Portal. (n.d.). Steglich Esterification.
- OperaChem. (2024). Fischer Esterification-Typical Procedures.
- RSC Publishing. (n.d.). Synthesis of benzyl esters from the commercially available alcohols catalyzed by TBAI via C(sp3)–H bond functionalization.
- Malaysian Journal of Analytical Sciences. (n.d.). ESTERIFICATION OF ACETIC ACID AND BENZYL ALCOHOL OVER ZEOLITE HX PRODUCED FROM BANGKA BELITUNG KAOLIN.
- Sciencemadness.org. (2020). (Lab report) Making benzyl acetate by fischer esterification.
- Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry.
- PubMed Central. (n.d.). Inline Reaction Monitoring of Amine-Catalyzed Acetylation of Benzyl Alcohol Using a Microfluidic Stripline Nuclear Magnetic Resonance Setup.
- Wikipedia. (n.d.). Steglich esterification.
- Sano, T. (1999). Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA. Synthesis.
- IISTE.org. (n.d.). Environmentally benign un-catalyzed esterification of alcohols under solvent-free condition using acetyl chloride.
- Pearson. (n.d.). Write the mechanism of Fischer esterification of acetic acid with benzyl alcohol.
- CORE. (n.d.). Zinc dust: An extremely active and reusable catalyst in acylation of phenols, thiophenol, amines and alcohol.
- ResearchGate. (2014). Steglich Esterification?.
- Pearson. (n.d.). Propose a mechanism for the reaction of benzyl alcohol with acetyl chloride to give benzyl acetate.
- PubMed Central. (n.d.). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems.
- Anonymous. (n.d.). Fluorine in drug discovery: Role, design and case studies.
- National Institutes of Health. (n.d.). Synthesis of Tailored Perfluoro Unsaturated Monomers for Potential Applications in Proton Exchange Membrane Preparation.
- PubMed. (2015). Applications of Fluorine in Medicinal Chemistry.
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Application Notes and Protocols: The Mitsunobu Reaction with 4-Fluoro-3,5-dimethylbenzyl Alcohol
Introduction: Navigating the Nuances of Nucleophilic Substitution
The Mitsunobu reaction is a cornerstone of modern organic synthesis, prized for its ability to achieve a formal dehydrative condensation between a primary or secondary alcohol and a suitable pronucleophile.[1][2][3] This powerful transformation proceeds under mild, generally neutral conditions, offering a distinct advantage over many classical methods of nucleophilic substitution that require harsh reagents or the pre-activation of the alcohol as a sulfonate or halide.[4][5] At its core, the reaction facilitates the conversion of the hydroxyl group into an excellent leaving group in situ, enabling its displacement by a wide array of nucleophiles with a characteristic inversion of stereochemistry at the carbinol center.[1][2][3][6]
This guide provides a detailed exploration of the Mitsunobu reaction, with a specific focus on its application to the sterically hindered and electronically distinct substrate, 4-Fluoro-3,5-dimethylbenzyl alcohol. For professionals in drug development and medicinal chemistry, mastering this reaction with complex substrates is crucial for the synthesis of novel molecular entities. We will delve into the mechanistic underpinnings, provide a robust experimental protocol, and offer insights into overcoming the challenges posed by sterically demanding substrates.
The Mechanistic Pathway: A Symphony of Redox and Substitution
The elegance of the Mitsunobu reaction lies in its intricate and well-orchestrated mechanism. The process is initiated by the nucleophilic attack of a phosphine, typically triphenylphosphine (PPh₃), on a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to form a betaine intermediate.[7][8] This highly reactive species then deprotonates the acidic pronucleophile (Nu-H), which can be a carboxylic acid, phenol, imide, or other compound with a pKa generally below 13.[7][9] The alcohol substrate is subsequently activated by forming an alkoxyphosphonium salt, a pivotal intermediate where the hydroxyl group has been converted into a superb leaving group. The final, stereochemistry-defining step is an Sₙ2 attack by the conjugate base of the nucleophile on the activated alcohol, displacing triphenylphosphine oxide (TPPO) and yielding the desired product with inverted configuration.[1][4][10]
Caption: Step-by-step experimental workflow for the Mitsunobu reaction.
Step-by-Step Procedure
-
Preparation: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (154 mg, 1.0 mmol), 4-nitrobenzoic acid (201 mg, 1.2 mmol), and triphenylphosphine (393 mg, 1.5 mmol).
-
Dissolution: Add 10 mL of anhydrous tetrahydrofuran (THF) via syringe. Stir the mixture under a nitrogen atmosphere until all solids have dissolved.
-
Cooling: Cool the reaction flask to 0 °C using an ice-water bath. It is crucial to maintain a low temperature during the addition of the azodicarboxylate to control the initial exothermic reaction. [8][11]4. DIAD Addition: Slowly add diisopropyl azodicarboxylate (DIAD) (0.30 mL, 1.5 mmol) dropwise to the stirred solution over 5-10 minutes. [11]A color change to yellow or orange and the formation of a precipitate (triphenylphosphine oxide) are typically observed. [12][11]5. Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting alcohol.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the THF.
-
Purification: The resulting residue contains the desired product along with byproducts triphenylphosphine oxide (TPPO) and the DIAD-hydrazine. [9]Purification is typically achieved by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes. The less polar product will elute before the highly polar TPPO.
Troubleshooting and Key Considerations
-
Low Yield: If the reaction stalls or provides a low yield, this may be due to the steric hindrance of the substrate. [12]Gently heating the reaction to 40-50 °C after the initial addition at 0 °C can sometimes drive the reaction to completion. [12]However, be aware that heating can also promote side reactions.
-
Reagent Purity and Order of Addition: The success of the Mitsunobu reaction is highly dependent on the purity of the reagents and the absence of water. Anhydrous solvents are essential. The standard order of addition involves adding the azodicarboxylate last to a cooled solution of the other components. [8][11]For particularly challenging substrates, pre-forming the betaine by mixing PPh₃ and DIAD before adding the alcohol and nucleophile can sometimes be beneficial. [8]* Byproduct Removal: The separation of the product from TPPO and the hydrazine derivative is a classic challenge of the Mitsunobu reaction. [9][13]While chromatography is the most common method, other techniques have been developed. For instance, using polymer-supported triphenylphosphine can simplify purification, as the resulting phosphine oxide can be removed by filtration. [9][14]Alternatively, chemical washes can be employed; for example, washing with dilute acid can remove basic impurities, and specific methods exist to precipitate or sequester TPPO. [14][15]* DEAD vs. DIAD: Diisopropyl azodicarboxylate (DIAD) is often preferred over diethyl azodicarboxylate (DEAD) due to safety considerations, as DEAD is more shock-sensitive and potentially explosive. [16][17]
Conclusion
The Mitsunobu reaction remains a vital tool for the synthesis of complex molecules in pharmaceutical and academic research. While sterically hindered substrates like this compound pose a challenge, a rational approach to protocol design—specifically, the use of a more acidic pronucleophile and careful control of reaction conditions—can lead to successful outcomes. By understanding the mechanistic nuances and potential pitfalls, researchers can effectively harness the power of this classic transformation to advance their synthetic objectives.
References
Sources
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- 2. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 9. tcichemicals.com [tcichemicals.com]
- 10. youtube.com [youtube.com]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Diisopropyl Azodicarboxylate (DIAD) [commonorganicchemistry.com]
- 17. Diethyl azodicarboxylate - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Fluoro-3,5-dimethylbenzyl Alcohol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Diarylmethanes
The diarylmethane scaffold is a privileged motif in medicinal chemistry, forming the core structure of numerous pharmacologically active agents. The introduction of fluorine atoms and specific substitution patterns, such as in the 4-Fluoro-3,5-dimethylphenyl moiety, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the synthesis of these valuable structures due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid derivatives.[1][2]
This application note provides a comprehensive guide to the Suzuki-Miyaura coupling of derivatives of 4-Fluoro-3,5-dimethylbenzyl alcohol. We will delve into the mechanistic underpinnings of this transformation, address the specific challenges posed by this sterically hindered and electronically modified substrate, and present a detailed, optimized protocol for its successful implementation.
Mechanistic Overview: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that facilitates the formation of a carbon-carbon bond between an organohalide and an organoboron compound.[1][3] The catalytic cycle is generally understood to proceed through three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (in this case, an activated derivative of this compound) to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organic moiety from the boronic acid is transferred to the palladium center, displacing the halide. The base is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species.[2]
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the desired diarylmethane product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Challenges and Considerations for 4-Fluoro-3,5-dimethylbenzyl Derivatives
The successful Suzuki-Miyaura coupling of derivatives of this compound requires careful consideration of the substrate's unique electronic and steric properties:
-
Steric Hindrance: The two methyl groups ortho to the benzylic carbon create significant steric bulk. This can impede the oxidative addition step and the subsequent reductive elimination. To overcome this, the use of bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands is often necessary.[4] These ligands promote the formation of a monoligated, highly reactive palladium species and facilitate the reductive elimination of the sterically demanding product.
-
Electronic Effects: The fluorine atom is electron-withdrawing, which can influence the reactivity of the aromatic ring. However, the two methyl groups are electron-donating. The overall electronic nature of the substrate will affect the rate of oxidative addition.
-
Activation of the Benzyl Alcohol: Benzyl alcohols are generally unreactive in Suzuki couplings as the hydroxyl group is a poor leaving group. Therefore, it must first be converted to a better leaving group, such as a halide (bromide or chloride) or a phosphate. This activation step can often be performed in situ or as a separate synthetic step. Recent advancements have also shown the feasibility of direct coupling of benzyl alcohols, although this often requires specific catalytic systems.[5]
Experimental Protocols
This section provides a two-step protocol: the conversion of this compound to the corresponding bromide, followed by a detailed procedure for the Suzuki-Miyaura coupling.
Part 1: Synthesis of 4-Fluoro-3,5-dimethylbenzyl Bromide
Materials:
-
This compound
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1.0 eq.) in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide (0.4 eq.) dropwise via a dropping funnel over 30 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-Fluoro-3,5-dimethylbenzyl bromide, which can often be used in the next step without further purification.
Part 2: Suzuki-Miyaura Coupling of 4-Fluoro-3,5-dimethylbenzyl Bromide
This protocol is a robust starting point and may require optimization for specific arylboronic acids.
Materials:
-
4-Fluoro-3,5-dimethylbenzyl bromide (1.0 eq.)
-
Arylboronic acid (1.2-1.5 eq.)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
2-(Dicyclohexylphosphino)-2',6'-diisopropoxybiphenyl (RuPhos) (4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0-3.0 eq.)
-
Anhydrous, degassed 1,4-dioxane and water (e.g., 4:1 v/v)
-
Schlenk flask or sealed reaction vial, magnetic stirrer, heating plate, inert gas supply
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add 4-Fluoro-3,5-dimethylbenzyl bromide (1.0 eq.), the arylboronic acid (1.2 eq.), palladium(II) acetate (0.02 eq.), RuPhos (0.04 eq.), and potassium phosphate (2.5 eq.).
-
Solvent Addition: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. Add the degassed 1,4-dioxane and water (e.g., 4:1 mixture) via syringe.
-
Reaction: Heat the reaction mixture with vigorous stirring to 80-100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion (typically 12-24 hours), cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Optimized Reaction Conditions
The following table summarizes recommended starting conditions and potential variations for optimizing the Suzuki-Miyaura coupling of 4-Fluoro-3,5-dimethylbenzyl bromide.
| Parameter | Recommended Condition | Alternative Conditions | Rationale & Reference |
| Palladium Source | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃, [Pd(allyl)Cl]₂ | Readily available and effective with bulky phosphine ligands.[6] |
| Ligand | RuPhos (4 mol%) | SPhos, XPhos, JohnPhos | Bulky, electron-rich biaryl phosphine ligands are crucial for sterically hindered substrates.[4] |
| Base | K₃PO₄ (2.5 eq.) | Cs₂CO₃, K₂CO₃ | A strong, non-nucleophilic base is often effective in these couplings.[4] |
| Solvent | 1,4-Dioxane/H₂O (4:1) | Toluene/H₂O, THF/H₂O, DMF | A mixture of an organic solvent and water is often optimal for dissolving both the organic and inorganic reagents.[6] |
| Temperature | 80-100 °C | 60-120 °C | Higher temperatures may be required to overcome the activation energy for sterically hindered substrates. |
| Boron Source | Arylboronic Acid | Arylboronic acid pinacol ester | Pinacol esters can offer enhanced stability and are often used. |
Experimental Workflow and Decision Making
The following diagram outlines a logical workflow for setting up and optimizing the Suzuki-Miyaura coupling reaction.
Caption: Decision-making workflow for the Suzuki-Miyaura coupling.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently active leaving group- Low reaction temperature | - Use a fresh source of palladium catalyst and ligand.- Ensure complete conversion of the alcohol to the halide.- Increase the reaction temperature in increments of 10 °C. |
| Homocoupling of Boronic Acid | - Presence of oxygen- Pd(II) species in the reaction mixture | - Thoroughly degas all solvents.- Ensure a sufficient amount of ligand is present to stabilize the Pd(0) species. |
| Protodeboronation | - Presence of excess water or protic sources- Unstable boronic acid | - Use anhydrous solvents and dry reagents.- Consider using the corresponding boronic acid pinacol ester. |
| Dehalogenation of Starting Material | - Presence of a hydrogen source | - Ensure the solvent is not a hydrogen donor (e.g., isopropanol). |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound derivatives, while presenting challenges due to steric hindrance, is a highly achievable and valuable transformation. The key to success lies in the appropriate activation of the benzylic alcohol and the judicious selection of a bulky, electron-rich phosphine ligand in combination with a suitable palladium precursor and base. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully synthesize a wide range of novel diarylmethane structures for applications in drug discovery and materials science.
References
- Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis.
- Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions.
- Effect of base and solvent on Benzyl 2-bromonicotin
- Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction of Naphthyl and Quinolyl Alcohols with Boronic Acids.
- Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions (RSC Publishing).
- Previous synthesis of diarylmethanes and this work.
- Palladium-catalyzed synthesis of diarylmethanes: exploitation of carbanionic leaving groups. PubMed.
- An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temper
- Application Note and Experimental Protocol: Suzuki-Miyaura Coupling of 4-Fluorobenzoic Acid. BenchChem.
- Technical Support Center: Suzuki Reactions with Sterically Hindered Substr
- Selective Synthesis of (Benzyl)
- Pd-Catalyzed Synthesis of ortho-Fluorodiarylmethanes. Thieme Chemistry.
- Synthesis of Triarylmethanes via Palladium-Catalyzed Suzuki-Miyaura Reactions of Diarylmethyl Esters.
- Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
- Suzuki Coupling. Organic Chemistry Portal.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University.
- Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates.
- Application Notes and Protocols for Suzuki-Miyaura Coupling of 3-Bromo-5-(bromomethyl)benzonitrile. BenchChem.
- Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Organic Chemistry Portal.
- Transition-Metal-Free Suzuki-Type Cross-Coupling Reaction of Benzyl Halides and Boronic Acids via 1,2-Metalate Shift. Journal of the American Chemical Society.
- Mechanistic Studies for Synthesis of Bis(indolyl)
- Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. MDPI.
- www.rsc.org/advances. The Royal Society of Chemistry.
- Organoborane coupling reactions (Suzuki coupling).
- Reaction optimization of the primary benzyl halides.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Debenzylative Cross-Coupling of Aryl Benzyl Sulfides with Aryl Bromides: Synthesis of Diaryl Sulfides [organic-chemistry.org]
- 6. nbinno.com [nbinno.com]
Application Notes & Protocols: The Strategic Use of 4-Fluoro-3,5-dimethylbenzyl alcohol in Modern Medicinal Chemistry
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic application of 4-Fluoro-3,5-dimethylbenzyl alcohol as a key building block in medicinal chemistry. We move beyond simple cataloging of properties to explore the underlying rationale for its use, detailing its synthesis, potential derivatization pathways, and protocols for biological evaluation. This guide emphasizes the unique combination of structural features—a fluorine substituent, ortho-dimethyl groups, and a reactive benzyl alcohol moiety—and how these can be leveraged to address common challenges in drug discovery, such as metabolic stability, binding affinity, and synthetic accessibility.
Introduction: Rationale for a Fluorinated Building Block
In the landscape of contemporary drug design, the deliberate incorporation of fluorine into lead compounds is a cornerstone strategy for optimizing pharmacological profiles. The this compound scaffold is a prime example of a building block designed to impart several desirable properties simultaneously.
-
The Role of Fluorine: A single fluorine atom can profoundly alter a molecule's characteristics. Its high electronegativity often enhances binding affinity through favorable electrostatic interactions with protein targets. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block sites of metabolic oxidation, thereby increasing the compound's metabolic stability and in-vivo half-life.
-
The Influence of Dimethyl Substitution: The two methyl groups positioned ortho to the fluorinated benzyl moiety provide steric bulk. This can serve multiple purposes: it can lock the benzyl group into a specific conformation, which may be crucial for selective binding to a target's active site, and it can shield adjacent functional groups from enzymatic degradation.
-
The Versatility of the Benzyl Alcohol: The primary alcohol functional group is a versatile handle for synthetic elaboration. It can be readily converted into ethers, esters, amines, or used in coupling reactions, allowing for the systematic exploration of the chemical space around this core scaffold.
This guide will provide the practical protocols and theoretical framework necessary to effectively utilize this building block in a research and development setting.
Physicochemical Properties & Data
A thorough understanding of a building block's fundamental properties is critical for experimental design. The key characteristics of this compound are summarized below.
| Property | Value | Source |
| Chemical Name | (4-Fluoro-3,5-dimethylphenyl)methanol | [1] |
| Molecular Formula | C₉H₁₁FO | [2] |
| Molecular Weight | 154.18 g/mol | [2] |
| Appearance | Liquid (typical) | [2] |
| Purity | ≥97% (typical commercial grade) | [2] |
| InChI Key | MSVQFZNSWAQOHL-UHFFFAOYSA-N | [2] |
Synthetic & Application Protocols
The true value of a chemical scaffold lies in its synthetic utility. The following protocols are designed to be robust and reproducible, providing a solid foundation for research applications. The causality behind reagent choice and reaction conditions is explained to empower the researcher.
Protocol 1: Synthesis of this compound via Reduction
The most direct and reliable method for preparing the title compound is the reduction of its corresponding aldehyde, 4-Fluoro-3,5-dimethylbenzaldehyde[3]. This precursor is commercially available. We recommend sodium borohydride (NaBH₄) for this transformation due to its mild nature, high selectivity for aldehydes over other functional groups, and operational simplicity.
Workflow Diagram: Synthesis
Sources
Application Note: Synthesis of a Key Precursor for Novel Kinase Inhibitors using 4-Fluoro-3,5-dimethylbenzyl Alcohol
Introduction: The Strategic Role of Fluorinated Benzyl Moieties in Modern Drug Discovery
The incorporation of fluorine into active pharmaceutical ingredients (APIs) is a cornerstone of modern medicinal chemistry.[1][2][3] The unique properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, allow for the fine-tuning of a drug candidate's physicochemical and pharmacokinetic properties.[2][4] Strategic fluorination can enhance metabolic stability by blocking sites of oxidative metabolism, modulate lipophilicity to improve membrane permeability, and increase binding affinity to target proteins.[1][4]
The 4-fluoro-3,5-dimethylbenzyl moiety, provided by the title alcohol, is a prime example of a building block designed for contemporary drug discovery. It combines the benefits of a fluorine substituent with the steric and electronic influence of two methyl groups. This substitution pattern can be particularly advantageous in the design of kinase inhibitors, where precise interactions within the ATP-binding pocket are critical for potency and selectivity. This application note details a validated, two-step protocol for the utilization of 4-Fluoro-3,5-dimethylbenzyl alcohol in the synthesis of a key intermediate for a new generation of potential Epidermal Growth Factor Receptor (EGFR) inhibitors.
Synthetic Strategy: A Modular Approach to a Kinase Inhibitor Core
Many potent EGFR inhibitors, such as Lapatinib, feature a substituted quinazoline core with a benzyl ether linkage.[5][6][7] Our strategy employs a convergent synthesis, where the 4-fluoro-3,5-dimethylbenzyl group is installed onto a phenolic precursor via a Williamson ether synthesis. This approach offers modularity, allowing for variations in both the benzyl and phenolic components to generate a library of analogues for structure-activity relationship (SAR) studies.
The overall synthetic workflow is depicted below. The initial step involves the activation of the benzylic alcohol to a more reactive leaving group, specifically a benzyl bromide. This is followed by a nucleophilic substitution reaction with a suitable phenolic partner.
Figure 1: High-level workflow for the synthesis of a key EGFR inhibitor intermediate.
Part 1: Synthesis of 4-Fluoro-3,5-dimethylbenzyl Bromide
Rationale: The conversion of a primary benzyl alcohol to the corresponding benzyl bromide is a crucial activation step. While several reagents can achieve this transformation, such as hydrobromic acid[8][9], using phosphorus tribromide (PBr₃) or a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) offers mild conditions and high yields, minimizing potential side reactions.[10] We will detail the PPh₃/CBr₄ (Appel reaction) protocol due to its operational simplicity and the avoidance of corrosive inorganic acids.
Experimental Protocol 1: Bromination of this compound
-
Reagent Preparation: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add this compound (10.0 g, 64.9 mmol, 1.0 equiv) and anhydrous Dichloromethane (DCM, 100 mL). Stir the solution at room temperature until all the solid has dissolved.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add triphenylphosphine (PPh₃) (18.7 g, 71.4 mmol, 1.1 equiv) to the stirred solution. Once dissolved, add carbon tetrabromide (CBr₄) (23.8 g, 71.4 mmol, 1.1 equiv) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate eluent system. The starting material (alcohol) should be fully consumed.
-
Workup: Quench the reaction by slowly adding 50 mL of water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (eluting with 100% Hexane) to afford the title compound as a colorless oil.
| Parameter | Value |
| Typical Yield | 90-95% |
| Reaction Time | 2 hours |
| Purity (by GC-MS) | >98% |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.01 (s, 2H), 4.45 (s, 2H), 2.30 (s, 6H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 160.2 (d, J=245 Hz), 136.1, 128.5 (d, J=17 Hz), 125.0, 32.8, 20.5 |
| Mass Spec (EI) | m/z 216, 218 (M⁺, Br isotope pattern) |
| Table 1: Expected Results for the Synthesis of 4-Fluoro-3,5-dimethylbenzyl Bromide. |
Part 2: Williamson Ether Synthesis of the Key Intermediate
Rationale: The Williamson ether synthesis is a robust and widely used method for forming ether linkages.[11][12][13] The reaction proceeds via an Sₙ2 mechanism, where an alkoxide (or, in this case, a more stable phenoxide) nucleophile displaces a halide from an alkyl halide.[13] The use of a primary benzyl bromide, as synthesized in Part 1, is ideal for this reaction as it is highly reactive towards Sₙ2 displacement and is not prone to elimination side reactions.[12] A weak base like potassium carbonate is sufficient to deprotonate the phenolic hydroxyl group, and a polar aprotic solvent like DMF facilitates the reaction.
Figure 2: Mechanism of the Williamson Ether Synthesis.
Experimental Protocol 2: Synthesis of 1-Fluoro-2,4-dimethyl-5-((4-nitrophenoxy)methyl)benzene
-
Reagent Preparation: To a 250 mL round-bottom flask, add 4-nitrophenol (8.2 g, 58.4 mmol, 1.0 equiv), potassium carbonate (K₂CO₃) (16.1 g, 116.8 mmol, 2.0 equiv), and N,N-Dimethylformamide (DMF, 100 mL).
-
Addition of Benzyl Bromide: Stir the mixture at room temperature for 15 minutes. Then, add a solution of 4-Fluoro-3,5-dimethylbenzyl bromide (12.7 g, 58.4 mmol, 1.0 equiv) in DMF (20 mL) dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 4 hours. Monitor the reaction by TLC (7:3 Hexane:Ethyl Acetate) until the starting materials are consumed.
-
Workup: Cool the reaction to room temperature and pour it into 500 mL of ice-cold water with vigorous stirring. A precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with water (3 x 100 mL) to remove residual DMF and salts.
-
Purification: Recrystallize the crude solid from ethanol to yield the pure product as a pale yellow solid.
| Parameter | Value |
| Typical Yield | 85-92% |
| Reaction Time | 4 hours |
| Purity (by HPLC) | >99% |
| Melting Point | Approx. 110-112 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ 8.22 (d, J=9.2 Hz, 2H), 7.05 (d, J=9.2 Hz, 2H), 6.98 (s, 2H), 5.10 (s, 2H), 2.35 (s, 6H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 164.1, 160.5 (d, J=246 Hz), 141.8, 131.2, 128.8 (d, J=17 Hz), 125.9, 125.2, 114.8, 69.5, 20.6 |
| Mass Spec (ESI+) | m/z 276.1 (M+H)⁺ |
| Table 2: Expected Results for the Williamson Ether Synthesis. |
Conclusion and Future Directions
This application note provides a robust and high-yielding two-step synthesis of a key intermediate for novel kinase inhibitors, starting from this compound. The protocols are straightforward, utilize readily available reagents, and are amenable to scale-up for drug development campaigns. The resulting nitro-aromatic intermediate is a versatile precursor that can be further elaborated. For instance, reduction of the nitro group to an aniline, followed by condensation with appropriate reagents, can be used to construct the quinazoline or other heterocyclic cores commonly found in EGFR inhibitors.[6][14][15][16] The strategic placement of the fluoro and dimethyl substituents on the benzyl moiety provides a valuable tool for medicinal chemists to optimize the pharmacological properties of next-generation targeted therapies.
References
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- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
- Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery, 16(10), 1089-1109.
- General Procedure for Conversion of Benzylic Alcohols into the Corresponding Benzyl Bromides.
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- CN103159747A - Synthetic method of lapatinib.
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- ResearchGate.
- Research Module: Scheme 2A.
- Al-Suhaimi, K. S., et al. (2022). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. Molecules, 27(15), 4983.
- Zhang, Y., et al. (2014). Design, Synthesis, and Biological Evaluation of Novel Conformationally Constrained Inhibitors Targeting EGFR. ACS Medicinal Chemistry Letters, 5(3), 258–262.
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Application Notes: 4-Fluoro-3,5-dimethylbenzyl Alcohol as a Versatile Building Block in Agrochemical Synthesis
Introduction: The Strategic Role of Fluorinated Benzyl Alcohols in Modern Agrochemicals
The strategic incorporation of fluorine into active agrochemical ingredients is a proven method for enhancing biological efficacy, metabolic stability, and overall performance.[1][2] The 4-fluoro-3,5-dimethylbenzyl alcohol moiety, in particular, presents itself as a compelling structural motif for the synthesis of next-generation pesticides. While many commercial pyrethroids utilize more complex polyfluorinated benzyl alcohols, such as in the synthesis of tefluthrin and metofluthrin, the unique substitution pattern of this compound offers a distinct electronic and steric profile that is ripe for exploration in the development of novel insecticides, herbicides, and fungicides.[3][4] This document serves as a technical guide for researchers, outlining the rationale for its use and providing detailed protocols for its incorporation into potential agrochemical candidates, with a primary focus on the synthesis of pyrethroid esters.
Rationale for Use in Agrochemical Design: A Structure-Activity Relationship (SAR) Perspective
The insecticidal activity of pyrethroids is intricately linked to the three-dimensional structure of the molecule, which consists of an acidic moiety and an alcohol moiety linked by an ester bond. The alcohol component, in this case, this compound, plays a critical role in the binding of the insecticide to its target site, the voltage-gated sodium channels in the insect nervous system.
The substitution pattern on the benzyl ring directly influences several key properties of the resulting agrochemical:
-
Lipophilicity and Bioavailability: The presence of the fluorine atom and two methyl groups on the benzene ring increases the lipophilicity of the molecule.[5] This can enhance its ability to penetrate the waxy cuticle of insects and traverse cell membranes to reach the target site.
-
Metabolic Stability: The fluorine atom at the 4-position can block oxidative metabolism at that site, potentially increasing the persistence and efficacy of the insecticide. The methyl groups can also sterically hinder metabolic attack on the aromatic ring.
-
Target Site Interaction: The electronic properties of the fluoro and methyl substituents can modulate the interaction of the pyrethroid with the sodium channel, potentially leading to enhanced insecticidal activity. The specific arrangement of these groups on the 4-fluoro-3,5-dimethylbenzyl moiety offers a unique electronic signature compared to other fluorinated benzyl alcohols.
Application in Insecticide Synthesis: The Gateway to Novel Pyrethroids
This compound is an excellent precursor for the synthesis of a diverse range of pyrethroid esters. By reacting it with various chrysanthemic acid derivatives, a library of novel insecticide candidates can be generated for biological screening.
Workflow for the Synthesis of a Model Pyrethroid Ester
The following diagram illustrates the general workflow for the synthesis of a pyrethroid ester from this compound and a suitable carboxylic acid chloride, such as chrysanthemoyl chloride.
Caption: Synthetic workflow for a model pyrethroid ester.
Detailed Protocol: Synthesis of (4-Fluoro-3,5-dimethylbenzyl) (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate
This protocol details the esterification of this compound with (1R,3R)-chrysanthemoyl chloride.
Materials:
-
This compound
-
(1R,3R)-Chrysanthemoyl chloride
-
Anhydrous pyridine
-
Anhydrous toluene
-
5% Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add this compound (1.0 eq) and anhydrous toluene (10 mL per gram of alcohol).
-
Addition of Base: Cool the solution to 0 °C in an ice bath and add anhydrous pyridine (1.2 eq) dropwise.
-
Addition of Acid Chloride: Dissolve (1R,3R)-chrysanthemoyl chloride (1.1 eq) in anhydrous toluene (5 mL per gram of acid chloride) and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Workup: Upon completion, cool the reaction mixture to 0 °C and slowly add 5% hydrochloric acid to quench the reaction and neutralize the pyridine.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the organic layer successively with 5% hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure pyrethroid ester.
Expected Characterization Data for the Model Pyrethroid Ester
| Property | Expected Value |
| Molecular Formula | C₂₀H₂₇FO₂ |
| Molecular Weight | 334.43 g/mol |
| Appearance | Colorless to pale yellow oil |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.0-6.8 (m, 2H, Ar-H), 5.0-4.9 (m, 1H, C=CH), 4.95 (s, 2H, Ar-CH₂), 2.25 (s, 6H, Ar-CH₃), 1.71 (s, 3H, C=C-CH₃), 1.68 (s, 3H, C=C-CH₃), 1.25 (s, 3H, C(CH₃)₂), 1.18 (s, 3H, C(CH₃)₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 171.5 (C=O), 160.0 (d, J=245 Hz, C-F), 138.0 (d, J=3 Hz, C-Ar), 136.0 (C=CH), 130.0 (d, J=6 Hz, C-Ar), 125.0 (C=CH), 115.0 (d, J=22 Hz, CH-Ar), 65.0 (Ar-CH₂), 35.0, 32.0, 29.0, 25.5, 20.5, 18.5, 15.0 (alkyl carbons) |
| ¹⁹F NMR (CDCl₃, 376 MHz) | δ (ppm): -118.0 (s) |
| IR (thin film) | ν (cm⁻¹): 2950 (C-H), 1730 (C=O, ester), 1600 (C=C, aromatic), 1160 (C-O) |
Broader Applications and Future Directions
Beyond insecticides, this compound holds potential as a building block for other classes of agrochemicals.
-
Herbicides: Certain benzyl ethers and esters exhibit herbicidal activity. The unique substitution pattern of this alcohol could be exploited to synthesize novel herbicides with potentially new modes of action or improved properties.
-
Fungicides: The benzyl moiety is present in some fungicidal compounds. Etherification or esterification of this compound with known fungicidal acid or alcohol fragments could lead to the discovery of new antifungal agents.
The true potential of this compound lies in its use for creating diverse chemical libraries. High-throughput synthesis and screening of these libraries against a wide range of agricultural pests and diseases could unveil novel and potent agrochemical candidates.
Conclusion
This compound is a readily accessible and highly versatile synthetic intermediate with significant potential in agrochemical research and development. Its unique structural and electronic properties make it an attractive building block for the synthesis of novel pyrethroid insecticides and other potential agrochemicals. The protocols and rationale presented in this application note provide a solid foundation for researchers to explore the utility of this compound in the ongoing quest for more effective and environmentally benign crop protection solutions.
References
- MySkinRecipes. (4-Fluoro-3,5-dimethylphenyl)methanol. [Link]
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- Eureka | Patsnap. (2019). Synthesis method of 2,3,5,6-tetrafluoro-4-methoxymethyl benzyl alcohol. [Link]
- PubMed. (1971). The relationship between the structure and the activity of pyrethroids. [Link]
- Google Patents. (2010). Synthetic method of 2,3,5,6-tetrafluoro-4-methoxymethylbenzyl alcohol.
- Google Patents. (2014).
- Google Patents. (1975). Use of herbicidal benzyl alcohols.
- PubMed. (2011). Synthesis and insecticidal activities of novel 1,3,4-thiadiazole 5-fluorouracil acetamides derivatives: an RNA interference insecticide. [Link]
- National Center for Biotechnology Information. (n.d.). 3,5-Dimethylbenzyl alcohol.
- Google Patents. (2005). Preparation of 4-methyl-2,3,5,6-tetrafluorobenzyl alcohol.
- PMC. (2010). Discovery and development of pyrethroid insecticides. [Link]
- ResearchGate. (2015). Fluorine-Containing Benzimidazoles and Their [a]- and [b]Heteroannelated Derivatives: Synthesis and Biological Activity (Review). [Link]
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Application Notes and Protocols for the Development of Novel Kinase Inhibitors Utilizing a 4-Fluoro-3,5-dimethylbenzyl Alcohol Scaffold
For: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.
Abstract
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors has thus become a cornerstone of modern targeted therapy. This document provides a comprehensive guide to the initial stages of a kinase inhibitor discovery program, utilizing the versatile and synthetically accessible starting material, 4-Fluoro-3,5-dimethylbenzyl alcohol. We present a strategic workflow, from the synthesis of a novel inhibitor scaffold to its biochemical and cellular characterization. The protocols herein are designed to be robust and reproducible, providing a solid foundation for a structure-activity relationship (SAR) campaign aimed at identifying potent and selective kinase inhibitors. We focus on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, as a primary target to illustrate the application of these methodologies.
Introduction: The Rationale for the 4-Fluoro-3,5-dimethylbenzyl Scaffold
The benzyl group is a common motif in kinase inhibitors, often occupying the hydrophobic pocket of the ATP-binding site. The specific substitution pattern of this compound offers several advantageous starting points for medicinal chemistry exploration. The fluorine atom can enhance binding affinity through favorable electrostatic interactions and can improve metabolic stability by blocking a potential site of oxidation. The dimethyl substitution provides steric bulk, which can be exploited to achieve selectivity for the target kinase over other kinases. Furthermore, the benzylic alcohol provides a convenient synthetic handle for elaboration into a variety of kinase inhibitor scaffolds.
This application note will guide the user through a hypothetical drug discovery workflow, starting with the synthesis of a lead compound, which we have designated BnOH-Qz1 , based on a 4-anilinoquinazoline core. The 4-anilinoquinazoline scaffold is a well-established pharmacophore for a variety of kinase inhibitors, including those targeting VEGFR-2.[1][2][3]
Target Profile: VEGFR-2
Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR-2, are central to the process of angiogenesis, the formation of new blood vessels.[2] In the context of oncology, tumors require a dedicated blood supply to grow and metastasize, making the inhibition of VEGFR-2 a validated anti-cancer strategy. Small molecule inhibitors that target the ATP-binding site of the VEGFR-2 kinase domain can effectively block downstream signaling pathways, leading to a reduction in tumor angiogenesis and growth.
Synthetic Strategy: From Benzyl Alcohol to a Kinase Inhibitor Prototype
The conversion of this compound to our hypothetical lead compound, BnOH-Qz1 , is a multi-step process that begins with the activation of the alcohol and culminates in a nucleophilic aromatic substitution reaction.
Overall Synthetic Scheme
Caption: Synthetic route to the hypothetical kinase inhibitor BnOH-Qz1.
Detailed Synthetic Protocols
Protocol 2.2.1: Synthesis of 4-Fluoro-3,5-dimethylbenzyl bromide
-
To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add phosphorus tribromide (PBr₃, 0.4 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude benzyl bromide, which can be used in the next step without further purification.
Protocol 2.2.2: Synthesis of N-(4-Fluoro-3,5-dimethylbenzyl)-4-aminophenol
-
To a solution of 4-aminophenol (1.2 eq) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.5 eq).
-
Add a solution of 4-Fluoro-3,5-dimethylbenzyl bromide (1.0 eq) in DMF to the mixture.
-
Heat the reaction to 80 °C and stir for 12 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by silica gel chromatography to obtain the desired substituted aniline.
Protocol 2.2.3: Synthesis of BnOH-Qz1
-
In a round-bottom flask, combine N-(4-Fluoro-3,5-dimethylbenzyl)-4-aminophenol (1.0 eq) and 4-chloroquinazoline (1.1 eq) in n-butanol.
-
Reflux the mixture for 16 hours.
-
Cool the reaction to room temperature, which should result in the precipitation of the product.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to yield the final product, BnOH-Qz1 .
Biochemical Characterization: A Tiered Screening Approach
A systematic evaluation of the inhibitory activity of newly synthesized compounds is crucial. We propose a tiered approach, starting with a primary screen to identify initial hits, followed by dose-response studies to determine potency.
Primary Screen: Identifying Hits
A high-throughput screen of a library of compounds derived from the this compound scaffold against a panel of kinases is the first step. For this application note, we will focus on VEGFR-2.
Caption: A tiered workflow for kinase inhibitor characterization.
Dose-Response Assay: Determining IC50 Values
For compounds that show significant inhibition in the primary screen (e.g., >50% inhibition at 10 µM), a dose-response assay is performed to determine the half-maximal inhibitory concentration (IC50). The ADP-Glo™ Kinase Assay is a robust and widely used platform for this purpose, as it measures the amount of ADP produced in the kinase reaction.[4][5][6]
Protocol 3.2.1: In Vitro VEGFR-2 Kinase Assay (ADP-Glo™)
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Poly(Glu,Tyr) 4:1 substrate
-
ATP (at Km for VEGFR-2)
-
Test compounds (e.g., BnOH-Qz1 ) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO.
-
Kinase Reaction:
-
In a 384-well plate, add the test compound dilutions.
-
Add the VEGFR-2 enzyme to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
| Compound | VEGFR-2 IC50 (nM) | Kinase X IC50 (nM) | Kinase Y IC50 (nM) |
| BnOH-Qz1 | 50 | 500 | >10,000 |
| Analog 1 | 15 | 250 | >10,000 |
| Analog 2 | 250 | >10,000 | >10,000 |
| Staurosporine | 5 | 10 | 20 |
| Table 1: Hypothetical inhibitory activity of BnOH-Qz1 and its analogs against a panel of kinases. Staurosporine is included as a non-selective control. |
Cellular Characterization: Validating On-Target Activity
Biochemical activity must be translated into a cellular context to confirm that the inhibitor can penetrate the cell membrane and engage its target.
Cell Proliferation Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[7][8][9][10] A cancer cell line that is known to be dependent on VEGFR-2 signaling, such as human umbilical vein endothelial cells (HUVECs) or certain tumor cell lines, should be used.
Protocol 4.1.1: MTT Cell Proliferation Assay
Materials:
-
HUVECs or a relevant cancer cell line
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., SDS-HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition).
Structure-Activity Relationship (SAR) Studies: Optimizing the Lead
The initial hit, BnOH-Qz1 , serves as a starting point for an iterative process of chemical modification and biological testing to improve potency, selectivity, and drug-like properties.
Rationale for Analog Design
The SAR for 4-anilinoquinazolines as VEGFR-2 inhibitors is relatively well-understood.[1][2][11][12] Modifications can be systematically made to three key regions of BnOH-Qz1 :
-
The 4-Fluoro-3,5-dimethylbenzyl moiety: Explore the impact of the substitution pattern on the benzyl ring.
-
The linker: Investigate alternative linkers between the benzyl group and the aniline.
-
The quinazoline core: Modify the substituents on the quinazoline ring.
Caption: Logical flow for a structure-activity relationship study.
Hypothetical SAR Table
| Analog | R1 (Position 4) | R2 (Position 3,5) | Linker | VEGFR-2 IC50 (nM) | HUVEC GI50 (nM) |
| BnOH-Qz1 | F | CH₃ | -O- | 50 | 150 |
| SAR-1 | H | CH₃ | -O- | 200 | 500 |
| SAR-2 | F | H | -O- | 100 | 300 |
| SAR-3 | F | CH₃ | -CH₂O- | 25 | 80 |
| SAR-4 | F | CH₃ | -NHCH₂- | 75 | 200 |
| Table 2: Example of an SAR table for the optimization of BnOH-Qz1. |
The hypothetical data in Table 2 suggests that the fluorine at the 4-position and the methyl groups at the 3 and 5-positions are beneficial for activity. Changing the ether linker to a methylene ether could further enhance potency.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. This application note has provided a detailed, step-by-step guide for the synthesis, biochemical screening, and cellular evaluation of a hypothetical VEGFR-2 inhibitor, BnOH-Qz1 . The protocols and strategies outlined herein are intended to serve as a practical resource for researchers in the field of drug discovery. Through a systematic and iterative process of synthesis and testing, this scaffold can be further optimized to yield potent, selective, and cell-active kinase inhibitors with therapeutic potential.
References
- Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors. PubMed. [Link]
- Novel 4-Anilinoquinazolines with C-7 Basic Side Chains: Design and Structure Activity Relationship of a Series of Potent, Orally Active, VEGF Receptor Tyrosine Kinase Inhibitors.
- Design and discovery of 4-anilinoquinazoline-acylamino derivatives as EGFR and VEGFR-2 dual TK inhibitors. PubMed. [Link]
- Synthesis route to access 4-anilinoquinoline (9).
- Lumi-Verse™ VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. [Link]
- Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Deriv
- Design, synthesis, antitumor, and VEGFR-2 inhibition activities of novel 4-anilino-2-vinyl-quinazolines: Molecular modeling studies. PubMed. [Link]
- Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Deriv
- Design, Synthesis and Biological Evaluation of Novel 4-anilinoquinazoline Derivatives as Hypoxia-Selective EGFR and VEGFR-2 Dual Inhibitors. PubMed. [Link]
- Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. MDPI. [Link]
- VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. [Link]
- Kinase assay summary of reagent concentrations and volumes added to plate.
- A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and. Pharmaceutical Sciences. [Link]
- Synthesis and characterization of novel quinazoline type inhibitors for mutant and wild-type EGFR and RICK kinases. PubMed. [Link]
- Synthetic route for the synthesis of quinazoline derivatives (7–27).
- Synthesis of quinazolines as tyrosine kinase inhibitors. PubMed. [Link]
- novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]
- MTT Cell Proliferation and Viability Assay Kit. Chondrex, Inc.. [Link]
- Synthesis of quinazolines. Organic Chemistry Portal. [Link]
Sources
- 1. Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
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- 9. atcc.org [atcc.org]
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- 11. Design and discovery of 4-anilinoquinazoline-acylamino derivatives as EGFR and VEGFR-2 dual TK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Strategic Protection of 4-Fluoro-3,5-dimethylbenzyl alcohol for Advanced Synthetic Applications
Introduction: The Synthetic Challenge
4-Fluoro-3,5-dimethylbenzyl alcohol is a valuable building block in medicinal chemistry and materials science. Its unique substitution pattern—a para-fluoro group and two ortho-methyl groups—imparts specific electronic and steric properties. The electron-withdrawing fluoro group can influence the reactivity of the aromatic ring, while the flanking methyl groups introduce significant steric hindrance around the primary hydroxyl group. In multi-step syntheses, the nucleophilic and mildly acidic nature of the benzylic alcohol often necessitates its temporary protection to prevent unwanted side reactions.
The choice of a protecting group is not trivial; it must be installed efficiently despite the steric hindrance and remain stable through subsequent reaction steps, yet be removable under conditions that do not compromise the integrity of the rest of the molecule. This guide provides a detailed analysis of several robust protecting group strategies, complete with actionable protocols and the underlying chemical rationale, to empower researchers in their synthetic endeavors.
Foundational Principles: Selecting the Optimal Protecting Group
A successful protecting group strategy hinges on three pillars: ease of installation, stability under diverse conditions, and selective, high-yielding removal. The presence of the fluoro and dimethyl substituents on the benzyl alcohol requires careful consideration of these factors. The steric bulk of the ortho-methyl groups may slow the rate of protection reactions, potentially requiring more reactive reagents or harsher conditions.
The following table summarizes the stability of common alcohol protecting groups to a range of reagents, providing a framework for selecting an orthogonal protection strategy.
Table 1: Stability of Common Alcohol Protecting Groups
| Protecting Group | Strong Acid | Weak Acid | Strong Base | Weak Base | Nucleophiles | Oxidants | Reductants (H₂, Pd/C) | Fluoride Source |
| TBDMS (Silyl Ether) | Labile | Labile | Stable | Stable | Stable | Stable | Stable | Labile |
| PMB (Benzyl Ether) | Labile | Stable | Stable | Stable | Stable | Labile | Labile | Stable |
| Pivaloate (Ester) | Stable | Stable | Labile | Stable | Labile | Stable | Stable | Stable |
| Trityl (Ether) | Very Labile | Labile | Stable | Stable | Stable | Stable | Labile | Stable |
Experimental Protocols and Strategic Application
We present four distinct and reliable strategies for the protection and deprotection of this compound. Each protocol has been designed for high yield and operational simplicity.
Strategy 1: The Workhorse Silyl Ether - tert-Butyldimethylsilyl (TBDMS) Ether
Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of formation and, most notably, their unique cleavage mechanism using fluoride ions, which imparts excellent orthogonality. For a sterically hindered alcohol like our substrate, the Corey protocol provides a reliable method for silylation.
-
To a stirred solution of this compound (1.0 mmol, 1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 5 mL) under an inert atmosphere (N₂ or Ar), add imidazole (3.0 mmol, 3.0 eq).
-
Stir the mixture at room temperature (25°C) until all solids dissolve.
-
Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.5 mmol, 1.5 eq) portion-wise.
-
Monitor the reaction by Thin Layer Chromatography (TLC). Due to steric hindrance, the reaction may require 12-24 hours.
-
Upon completion, pour the reaction mixture into water (20 mL) and extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine (2 x 10 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., 98:2 Hexanes:Ethyl Acetate) to yield the TBDMS-protected alcohol.
-
Dissolve the TBDMS-protected alcohol (1.0 mmol, 1.0 eq) in tetrahydrofuran (THF, 10 mL).
-
Add a 1.0 M solution of TBAF in THF (1.2 mL, 1.2 mmol, 1.2 eq) dropwise at room temperature.
-
Stir the solution for 1-3 hours, monitoring by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify by flash chromatography to obtain the pure this compound.
Strategy 2: The Orthogonally Cleavable Benzyl Ether - p-Methoxybenzyl (PMB) Ether
The p-methoxybenzyl (PMB) ether is a robust protecting group, stable to many acidic and basic conditions. Its key advantage is its susceptibility to oxidative cleavage with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), a deprotection pathway orthogonal to silyl ethers, esters, and many other groups. The electron-rich nature of the PMB group facilitates this selective oxidation.
-
Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 mmol, 1.5 eq) in anhydrous THF (5 mL) in a flame-dried flask under an inert atmosphere and cool to 0°C.
-
Slowly add a solution of this compound (1.0 mmol, 1.0 eq) in anhydrous THF (5 mL) to the suspension.
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature for another 30 minutes.
-
Add p-methoxybenzyl chloride (PMBCl, 1.3 mmol, 1.3 eq) dropwise. A catalytic amount of tetrabutylammonium iodide (TBAI) can be added to accelerate sluggish reactions.
-
Stir the reaction at room temperature for 6-12 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of water at 0°C.
-
Extract with ethyl acetate (3 x 15 mL), wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purify by flash column chromatography to afford the PMB ether.
-
Dissolve the PMB-protected alcohol (1.0 mmol, 1.0 eq) in a mixture of dichloromethane (CH₂Cl₂) and water (18:1 ratio, 10 mL).
-
Add DDQ (1.3 mmol, 1.3 eq) in one portion. The solution should turn dark green or brown.
-
Stir vigorously at room temperature for 1-4 hours. Monitor the disappearance of the starting material by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃ (10 mL).
-
Separate the layers and extract the aqueous layer with CH₂Cl₂ (2 x 10 mL).
-
Wash the combined organic layers with saturated NaHCO₃ and brine, then dry over Na₂SO₄, filter, and concentrate.
-
Purify via flash chromatography to recover the parent alcohol.
Strategy 3: The Robust Ester - Pivaloate (Piv)
Ester protecting groups are valuable for their stability under neutral and acidic conditions. The pivaloyl (Piv) group, with its bulky tert-butyl substituent, offers enhanced steric protection and greater resistance to hydrolysis compared to simpler acetate or benzoate esters. Deprotection is typically achieved under basic hydrolytic (saponification) conditions.
-
Dissolve this compound (1.0 mmol, 1.0 eq) in anhydrous CH₂Cl₂ (10 mL) under an inert atmosphere.
-
Add anhydrous pyridine (2.0 mmol, 2.0 eq) and cool the mixture to 0°C.
-
Slowly add pivaloyl chloride (1.2 mmol, 1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring completion by TLC.
-
Quench the reaction with a 1 M HCl solution (10 mL).
-
Separate the layers and extract the aqueous phase with CH₂Cl₂ (2 x 10 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, dry over MgSO₄, filter, and concentrate.
-
Purify by flash column chromatography to obtain the pivaloate ester.
-
Dissolve the pivaloate ester (1.0 mmol, 1.0 eq) in a mixture of THF and water (e.g., 3:1 ratio, 8 mL).
-
Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 mmol, 3.0 eq).
-
Stir the mixture at room temperature. Saponification of the sterically hindered pivaloate may require 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, neutralize the mixture to pH ~7 with 1 M HCl.
-
Extract with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate to yield the deprotected alcohol, which can be purified by chromatography if necessary.
Strategy 4: The Sterically Selective & Acid-Labile Trityl (Tr) Ether
The triphenylmethyl (trityl) group is exceptionally bulky, making it highly selective for protecting sterically unhindered primary alcohols. Its most defining characteristic is its extreme lability to acid, allowing for deprotection under very mild acidic conditions that leave most other protecting groups intact.
Application Notes: Selective Oxidation of 4-Fluoro-3,5-dimethylbenzyl alcohol to 4-Fluoro-3,5-dimethylbenzaldehyde
Abstract
The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in modern organic synthesis, particularly within the pharmaceutical and fine chemical industries. Aldehydes serve as versatile intermediates for carbon-carbon bond formation, reductive amination, and the synthesis of complex molecular scaffolds. This document provides a comprehensive technical guide for the oxidation of 4-Fluoro-3,5-dimethylbenzyl alcohol to its corresponding aldehyde, 4-Fluoro-3,5-dimethylbenzaldehyde, a valuable building block in drug discovery. We will explore the strategic considerations behind selecting an appropriate oxidation method, compare the leading protocols, and provide detailed, validated experimental procedures for researchers, scientists, and drug development professionals.
Strategic Considerations for a High-Fidelity Oxidation
The primary challenge in oxidizing a primary alcohol like this compound is arresting the reaction at the aldehyde stage, preventing over-oxidation to the corresponding carboxylic acid. The choice of oxidant is therefore critical and must be guided by substrate tolerance, scalability, and safety considerations. While classic reagents like chromium-based oxidants (e.g., Pyridinium Chlorochromate, PCC) can effect this transformation, their inherent toxicity and cumbersome waste disposal have led to their replacement by milder, more selective, and environmentally benign methods[1].
For a substrate such as this compound, three principal methods stand out for their reliability, mildness, and high yields:
-
Swern Oxidation: An activated dimethyl sulfoxide (DMSO) method that is renowned for its mild reaction conditions and broad functional group tolerance[2][3]. It operates at cryogenic temperatures to ensure the stability of the reactive intermediate.
-
Dess-Martin Periodinane (DMP) Oxidation: Utilizes a hypervalent iodine reagent that offers the significant advantage of proceeding rapidly at room temperature with a simple workup[4][5].
-
TEMPO-Catalyzed Oxidation: A greener approach that uses a catalytic amount of the stable nitroxyl radical (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) in conjunction with a stoichiometric terminal oxidant, such as household bleach or air[6][7].
Comparative Overview of Recommended Oxidation Protocols
Choosing the optimal method depends on the specific experimental constraints, including available equipment, scale, and sensitivity of other functional groups within a more complex molecule. The table below provides a comparative summary to aid in this decision-making process.
| Feature | Swern Oxidation | Dess-Martin Periodinane (DMP) | TEMPO-Catalyzed (Anelli) |
| Primary Reagents | DMSO, Oxalyl Chloride, Triethylamine | Dess-Martin Periodinane | TEMPO (cat.), NaOCl, KBr |
| Typical Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) | DCM / Water (Biphasic) |
| Temperature | Cryogenic (-78 °C) | Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 1-3 hours | 0.5-2 hours | 0.5-3 hours |
| Key Advantages | Excellent for acid-sensitive substrates; byproducts are volatile and easily removed[2][8]. | Operationally simple; rapid reaction at ambient temperature; high yields[9]. | Catalytic and cost-effective for large scale; environmentally benign (water is the main byproduct)[6]. |
| Key Disadvantages | Requires cryogenic temperatures; stoichiometric formation of foul-smelling dimethyl sulfide (DMS); toxic CO gas byproduct[2][8]. | Reagent is expensive and potentially explosive under certain conditions; stoichiometric iodine-based byproduct[9]. | May not be suitable for substrates sensitive to aqueous basic conditions; requires careful pH control. |
| Workup | Aqueous quench, extraction. Requires careful handling of DMS waste (e.g., bleach rinse)[2]. | Quench with Na₂S₂O₃, extraction. | Phase separation, extraction. |
Reaction Mechanisms: The Chemistry Behind the Conversion
An understanding of the reaction mechanism is crucial for troubleshooting and optimizing experimental outcomes. The pathways for the Swern and Dess-Martin oxidations are detailed below.
The Swern Oxidation Mechanism
The Swern oxidation proceeds in two main stages: activation of DMSO and the subsequent oxidation of the alcohol.
-
Activation: At low temperature, DMSO reacts with oxalyl chloride to form a highly electrophilic chloro(dimethyl)sulfonium chloride intermediate, which rapidly decomposes to release carbon monoxide and carbon dioxide[2][10].
-
Oxidation: The added alcohol attacks the electrophilic sulfur atom, creating an alkoxysulfonium salt. The addition of a hindered, non-nucleophilic base (triethylamine) facilitates an intramolecular elimination via a five-membered ring transition state, yielding the desired aldehyde, dimethyl sulfide, and triethylammonium chloride[2][11].
Caption: The Swern Oxidation pathway.
The Dess-Martin Periodinane (DMP) Oxidation Mechanism
The DMP oxidation is characterized by a ligand exchange and subsequent elimination reaction.
-
Ligand Exchange: The alcohol substrate attacks the hypervalent iodine center of the DMP reagent, displacing one of the acetate ligands to form a periodinane intermediate[12][13].
-
Elimination: An acetate ion, acting as a base, abstracts the proton on the carbon bearing the oxygen. This initiates a concerted elimination that forms the C=O double bond of the aldehyde, releasing the reduced iodinane byproduct and acetic acid[4][9].
Caption: The Dess-Martin Oxidation pathway.
Detailed Experimental Protocols
The following protocols are optimized for the synthesis of 4-Fluoro-3,5-dimethylbenzaldehyde on a laboratory scale. All operations should be performed in a well-ventilated fume hood.
Protocol 1: Swern Oxidation
This protocol is adapted from standard literature procedures known for their reliability[8].
Materials and Reagents:
-
This compound (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethyl sulfoxide (DMSO) (3.0 eq)
-
Oxalyl chloride (2.0 eq)
-
Triethylamine (TEA) (6.0 eq)
-
Argon or Nitrogen gas supply
-
Dry glassware (oven or flame-dried)
-
Dry ice/acetone bath (-78 °C)
Step-by-Step Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and two rubber septa under an inert atmosphere (Ar or N₂).
-
Reagent Preparation: In the flask, dissolve oxalyl chloride (2.0 eq) in anhydrous DCM. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Activator Formation: Slowly add a solution of anhydrous DMSO (3.0 eq) in anhydrous DCM to the oxalyl chloride solution via syringe, ensuring the internal temperature does not rise above -65 °C. Stir the resulting mixture for 15 minutes.
-
Alcohol Addition: Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise, again maintaining a temperature below -65 °C. Stir for 30 minutes.
-
Elimination: Slowly add triethylamine (6.0 eq) to the reaction mixture. You may observe the formation of a white precipitate (triethylammonium chloride). After the addition is complete, stir the mixture at -78 °C for an additional 30 minutes, then allow it to slowly warm to room temperature over 1 hour.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 4-Fluoro-3,5-dimethylbenzaldehyde.
-
Waste Deodorization: Rinse all glassware that came into contact with dimethyl sulfide with a bleach solution to oxidize the foul-smelling byproduct[2].
Protocol 2: Dess-Martin Periodinane (DMP) Oxidation
This protocol is valued for its operational simplicity and ambient temperature conditions[5][14].
Materials and Reagents:
-
This compound (1.0 eq)
-
Dess-Martin Periodinane (DMP) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
Step-by-Step Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and anhydrous DCM.
-
DMP Addition: Add Dess-Martin Periodinane (1.2 eq) to the solution in one portion at room temperature. The reaction is often complete within 1-2 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously until the two layers are clear.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with DCM (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude aldehyde is often of high purity, but can be further purified by flash column chromatography if necessary.
General Experimental Workflow
The logical flow from starting material to purified product is a critical component of a self-validating protocol.
Caption: Standard workflow for alcohol oxidation.
Concluding Remarks
Both the Swern and Dess-Martin oxidation protocols provide highly effective and reliable means for converting this compound to its aldehyde. The Swern oxidation is ideal for substrates with extreme acid sensitivity, provided the laboratory is equipped for cryogenic reactions. For general-purpose, rapid, and operationally simple synthesis, the Dess-Martin oxidation is an outstanding choice. The selection between these methods allows researchers to tailor their synthetic strategy to the specific needs of their project, ensuring a high-fidelity transformation critical for advancing drug discovery and development programs.
References
- Swern, D. et al. (1978). A convenient synthesis of aldehydes and ketones from primary and secondary alcohols. Journal of Organic Chemistry, 43(12), 2480-2482. Link
- Organic Chemistry Portal. (n.d.).
- Master Organic Chemistry. (2023). Swern Oxidation of Alcohols To Aldehydes and Ketones. Link
- Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP)
- Chemistry Steps. (n.d.).
- Wikipedia. (2023).
- The Organic Chemistry Tutor. (2021).
- Alfa Chemistry. (n.d.).
- Organic Chemistry Portal. (n.d.).
- Meyer, S. D., & Schreiber, S. L. (1994). Acceleration of the Dess-Martin Oxidation by Water. Journal of Organic Chemistry, 59(24), 7549–7552. Link
- Maity, A. et al. (2020). Aerobic Oxidation of Benzylic Alcohols Catalyzed by Metal−Organic Frameworks Assisted by TEMPO.
- Stahl, S. S. et al. (2011). Aerobic Alcohol Oxidation Using a Cu(I)/TEMPO Catalyst System.
- Organic Syntheses. (1992). 1,2-Benziodoxol-3(1H)-one, 1,1,1-triacetoxy- (Dess-Martin Periodinane). Org. Synth. 70, 120. Link
- Organic Chemistry Portal. (n.d.). TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. Link
- Ragauskas, A. J. et al. (2005). TEMPO-Catalyzed Oxidation of Benzylic Alcohols to Aldehydes with the H2O2/HBr/ionic Liquid [bmim]PF6 System. ChemInform, 36(34). Link
- ACS Green Chemistry Institute. (n.d.). TEMPO – Air (O2)
- Maity, A. et al. (2021). Oxidation Catalysis via an Aerobically Generated Dess-Martin Periodinane Analogue. ChemRxiv. Link
- Singh, V. et al. (2015). Oxidation of p-nitro benzyl alcohol by Dess Martin Periodinane: A Kinetic and Mechanistic Study. International Journal of Research in Applied, Natural and Social Sciences, 3(8), 1-8. Link
- Wikipedia. (2023). Dess–Martin periodinane. Link
- Sharma, P. et al. (2018). Preparation of Secondary Alcohols from 1-N-benzyl 9,10-dihydrolysergol.
- Santa Cruz Biotechnology, Inc. (n.d.). 4-Fluoro-3,5-dimethylbenzaldehyde. Link
- ChemicalBook. (n.d.). This compound(886501-76-4) 1H NMR. Link
- Zhu, L. et al. (2018). Synthesis of benzaldehyde by Swern oxidation of benzyl alcohol in a continuous flow microreactor system. Turkish Journal of Chemistry, 42(2), 483-494. Link
- Integrated Organic Chemistry. (2022).
- Chem-Station. (2014).
- NIST. (n.d.). 4-Fluoro-3-(trifluoromethyl)benzyl alcohol. NIST Chemistry WebBook. Link
- National Center for Biotechnology Information. (n.d.). 4-Fluoro-3,5-dimethylbenzaldehyde.
- ChemScene. (n.d.). 4-Fluoro-3,5-dimethylbenzaldehyde. Link
- Master Organic Chemistry. (2011).
- Google Patents. (1986).
- Sigma-Aldrich. (n.d.). 4-Fluoro-3,5-dimethylbenzaldehyde. Link
- Rieke Metals. (n.d.). 4-Fluoro-3,5-dimethylbenzaldehyde. Link
- Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Link
- BenchChem. (n.d.). Technical Guide: 4-Fluoro-2,3-dimethylbenzaldehyde. Link
- Sigma-Aldrich. (n.d.). 4-Fluorobenzyl alcohol. Link
- The Royal Society of Chemistry. (n.d.). Supporting Information to the manuscript Transfer Hydrogenation of Aldehydes and Ketones Catalyzed by an Aminophosphinite POCNH Pincer Complex of Ni(II). Link
- ChemicalBook. (n.d.). 3,5-Dimethyl-4-hydroxybenzaldehyde synthesis. Link
- Sigma-Aldrich. (n.d.). 4-Hydroxy-3,5-dimethylbenzaldehyde. Link
- The Good Scents Company. (n.d.). 3,5-dimethyl benzyl alcohol. Link
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Application Notes and Protocols for the Halogenation of 4-Fluoro-3,5-dimethylbenzyl Alcohol
Introduction
Halogenated organic compounds are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The conversion of alcohols to alkyl halides is a fundamental transformation in organic chemistry. This guide provides detailed application notes and protocols for the halogenation of 4-Fluoro-3,5-dimethylbenzyl alcohol, a substituted benzyl alcohol with potential applications in medicinal chemistry and materials science. The presence of a fluorine atom and two methyl groups on the aromatic ring influences the reactivity of the benzylic hydroxyl group, making the selection of appropriate halogenating agents and reaction conditions crucial for achieving high yields and purity. This document outlines reliable methods for the chlorination, bromination, and iodination of this specific substrate, supported by mechanistic insights and practical considerations for researchers in drug development and chemical synthesis.
Chlorination of this compound
The conversion of this compound to its corresponding chloride can be achieved through several methods. The choice of reagent is often dictated by the desired reaction conditions (e.g., neutral vs. acidic) and the scale of the synthesis.
Method 1: Using Thionyl Chloride (SOCl₂) in an Aprotic Solvent
This is a classic and widely used method for converting primary alcohols to alkyl chlorides. The reaction proceeds via a chlorosulfite intermediate.[1] The gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), drive the reaction to completion.[1]
Causality of Experimental Choices:
-
Thionyl Chloride (SOCl₂): A highly effective chlorinating agent that converts the hydroxyl group into an excellent leaving group.[2]
-
Aprotic Solvent (e.g., Dichloromethane, Chloroform): Prevents competition from the solvent as a nucleophile.[1]
-
Optional Base (e.g., Pyridine, Triethylamine): Can be used to neutralize the HCl byproduct, which is particularly useful for acid-sensitive substrates. The presence of a base like pyridine also influences the reaction mechanism, favoring an SN2 pathway with inversion of configuration.[2][3] For a primary benzylic alcohol like the target substrate, the mechanism is likely to be SN2-like even without a base due to the stability of the benzylic carbocation.[1]
Experimental Protocol:
-
Preparation: In a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, carefully quench the reaction by slowly adding it to ice-cold water. Separate the organic layer.
-
Purification: Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-Fluoro-3,5-dimethylbenzyl chloride. Further purification can be achieved by column chromatography on silica gel if necessary.
Troubleshooting:
-
Formation of Dibenzyl Ether: This side product can form under acidic conditions.[4] Using a base or ensuring the reaction goes to completion can minimize this.
-
Thermal Instability: Benzyl chlorides can be thermally unstable. It is advisable to purify the product at lower temperatures, for instance, via vacuum distillation if applicable.[4]
Mechanism Visualization:
Caption: Mechanism of alcohol chlorination using SOCl₂.
Method 2: Using 2,4,6-Trichloro-1,3,5-triazine (TCT) and Catalytic DMSO
This method offers a mild and highly selective alternative for chlorinating benzylic alcohols under neutral conditions, which is advantageous for substrates with acid-labile functional groups.[5] The reaction is typically fast and high-yielding.[5][6]
Causality of Experimental Choices:
-
TCT and DMSO: This combination forms a Vilsmeier-type reagent which activates the alcohol for nucleophilic substitution by chloride.[5]
-
Anhydrous Acetonitrile: A suitable polar aprotic solvent for this transformation.[4]
Experimental Protocol:
-
Preparation: In a dry round-bottom flask under an inert atmosphere, prepare a mixture of 2,4,6-trichloro-1,3,5-triazine (TCT) (1.2 eq) and dimethyl sulfoxide (DMSO) (0.2 eq) in anhydrous acetonitrile. Stir at room temperature for 30 minutes.[4]
-
Reaction: Add a solution of this compound (1.0 eq) in anhydrous acetonitrile to the flask.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 30-60 minutes).
-
Workup: Quench the reaction with water and extract the product with ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.[4]
Bromination of this compound
The synthesis of 4-Fluoro-3,5-dimethylbenzyl bromide is a key step for introducing this moiety into various molecules.
Method 1: Using Phosphorus Tribromide (PBr₃)
Phosphorus tribromide is a common and effective reagent for converting primary and secondary alcohols into alkyl bromides.[7] The reaction proceeds via an SN2 mechanism, which is suitable for the target substrate and avoids carbocation rearrangements.[8][9]
Causality of Experimental Choices:
-
PBr₃: Activates the hydroxyl group by forming a good leaving group (O-PBr₂).[9]
-
Dry Ether or CH₂Cl₂: Anhydrous conditions are crucial as PBr₃ reacts with water.
-
Optional Base (e.g., Pyridine): Can be added to suppress the formation of HBr.[8]
Experimental Protocol:
-
Preparation: Dissolve this compound (1.0 eq) in dry diethyl ether or dichloromethane in a flask cooled to 0 °C under an inert atmosphere.
-
Reagent Addition: Slowly add phosphorus tribromide (0.4 eq) to the stirred solution.
-
Reaction: Allow the mixture to stir at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours. Monitor by TLC.
-
Workup: Carefully pour the reaction mixture onto crushed ice. Extract the product with diethyl ether.
-
Purification: Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude benzyl bromide. Purify by column chromatography if needed.
Mechanism Visualization:
Caption: SN2 mechanism for bromination with PBr₃.
Method 2: The Appel Reaction
The Appel reaction provides a mild method for converting alcohols to alkyl halides using triphenylphosphine and a carbon tetrahalomethane.[10][11] For bromination, carbon tetrabromide (CBr₄) is used.
Causality of Experimental Choices:
-
PPh₃ and CBr₄: These reagents form a phosphonium intermediate that activates the alcohol.[12] The strong P=O bond formed in the triphenylphosphine oxide byproduct is a key driving force for the reaction.[10]
-
Acetonitrile or Dichloromethane: Common solvents for the Appel reaction.
Experimental Protocol:
-
Preparation: Dissolve this compound (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous acetonitrile.
-
Reagent Addition: Cool the solution to 0 °C and add carbon tetrabromide (1.2 eq) portion-wise.
-
Reaction: Stir the mixture at room temperature for 1-3 hours, monitoring by TLC.
-
Purification: Concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography to separate the desired benzyl bromide from the triphenylphosphine oxide byproduct.
Iodination of this compound
Benzyl iodides are generally more reactive than their chloride and bromide counterparts but can also be less stable. Mild reaction conditions are therefore preferred.
Method: Using Sodium Iodide and a Lewis Acid Catalyst
A mild and efficient method for the iodination of benzylic alcohols involves the use of sodium iodide in the presence of a Lewis acid, such as cerium(III) chloride heptahydrate (CeCl₃·7H₂O).[13][14]
Causality of Experimental Choices:
-
NaI: Provides the iodide nucleophile.
-
CeCl₃·7H₂O: Acts as a mild Lewis acid to activate the hydroxyl group, facilitating its displacement.[14]
-
Acetonitrile: A suitable polar aprotic solvent for this reaction.
Experimental Protocol:
-
Preparation: To a stirred suspension of this compound (1.0 eq) and sodium iodide (1.2 eq) in acetonitrile, add cerium(III) chloride heptahydrate (1.5 eq).[13]
-
Reaction: Stir the mixture at room temperature for 4-6 hours, or until TLC analysis indicates completion.
-
Workup: Dilute the reaction mixture with diethyl ether.
-
Extraction: Wash the mixture with 0.5 N HCl. Separate the organic layer and extract the aqueous layer multiple times with diethyl ether.[13]
-
Purification: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and saturated NaCl solution. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the benzyl iodide.[13]
Summary of Halogenation Protocols
| Halogenation | Reagent System | Key Advantages |
| Chlorination | SOCl₂ / DCM | Gaseous byproducts, efficient.[1] |
| TCT / DMSO | Neutral conditions, high selectivity.[5] | |
| Bromination | PBr₃ / Ether | Avoids rearrangements, good for primary alcohols.[8] |
| PPh₃ / CBr₄ (Appel) | Mild conditions, high yield.[11] | |
| Iodination | NaI / CeCl₃·7H₂O | Very mild, good for sensitive substrates.[13] |
Safety Precautions
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Thionyl chloride and phosphorus tribromide are corrosive and react violently with water. Handle with extreme care.
-
Carbon tetrabromide and chlorinated solvents are toxic. Avoid inhalation and skin contact.
References
- Benchchem. (n.d.). Navigating the Nuances of Benzyl Alcohol Chlorination: A Technical Support Guide.
- Reddy, B. V. S., et al. (n.d.). Iodine-Catalyzed Nucleophilic Substitution Reactions of Benzylic Alcohols.
- Benchchem. (n.d.). An In-depth Technical Guide to the Electrophilic Iodination of Benzyl Alcohol.
- Chemistry Steps. (n.d.). Benzylic Bromination.
- ReactionWeb.io. (2025). Alcohol + SOCl2.
- Chemistry Steps. (n.d.). SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides.
- Sun, L., et al. (2008). A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions. Synthesis, 3919-3924.
- Organic Chemistry Portal. (n.d.). Benzyl chloride synthesis by chlorination or substitution.
- BYJU'S. (n.d.). PBr3 Reaction.
- OrgoSolver. (n.d.). Alcohol → Alkyl Bromide with PBr₃ (Primary/Secondary: SN2 Inversion; Tertiary: Not Suitable).
- Master Organic Chemistry. (2015). PBr3 and SOCl2.
- Wikipedia. (n.d.). Appel reaction.
- Organic Chemistry Portal. (n.d.). Appel Reaction.
- J&K Scientific LLC. (2025). Appel Reaction.
- Organic Chemistry Portal. (n.d.). Benzyl iodide synthesis by iodination or substitution.
- Master Organic Chemistry. (2014). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi.
Sources
- 1. reactionweb.io [reactionweb.io]
- 2. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions [organic-chemistry.org]
- 6. Benzyl chloride synthesis by chlorination or substitution [organic-chemistry.org]
- 7. byjus.com [byjus.com]
- 8. orgosolver.com [orgosolver.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Appel reaction - Wikipedia [en.wikipedia.org]
- 11. Appel Reaction [organic-chemistry.org]
- 12. jk-sci.com [jk-sci.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Benzyl iodide synthesis by iodination or substitution [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing 4-Fluoro-3,5-dimethylbenzyl alcohol Synthesis Yield
Welcome to the technical support center for the synthesis of 4-Fluoro-3,5-dimethylbenzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important intermediate. My aim is to provide not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions in your laboratory work.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its synthesis, while conceptually straightforward, can present several challenges that may lead to suboptimal yields and purity. This guide will focus on the two most common synthetic pathways: the reduction of 4-Fluoro-3,5-dimethylbenzaldehyde and the Grignard reaction with a suitable electrophile.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted as a series of questions and answers to directly address the most frequent problems encountered during the synthesis of this compound.
Route 1: Reduction of 4-Fluoro-3,5-dimethylbenzaldehyde
The reduction of the corresponding aldehyde is a common and often high-yielding approach. However, issues can still arise.
A1: Incomplete reduction is a frequent issue and can be attributed to several factors:
-
Reagent Purity and Stoichiometry: Sodium borohydride is susceptible to decomposition upon exposure to moisture. Ensure you are using a fresh, high-purity reagent. It is also crucial to use a sufficient molar excess of NaBH₄. While a 1.1 to 1.5 molar equivalent is often sufficient, you may need to increase this to 2-3 equivalents for a stubborn reaction.
-
Solvent Choice: The choice of solvent is critical. While protic solvents like methanol or ethanol are commonly used, they can also react with the borohydride, reducing its effective concentration. Consider using a less reactive solvent like isopropanol or a mixed solvent system such as THF/methanol.
-
Temperature: While NaBH₄ reductions are often performed at room temperature, gentle heating (40-50 °C) can significantly increase the reaction rate without promoting significant side reactions.
-
pH of the Reaction Mixture: The stability of NaBH₄ is pH-dependent. A slightly basic environment can enhance its stability and reactivity.
Troubleshooting Steps:
-
Verify Reagent Quality: Test your NaBH₄ with a standard aldehyde to confirm its activity.
-
Optimize Stoichiometry: Increase the molar equivalents of NaBH₄ incrementally.
-
Solvent and Temperature Adjustment: If the reaction is slow in methanol at room temperature, try switching to isopropanol and warming the reaction to 40°C.
-
Monitor Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting aldehyde.
A2: The primary side reactions in the reduction of substituted benzaldehydes are over-reduction and the formation of borate esters.
-
Over-reduction: While less common with NaBH₄ compared to stronger reducing agents like Lithium Aluminum Hydride (LiAlH₄), over-reduction to the corresponding toluene derivative can occur under harsh conditions.
-
Borate Ester Formation: The intermediate alkoxyborohydrides can be stable and require proper quenching to release the desired alcohol.
Minimization Strategies:
-
Controlled Temperature: Avoid excessive heating, which can promote over-reduction.
-
Proper Quenching: After the reaction is complete (as determined by TLC), quench the reaction by slowly adding an acidic solution (e.g., 1M HCl) at 0°C to hydrolyze the borate esters and neutralize any excess borohydride.
-
Work-up Procedure: A thorough aqueous work-up is essential to remove inorganic byproducts.
| Parameter | Recommendation for Optimal Yield | Rationale |
| NaBH₄ Equivalents | 1.5 - 2.5 | Ensures complete conversion of the aldehyde. |
| Solvent | Isopropanol or THF/Methanol | Balances reactivity and stability of the reducing agent. |
| Temperature | 25 - 40 °C | Promotes a reasonable reaction rate without significant side reactions. |
| Quenching Agent | 1M HCl (aq) | Ensures complete hydrolysis of borate esters. |
Route 2: Grignard Reaction
The Grignard reaction offers a versatile alternative, typically by reacting a Grignard reagent derived from a suitable haloaromatic with an electrophile like formaldehyde or a protected form thereof.
A3: Grignard reaction initiation is notoriously sensitive and failure is often due to the passivation of the magnesium surface.[1][2]
-
Magnesium Activation: The surface of magnesium turnings is often coated with a layer of magnesium oxide, which prevents the reaction from starting.[1] This layer must be disrupted.
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic sources, including water. All glassware must be rigorously dried (flame-drying under vacuum is recommended) and anhydrous solvents must be used.
-
Initiators: A small amount of an initiator can be used to chemically activate the magnesium surface. Common initiators include a crystal of iodine or a few drops of 1,2-dibromoethane.[1]
Troubleshooting Initiation:
-
Mechanical Activation: Gently crush some of the magnesium turnings with a glass rod under an inert atmosphere to expose a fresh surface.
-
Chemical Activation: Add a small crystal of iodine. The disappearance of the brown color is an indicator of reaction initiation. Alternatively, add a few drops of 1,2-dibromoethane; the formation of bubbles (ethylene gas) indicates activation.
-
Concentrated Starting Material: Add a small portion of your haloaromatic directly to the magnesium without solvent to create a high local concentration, which can aid initiation. Once the reaction starts, add the remaining haloaromatic dissolved in your anhydrous solvent.
A4: Homocoupling, also known as the Wurtz reaction, is a common side reaction in Grignard syntheses.[2] It occurs when the Grignard reagent reacts with the unreacted haloaromatic starting material.
Suppression Strategies:
-
Slow Addition: Add the solution of the haloaromatic to the magnesium suspension very slowly. This maintains a low concentration of the haloaromatic, minimizing the chance of it reacting with the already formed Grignard reagent.
-
Temperature Control: Maintain a gentle reflux during the addition. This ensures a steady reaction rate without localized overheating, which can favor side reactions.
-
Solvent Choice: Tetrahydrofuran (THF) is generally a better solvent than diethyl ether for preparing aryl Grignard reagents as it can better solvate the Grignard reagent.[2]
Experimental Workflow for Grignard Reaction
Caption: A generalized workflow for a Grignard synthesis.
Frequently Asked Questions (FAQs)
A: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between your starting material, product, and any major byproducts. The disappearance of the starting material spot is a good indication of reaction completion. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.
A: The primary purification method is silica gel column chromatography. The polarity of the eluent will depend on the specific impurities present, but a gradient of ethyl acetate in hexanes is a good starting point. For larger quantities, distillation under reduced pressure may be a viable option, although care must be taken to avoid thermal decomposition.
A: While LiAlH₄ is a more powerful reducing agent, it is also less selective and more hazardous to handle. For the reduction of an aldehyde to a primary alcohol, NaBH₄ is generally sufficient and safer. The use of LiAlH₄ increases the risk of over-reduction and requires strictly anhydrous conditions.
A: A combination of analytical techniques should be used for full characterization:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the presence of the hydroxyl group.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To determine the purity.
Logical Troubleshooting Flowchart
Caption: A decision tree for troubleshooting low yields.
References
- Reddit. Grignard Formation - Troubleshooting and Perfecting. (2021-09-09). [Link]
Sources
Troubleshooting Guide: Navigating Common Purification Hurdles
Answering the user's request.## Technical Support Center: Purification of 4-Fluoro-3,5-dimethylbenzyl alcohol
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of this important synthetic intermediate. My aim is to combine established chemical principles with practical, field-tested insights to help you navigate the challenges you might encounter in the lab.
This section addresses specific issues that can arise during the purification of this compound. Each problem is followed by an analysis of potential causes and a set of actionable solutions.
Question 1: My final yield is significantly lower than expected after column chromatography. Where could I have lost my product?
Answer:
Low recovery after chromatographic purification is a common issue that can stem from several factors, from the initial work-up to the final solvent removal.
-
Potential Cause 1: Incomplete Extraction. Due to its hydroxyl group, this compound has some water solubility. During the aqueous work-up, a significant amount of product may remain in the aqueous layer.
-
Solution: To maximize recovery from the aqueous phase, perform multiple extractions (at least 3-5 times) with a suitable organic solvent like ethyl acetate or dichloromethane. Additionally, you can employ a "salting-out" effect by saturating the aqueous layer with sodium chloride (NaCl) to decrease the alcohol's solubility in water[1].
-
-
Potential Cause 2: Irreversible Adsorption on Silica Gel. While generally effective, the slightly acidic nature of standard silica gel can lead to strong, sometimes irreversible, binding of polar compounds like alcohols, especially if minor acidic impurities are present in the crude material, which can catalyze esterification with the silica surface.
-
Solution:
-
Deactivate the Silica: Consider using deactivated silica gel. This can be prepared by adding a small percentage of water or a base like triethylamine (0.1-1%) to the eluent system to cap the acidic silanol groups[1].
-
Alternative Stationary Phase: If strong adsorption persists, switching to a less acidic stationary phase like neutral alumina could be beneficial[1].
-
-
-
Potential Cause 3: Product Volatility. Although its boiling point is relatively high, this compound can be lost during solvent evaporation if excessive heat or a very high vacuum is applied for an extended period, especially with small sample sizes.
-
Solution: Remove the solvent using a rotary evaporator at a moderate temperature (e.g., 30-40°C) and controlled pressure. For final drying, use a high vacuum at ambient temperature.
-
Question 2: My NMR spectrum shows extra peaks after purification. How can I identify the impurities?
Answer:
Identifying unknown peaks in your NMR spectrum is a process of elimination and comparison. The impurities are most likely residual solvents, unreacted starting materials, or byproducts from the synthesis.
-
Step 1: Identify Common Solvent Impurities. The first step is to rule out common laboratory solvents that may have been used in the reaction or purification.
-
Action: Compare the chemical shifts of the unknown signals to established tables of NMR solvent impurities. For example, a peak around δ 2.17 ppm in CDCl₃ could indicate residual acetone, while a signal at δ 7.26 ppm is the residual peak for chloroform itself[2]. Resources from Gottlieb, Kotlyar, and Nudelman are invaluable for this purpose[3].
-
-
Step 2: Consider Synthesis-Related Impurities. The nature of the impurities is highly dependent on the synthetic route used.
-
If Synthesized via Grignard Reaction (e.g., from 4-Fluoro-3,5-dimethylbromobenzene and formaldehyde):
-
Wurtz Coupling Byproduct: A common side product is the homocoupling of the Grignard reagent, which would result in 2,2',4,4',6,6'-Hexamethyl-3,3'-difluorobiphenyl. This would introduce additional aromatic and methyl signals. The formation of this byproduct is a known issue in Grignard reactions[4][5].
-
Unreacted Aldehyde: If the reaction did not go to completion, you might see a peak for formaldehyde or its polymeric form, paraformaldehyde.
-
-
If Synthesized via Reduction (e.g., from 4-Fluoro-3,5-dimethylbenzaldehyde):
-
Starting Aldehyde: The most likely impurity is the unreacted aldehyde. Look for a characteristic aldehyde proton signal between δ 9-10 ppm in the ¹H NMR spectrum.
-
-
If Synthesized via Hydrolysis (e.g., from 4-Fluoro-3,5-dimethylbenzyl bromide):
-
Unreacted Benzyl Bromide: You may see the benzylic CH₂ signal of the starting material, which would be shifted relative to the alcohol's CH₂.
-
-
-
Step 3: Check for Oxidation. Benzyl alcohols can oxidize to their corresponding aldehydes, especially upon prolonged exposure to air.
-
Action: Look for the emergence of a small aldehyde peak (δ 9-10 ppm) and a corresponding change in the integration of the benzylic alcohol peak (around δ 4.6 ppm). This oxidation product, 4-Fluoro-3,5-dimethylbenzaldehyde, has been noted as a related compound in purity analyses[6].
-
Question 3: The spots on my TLC plate are streaking/tailing. How can I get clean separation?
Answer:
Tailing on a TLC plate is a strong indicator that your chromatographic conditions are not optimal, and this will translate to poor separation on a column.
-
Potential Cause 1: Strong Analyte-Stationary Phase Interaction. The polar hydroxyl group of the alcohol can interact very strongly with the acidic silanol groups on the silica gel surface, causing the compound to move unevenly up the plate[1].
-
Solution: Add a small amount of a polar modifier to your eluent. For an alcohol, adding a small percentage of methanol (e.g., 1-5%) or a few drops of triethylamine to your hexane/ethyl acetate system can significantly reduce tailing by competing for the active sites on the silica gel[1].
-
-
Potential Cause 2: Sample Overload. Applying too much sample to the TLC plate can saturate the stationary phase at the origin, leading to broad, streaky spots.
-
Solution: Dilute your sample before spotting it on the TLC plate. A faint spot is often better for assessing separation than an overloaded one.
-
-
Potential Cause 3: Inappropriate Solvent System. If the eluent is not polar enough, the compound will remain at the baseline (Rf ≈ 0). If it is too polar, it will shoot to the solvent front (Rf ≈ 1). Tailing can occur at intermediate polarities if the solvent is not optimal for your specific compound.
-
Solution: Systematically vary the ratio of your solvents (e.g., hexane/ethyl acetate) to find a system that gives your product an Rf value between 0.2 and 0.4, as this range typically provides the best separation on a column[7].
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for purifying this compound?
Flash column chromatography on silica gel is generally the most effective and widely applicable method for purifying this compound on a laboratory scale. It excels at removing both more polar and less polar impurities. For high-purity material, this can be followed by recrystallization (if the compound is solid at a suitable temperature) or vacuum distillation.
Q2: Which analytical techniques should I use to confirm the purity of my final product?
A combination of orthogonal techniques is recommended for a comprehensive purity assessment[8]:
-
¹H and ¹³C NMR: Confirms the chemical structure and can identify and quantify proton-containing impurities[8].
-
HPLC: High-Performance Liquid Chromatography, particularly reverse-phase (RP-HPLC) with a C18 column, is excellent for obtaining a quantitative purity value (% area)[6][9].
-
LC-MS or GC-MS: Confirms the molecular weight of the product and helps in identifying the mass of any co-eluting impurities[8].
Q3: What are the recommended storage conditions for this compound?
Like many benzyl alcohols, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation to the corresponding benzaldehyde[10][11]. It should be stored in a cool, dark place. Some suppliers recommend refrigeration (2-8°C)[12].
Q4: Can I purify this compound by distillation?
Yes, vacuum distillation can be an effective purification method, particularly for removing non-volatile impurities. Given that related benzyl alcohols can be distilled under reduced pressure, this is a viable option[13][14]. However, be aware that heating benzyl chlorides (a potential precursor) can cause polymerization, so ensure the starting material is free of acidic or metallic impurities that could catalyze this process[15]. Distillation should be performed as quickly as possible to minimize thermal degradation.
Experimental Protocols & Methodologies
Protocol 1: Purification by Flash Column Chromatography
This protocol is a standard procedure for purifying benzyl alcohols and can be adapted for this compound[13][16].
-
TLC Analysis:
-
First, determine an optimal eluent system using TLC. Start with a mixture of Hexane:Ethyl Acetate (9:1).
-
Adjust the polarity until the desired product has an Rf value of approximately 0.2-0.4. A common system for benzyl alcohols is in the range of 9:1 to 4:1 Hexane:Ethyl Acetate.
-
-
Column Packing:
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for better resolution, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the chosen solvent system.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator[13].
-
Dry the final product under high vacuum to remove any residual solvent.
-
Data Presentation: Chromatography Conditions
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (40-63 µm) | Standard, effective for separating compounds of moderate polarity.[13] |
| Mobile Phase | Hexane / Ethyl Acetate | Good balance of polarity, low boiling points for easy removal. |
| Gradient | Isocratic or shallow gradient | Start with low polarity (e.g., 95:5 Hex:EA) and slowly increase EA content if needed. |
| TLC Visualization | UV light (254 nm) and/or KMnO₄ stain | The aromatic ring is UV-active; the alcohol will react with permanganate stain. |
Visualization of Workflow and Troubleshooting
Caption: A general experimental workflow for the purification of this compound.
Caption: A decision tree for troubleshooting low purification yields.
References
- Benchchem Technical Support. (n.d.). Technical Support Center: Purification of 3-(2-Aminopropyl)benzyl alcohol. Benchchem.
- Bailleul, J., & Feasson, C. (1970). Process for the purification of benzyl alcohol. U.S. Patent No. 3,523,978. Washington, DC: U.S. Patent and Trademark Office.
- Organic Syntheses. (n.d.). Benzyl alcohol. Organic Syntheses Procedure.
- SIELC Technologies. (n.d.). Separation of Benzyl alcohol on Newcrom R1 HPLC column.
- Wikipedia. (n.d.). Benzyl alcohol.
- Benchchem Technical Support. (n.d.). Troubleshooting low yield in Benzyl 5-hydroxypentanoate synthesis. Benchchem.
- ResearchGate. (n.d.). Solvent screening of benzyl chloride Grignard reaction [Data set].
- Dunne, J. F., et al. (2013). Screening of solvents in a range of Grignard reactions. Green Chemistry, 15(7), 1880-1888.
- Benchchem Technical Support. (n.d.). A Comparative Guide to the Purity Assessment of 4-Fluoro-2,3-dimethylbenzaldehyde by High-Performance Liquid Chromatography (HPLC). Benchchem.
- Benchchem Technical Support. (n.d.). A Comprehensive Guide to Assessing the Purity of Synthesized 4-Fluoro-2-(4-methoxybenzyl)phenol. Benchchem.
- Supporting Information. (n.d.). General Procedure for Purification. [Source document not fully identifiable, general procedure cited].
- Cytiva. (2020). Use of benzyl alcohol as a shipping and storage solution for chromatography media.
- Gregory, F., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
- Brainly.com. (2022). Which compound produces benzyl alcohol as a Grignard reaction product with C₆H₅MgCl/H₂O?.
- Sciencemadness.org. (2019). Benzyl Chloride Distillation Problems.
- Ministry of the Environment, Government of Japan. (n.d.). Analytical Methods. Manual for Monitoring of Hazardous Micro-pollutants.
- Ruiz-Moreno, J. M., et al. (2006). Removal of Benzyl Alcohol From a Commercially Available Triamcinolone Acetonide Suspension for Intravitreal Use. Ophthalmic Surgery, Lasers and Imaging Retina, 37(2), 162-164.
- R&D Chemicals. (n.d.). This compound, suppliers and manufacturers.
- The Good Scents Company. (n.d.). 3,5-dimethyl benzyl alcohol.
- Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry.
- Google Patents. (n.d.). Preparation method of m-trifluoromethyl-benzyl-alcohol.
- The Royal Society of Chemistry. (n.d.). Benzyl Alcohol Valorization via the In Situ Production of Reactive Oxygen Species. [Source document not fully identifiable, general procedure cited].
- The Royal Society of Chemistry. (n.d.). Supporting Information to the manuscript Transfer Hydrogenation of Aldehydes and Ketones....
- KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
- EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. epfl.ch [epfl.ch]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
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- 14. 1-(4-氟苯基)乙醇 99% | Sigma-Aldrich [sigmaaldrich.com]
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- 16. rsc.org [rsc.org]
Technical Support Center: Scaling Up 4-Fluoro-3,5-dimethylbenzyl alcohol Synthesis
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, process chemists, and drug development professionals who are transitioning the synthesis of 4-Fluoro-3,5-dimethylbenzyl alcohol from laboratory scale to pilot plant or full-scale manufacturing. We will address common challenges, provide in-depth troubleshooting, and offer validated protocols to ensure a robust, scalable, and efficient process.
Section 1: Overview of Synthetic Strategies
The synthesis of this compound is typically approached via two primary routes. The choice of route often depends on the cost and availability of starting materials, equipment capabilities, and desired purity profile.
-
Route A: Reduction of an Aldehyde. This is a direct, one-step conversion starting from the commercially available 4-Fluoro-3,5-dimethylbenzaldehyde.
-
Route B: Grignard Synthesis. This route builds the molecule from a simpler aryl halide, typically 4-Bromo-2,6-dimethylfluorobenzene, by forming a Grignard reagent followed by reaction with an electrophile.
Caption: Decision tree for troubleshooting Grignard initiation failure.
Q2: I am observing a high level of 5,5'-bis(bromo-2-fluoro-1,3-xylene) byproduct and my yields are low. What is causing this?
A2: You are likely experiencing a Wurtz coupling side reaction, which becomes more significant at scale if not properly controlled.
-
Causality: The already-formed Grignard reagent is a potent nucleophile. It can react with the starting 4-bromo-2,6-dimethylfluorobenzene that has not yet reacted with the magnesium. This is especially problematic if there are high local concentrations of the starting material. [1]* Troubleshooting Steps:
-
Slow Addition: The solution of 4-bromo-2,6-dimethylfluorobenzene in THF or ether MUST be added slowly and sub-surface to the stirred suspension of magnesium. This maintains a low concentration of the aryl bromide in the reactor, favoring the reaction with magnesium over the coupling reaction.
-
Temperature Control: Maintain a gentle reflux. If the reaction becomes too vigorous, the rate of Grignard formation may not keep up with the addition rate, leading to an accumulation of the aryl bromide and promoting the Wurtz reaction. Use external cooling to manage the exotherm.
-
High-Purity Magnesium: Use high-quality magnesium turnings. The presence of impurities on the magnesium surface can create inactive sites, slowing the desired reaction and allowing more time for side reactions to occur.
-
Sub-Section: Reaction with Formaldehyde
Q3: My final yield of the benzyl alcohol is poor after reacting the Grignard reagent with formaldehyde. What are the best practices for this step at scale?
A3: The choice of formaldehyde source and the method of addition are critical for achieving high yields.
-
Causality: Formaldehyde exists as a gas, but is typically used in the lab as its solid polymer, paraformaldehyde. Depolymerizing paraformaldehyde to gaseous formaldehyde in a controlled manner is a major scale-up challenge. Adding the Grignard reagent to a slurry of paraformaldehyde can lead to side reactions and poor mass transfer.
-
Troubleshooting Steps:
-
Depolymerization: The most robust method is to heat paraformaldehyde in a separate vessel and pass the resulting formaldehyde gas through the Grignard solution. However, this requires specialized equipment.
-
Anhydrous Source: A more practical alternative is to use anhydrous monomeric formaldehyde, which can be prepared by the thermal cracking of paraformaldehyde.
-
Reverse Addition: For better control, slowly add the prepared Grignard reagent to a well-stirred slurry of dry, finely-powdered paraformaldehyde in anhydrous THF at a low temperature (e.g., 0°C). This keeps the Grignard reagent as the limiting reactant at the point of reaction, minimizing side reactions like double addition.
-
Quenching: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl), not water or strong acid. This buffered quench minimizes the risk of side reactions that can occur under strongly acidic or basic conditions, such as oligomerization of the benzyl alcohol. [2]
-
Section 3: Scalable Experimental Protocols
The following protocols are provided as a starting point and should be optimized for your specific equipment and safety procedures.
Protocol 1: Reduction of 4-Fluoro-3,5-dimethylbenzaldehyde
-
Vessel Preparation: Ensure a clean, dry reactor equipped with mechanical stirring, a temperature probe, and a dropping funnel. Purge the vessel with nitrogen.
-
Charging: Charge the reactor with 4-Fluoro-3,5-dimethylbenzaldehyde (1.0 eq) and Methanol (5-10 vol). Cool the solution to 0-5°C.
-
Reduction: In a separate vessel, dissolve Sodium Borohydride (0.3-0.5 eq) in a small amount of cold water containing a catalytic amount of NaOH (to pH ~10). Add this solution slowly to the aldehyde solution, maintaining the internal temperature below 15°C.
-
Monitoring: Monitor the reaction by TLC or GC analysis for the disappearance of the starting aldehyde (typically 1-3 hours).
-
Quench: Once complete, slowly add acetone (1.0 eq) to quench any excess NaBH₄, allowing the temperature to rise to 20°C.
-
Work-up: Acidify the mixture to pH 5-6 with 1M HCl. Extract the product with Ethyl Acetate or MTBE (2 x 5 vol). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be further purified by distillation or recrystallization.
Protocol 2: Grignard Synthesis and Formylation
WARNING: This reaction is highly exothermic and moisture-sensitive. All operations must be conducted under a strict inert atmosphere (Nitrogen or Argon).
-
Magnesium Activation: Charge a flame-dried, nitrogen-purged reactor with Magnesium turnings (1.2 eq). Add a small crystal of iodine. Gently warm the vessel with a heat gun until violet iodine vapors are observed; the color should fade upon cooling as the iodine reacts with the Mg surface.
-
Initiation: Add a small portion (~5%) of a solution of 4-Bromo-2,6-dimethylfluorobenzene (1.0 eq) in anhydrous THF (2 vol). The reaction should initiate, evidenced by a gentle exotherm and the appearance of a cloudy gray color. If it does not start, apply gentle heating.
-
Grignard Formation: Once initiated, add the remainder of the aryl bromide solution dropwise at a rate that maintains a steady but controllable reflux. The total addition time should be at least 2-3 hours for larger scales. After addition is complete, continue to stir at reflux for an additional 1-2 hours to ensure complete conversion.
-
Formylation: Cool the prepared Grignard reagent to 0°C. In a separate, dry vessel, charge finely powdered, anhydrous paraformaldehyde (1.5 eq) and anhydrous THF (5 vol). Slowly transfer the Grignard solution to the paraformaldehyde slurry via cannula or a pressure-equalized dropping funnel, keeping the internal temperature below 10°C.
-
Reaction Completion: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 3-5 hours.
-
Quench & Isolation: Cool the reaction back to 0°C and slowly add saturated aqueous ammonium chloride solution. Extract with MTBE, wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product for purification.
References
- ChemicalBook. 4-Bromo-2,6-difluorobenzaldehyde synthesis.
- Google Patents. CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid.
- Google Patents. CN101353317B - Preparation of 4-bromo-2,6-difluorobenzonitrile.
- ChemicalBook. 4-BROMO-2,6-DIMETHYLFLUOROBENZN.
- Aromsyn Co.,Ltd. 99725-44-7 | 4-Bromo-2,6-dimethylfluorobenzene.
- Santa Cruz Biotechnology. 4-Fluoro-3,5-dimethylbenzaldehyde | CAS 363134-35-4.
- Sigma-Aldrich. 4-Fluoro-3,5-dimethylbenzaldehyde AldrichCPR.
- Rieke Metals Products & Services. 4-Fluoro-3,5-dimethylbenzaldehyde | #AL0202.
- ChemScene. 363134-35-4 | 4-Fluoro-3,5-dimethylbenzaldehyde.
- National Institutes of Health (NIH). Oligomerization of 3,5-Dimethyl Benzyl Alcohol Promoted by Clay: Experimental and Theoretical Study.
- Benchchem. Technical Support Center: Grignard Reaction with 4-bromo-2-pentene.
- Benchchem. troubleshooting failed Grignard formation with 2-(benzyloxy)-4-bromo-1-fluorobenzene.
Sources
Technical Support Center: Synthesis of 4-Fluoro-3,5-dimethylbenzyl alcohol
Prepared by: Senior Application Scientist, Gemini Division Document ID: TSC-CHEM-886501-76-4 Last Updated: January 8, 2026
Introduction
4-Fluoro-3,5-dimethylbenzyl alcohol is a key building block in medicinal chemistry and materials science, valued for the specific steric and electronic properties conferred by its substituted phenyl ring. While its synthesis may appear straightforward, practitioners frequently encounter challenges related to byproduct formation, which can complicate purification and compromise the yield and purity of the final product. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help researchers navigate these challenges effectively. Our focus is on the causality behind common issues and the implementation of self-validating protocols to ensure reproducible success.
Troubleshooting Guide: Common Synthesis Issues
This section addresses specific problems encountered during the synthesis of this compound, presented in a question-and-answer format.
Issue 1: My final product is contaminated with a significant amount of the starting benzaldehyde.
-
Probable Cause: This points to an incomplete reaction, most often due to insufficient reducing agent, poor reagent quality, or suboptimal reaction temperature. Sodium borohydride (NaBH₄), a common reductant for this conversion, can degrade upon improper storage, losing its hydride activity.
-
Recommended Solution:
-
Verify Reagent Stoichiometry and Quality: Use a slight excess of the reducing agent (e.g., 1.2-1.5 equivalents). It is advisable to use freshly opened or properly stored NaBH₄.
-
Optimize Reaction Conditions: The reduction is typically performed at a low temperature (0 °C) to control the reaction rate, followed by a gradual warming to room temperature to ensure completion. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde spot has completely disappeared.
-
Controlled Addition: Add the reducing agent portion-wise or as a solution dropwise to the aldehyde solution. This maintains a controlled reaction rate and prevents localized overheating, which can lead to side reactions.
-
Issue 2: I'm observing a non-polar impurity with a high molecular weight by GC-MS, and my yield is lower than expected.
-
Probable Cause: This is characteristic of dibenzyl ether formation . This side reaction is catalyzed by acidic conditions, which can arise during the reaction or, more commonly, during an acidic workup.[1][2] The benzylic alcohol can be protonated, lose water to form a stabilized benzylic carbocation, and then be attacked by another molecule of the alcohol.
-
Recommended Solution:
-
Maintain Neutral or Basic pH: Ensure the reaction medium is not acidic. If an acidic workup is required, it should be performed at low temperatures (0-5 °C) and for the shortest duration possible to minimize contact time.
-
Alternative Workup: A neutral or slightly basic workup is preferred. Quench the reaction with a saturated solution of ammonium chloride (NH₄Cl) or water, rather than a strong acid.
-
Purification: The dibenzyl ether byproduct can typically be separated from the more polar alcohol product using silica gel column chromatography.
-
Issue 3: My NMR spectrum shows the desired product, but also signals corresponding to a complete loss of the -CH₂OH group, replaced by a methyl group (i.e., 4-fluoro-3,5-dimethyltoluene).
-
Probable Cause: This indicates over-reduction of the benzyl alcohol to the corresponding alkane. This is common when using overly powerful reducing agents (e.g., LiAlH₄ under harsh conditions) or when the reaction is conducted at elevated temperatures for an extended period. Certain catalyst systems can also promote this hydrogenolysis.
-
Recommended Solution:
-
Select a Milder Reducing Agent: For the reduction of an aldehyde or ester to a benzyl alcohol, NaBH₄ is typically sufficient and less prone to over-reduction than LiAlH₄.
-
Strict Temperature Control: Perform the reaction at the recommended low temperatures. Avoid unnecessary heating or prolonged reaction times after the conversion of the starting material is complete (as monitored by TLC).
-
Issue 4: When starting from 4-fluoro-3,5-dimethylbromobenzene via an organometallic route, I see a significant amount of a biphenyl-type impurity.
-
Probable Cause: This is likely a Wurtz-type coupling byproduct , where the generated Grignard or organolithium reagent reacts with the unreacted starting aryl halide.[3] This side reaction is favored at higher temperatures and higher concentrations of the aryl halide.
-
Recommended Solution:
-
Slow Addition: During the formation of the Grignard reagent, add the solution of the aryl halide dropwise to the magnesium turnings. This keeps the instantaneous concentration of the halide low, minimizing the coupling side reaction.[3]
-
Temperature Management: Maintain a gentle reflux and avoid excessive heating during reagent formation.[3]
-
Experimental Workflow & Byproduct Visualization
The following diagrams illustrate a typical synthesis workflow and the formation pathway of a common byproduct.
Caption: A typical experimental workflow for the reduction synthesis.
Caption: Acid-catalyzed formation of the dibenzyl ether byproduct.
Frequently Asked Questions (FAQs)
-
Q1: What is the most reliable method to synthesize this compound with high purity?
-
A: The reduction of 4-fluoro-3,5-dimethylbenzaldehyde using sodium borohydride (NaBH₄) in an alcoholic solvent (like methanol or ethanol) is one of the most common and reliable methods. It is highly selective for the aldehyde, operates under mild conditions, and the workup is straightforward, minimizing the risk of acid-catalyzed side reactions.
-
-
Q2: Can I use Lithium Aluminum Hydride (LiAlH₄) instead of NaBH₄?
-
A: While LiAlH₄ is a more powerful reducing agent and will effectively reduce the aldehyde, it is less chemoselective and poses a higher risk of over-reduction to the alkane. Furthermore, LiAlH₄ reacts violently with protic solvents like methanol and requires a more rigorous anhydrous setup and a more complex workup procedure. For this specific transformation, NaBH₄ is the superior choice in terms of safety, ease of use, and prevention of byproducts.
-
-
Q3: How can I effectively remove residual solvent from my final product?
-
A: After purification, the most common residual solvents are those used for extraction (e.g., ethyl acetate) or chromatography (e.g., ethyl acetate, hexanes). The most effective method for their removal is using a rotary evaporator followed by drying under high vacuum. Gently heating the sample (e.g., 30-40 °C) while under vacuum can help remove more stubborn, higher-boiling point solvents, but care must be taken to avoid degradation of the product. Some residual solvents are regulated as Organic Volatile Impurities (OVIs).[4]
-
-
Q4: My starting material is 4-fluoro-3,5-dimethylbenzoic acid. What byproducts should I be aware of?
-
A: If you are reducing the carboxylic acid, you will need a stronger reducing agent than NaBH₄, such as LiAlH₄ or borane (BH₃). The main byproducts to watch for are:
-
Incomplete reduction: Residual starting acid or intermediate aldehyde.
-
Ester formation: If using an alcohol solvent in the workup under acidic conditions, you may form the corresponding benzyl ester.
-
Over-reduction: As with the aldehyde reduction, conversion to the toluene derivative is possible under harsh conditions.
-
-
Detailed Protocol: Reduction of 4-Fluoro-3,5-dimethylbenzaldehyde
This protocol describes a standard, reliable procedure for the synthesis of this compound.
Materials & Reagents:
| Reagent | Formula | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 4-Fluoro-3,5-dimethylbenzaldehyde | C₉H₉FO | 152.16 | 10.0 | 1.0 |
| Sodium Borohydride (NaBH₄) | NaBH₄ | 37.83 | 12.0 | 1.2 |
| Methanol (MeOH) | CH₄O | 32.04 | - | - |
| Saturated Ammonium Chloride (aq.) | NH₄Cl | 53.49 | - | - |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | - | - |
Procedure:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-fluoro-3,5-dimethylbenzaldehyde (1.52 g, 10.0 mmol). Dissolve the aldehyde in 25 mL of methanol.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.
-
Expert Insight:Starting the reaction at 0 °C is critical to control the initial exothermic release and prevent runaway reactions or the formation of temperature-dependent byproducts.
-
-
Reductant Addition: In a separate beaker, dissolve sodium borohydride (0.45 g, 12.0 mmol) in ~5 mL of cold water. Slowly add the NaBH₄ solution dropwise to the stirring aldehyde solution over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Expert Insight:Portion-wise or dropwise addition of the reductant maintains a low concentration of the active hydride, ensuring a controlled reduction of the aldehyde and preventing over-reduction.
-
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 1-2 hours. Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexanes:EtOAc mobile phase), checking for the disappearance of the starting aldehyde spot.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C in an ice bath. Slowly and carefully add 20 mL of saturated aqueous ammonium chloride solution to quench the excess NaBH₄.
-
Expert Insight:Using NH₄Cl provides a mildly acidic quench that is less harsh than strong mineral acids, effectively neutralizing the reaction while minimizing the risk of acid-catalyzed ether formation.
-
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with brine (1 x 25 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The resulting crude oil or solid can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure this compound.
References
- Veeprho. (n.d.). Benzyl alcohol Impurities and Related Compound.
- MDPI. (2024). Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. Molecules, 29.
- Greenfield Global. (n.d.). Residual Solvents in Benzyl Alcohol.
- Perfumer & Flavorist. (n.d.). Benzyl Alcohol.
- Pharmaffiliates. (n.d.). Benzyl Alcohol-impurities.
- ResearchGate. (n.d.). Etherification reactions of para-substituted benzyl alcohol derivatives.
- ACS Publications. (n.d.). Secondary Benzylation with Benzyl Alcohols Catalyzed by A High-Valent Heterobimetallic Ir−Sn Complex. The Journal of Organic Chemistry.
Sources
Technical Support Center: Purification of 4-Fluoro-3,5-dimethylbenzyl alcohol
Welcome to the technical support center for the purification of 4-Fluoro-3,5-dimethylbenzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this key synthetic intermediate in high purity. Our approach is rooted in fundamental chemical principles to empower you to diagnose and resolve common purification challenges.
Frequently Asked Questions (FAQs)
General Purity and Impurity Identification
Q1: What are the most likely impurities in my crude this compound?
A1: The impurity profile of your crude product is largely dictated by the synthetic route employed. The most common laboratory-scale synthesis involves the reduction of 4-Fluoro-3,5-dimethylbenzaldehyde, typically with a hydride-based reducing agent like sodium borohydride (NaBH₄).[1][2][3]
Based on this, the primary impurities to anticipate are:
-
Unreacted Starting Material: Residual 4-Fluoro-3,5-dimethylbenzaldehyde is a common impurity.
-
Over-reduction Products: While less common with milder reducing agents like NaBH₄, more potent reagents could potentially reduce the aromatic ring or lead to other side reactions.
-
By-products from the Reducing Agent: Borate esters formed during the reduction can be present if the reaction work-up is incomplete.
-
Solvent Residues: Incomplete removal of reaction or extraction solvents.
Q2: How can I quickly assess the purity of my crude product and identify the major impurities?
A2: A combination of Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy is highly effective for a rapid assessment.
-
Thin Layer Chromatography (TLC): TLC provides a quick, qualitative picture of the complexity of your mixture. This compound is more polar than its corresponding aldehyde. Therefore, on a silica gel plate, the alcohol will have a lower Rf value (retention factor) than the aldehyde.
-
Recommended TLC Eluent System: A good starting point is a mixture of a non-polar and a polar solvent, such as Hexanes:Ethyl Acetate (e.g., in a 7:3 or 8:2 ratio). Adjust the ratio to achieve good separation between the spots.
-
-
¹H NMR Spectroscopy: A proton NMR spectrum of the crude material can provide significant structural information to identify impurities. Key diagnostic signals to look for include:
-
Aldehyde Proton: A singlet between δ 9-10 ppm is characteristic of the unreacted 4-Fluoro-3,5-dimethylbenzaldehyde.
-
Benzyl Alcohol Protons: The benzylic protons (-CH₂OH) of the desired product will typically appear as a singlet around δ 4.5-4.7 ppm. The hydroxyl proton (-OH) will be a broad singlet, the chemical shift of which is concentration-dependent.
-
Aromatic Protons: The aromatic protons of both the starting material and the product will appear in the aromatic region (δ 7-8 ppm).
-
Purification by Column Chromatography
Q3: My TLC shows multiple spots. What is a good starting point for purification by column chromatography?
A3: Column chromatography is an excellent method for separating compounds with different polarities.[4][5][6] Based on the polarity difference between the alcohol and the aldehyde, a well-chosen solvent system should provide good separation.
General Protocol for Column Chromatography:
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent like hexanes.
-
Column Packing: Carefully pack a chromatography column with the silica gel slurry, ensuring a level and compact bed without air bubbles.
-
Sample Loading: Dissolve your crude product in a minimal amount of the initial, least polar mobile phase. If solubility is an issue, "dry loading" is recommended. To do this, dissolve the crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a dry powder. This powder can then be carefully added to the top of the packed column.
-
Elution: Begin elution with a non-polar solvent system (e.g., 95:5 Hexanes:Ethyl Acetate). Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate). The optimal gradient should be determined by preliminary TLC analysis.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Recommended Eluent Systems for Column Chromatography:
| Eluent System (v/v) | Polarity | Typical Application |
| Hexanes:Ethyl Acetate (9:1 to 7:3) | Low to Medium | Good for separating the less polar aldehyde from the more polar alcohol. |
| Dichloromethane:Methanol (99:1 to 95:5) | Medium to High | Useful if other, more polar impurities are present. |
| Petroleum Ether:Diethyl Ether (9:1 to 8:2) | Low | An alternative to hexanes/ethyl acetate, sometimes offering different selectivity.[4] |
Q4: My compound is "streaking" on the TLC plate and the column. What can I do?
A4: Streaking is often caused by strong interactions between a polar compound and the acidic silica gel. While this compound is moderately polar, significant streaking is less common than with more basic or acidic compounds. However, if you observe this, consider the following:
-
Overloading: You may be applying too much sample to your TLC plate or column. Try using a more dilute solution.
-
Acidic Impurities: The presence of acidic impurities can cause streaking. A gentle aqueous wash of your crude product with a mild base (e.g., saturated sodium bicarbonate solution) before chromatography may help.
-
Solvent Polarity: The eluent may not be polar enough to effectively move the compound. Try a slightly more polar solvent system.
Purification by Recrystallization
Q5: My product is a solid after column chromatography, but the purity is still not sufficient. Can I recrystallize it?
A5: Yes, recrystallization is an excellent final purification step for solid compounds.[7][8] The key is to find a suitable solvent or solvent system in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.
General Protocol for Recrystallization:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your compound in various solvents at room temperature and upon heating.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum.
Potential Recrystallization Solvents for this compound:
| Solvent/Solvent System | Polarity | Rationale |
| Toluene | Low | Aromatic compounds often crystallize well from toluene. |
| Heptane/Ethyl Acetate | Mixed | A non-polar solvent with a small amount of a more polar solvent can be effective. Dissolve in a minimal amount of hot ethyl acetate and add hot heptane until the solution becomes slightly cloudy. |
| Water/Ethanol | Mixed (Polar) | For polar compounds, a mixture of a soluble solvent (ethanol) and a non-solvent (water) can be effective. |
Q6: My product "oils out" instead of crystallizing. What should I do?
A6: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is too high, if the solution is cooled too quickly, or if significant impurities are present.
Troubleshooting "Oiling Out":
-
Re-heat and Add More Solvent: Re-heat the solution until the oil redissolves. Add a small amount of additional solvent and allow it to cool more slowly.
-
Change Solvent System: The polarity of the solvent may be too close to that of your compound. Try a different solvent or solvent mixture.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The small scratches can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution to induce crystallization.
-
Ensure High Purity: Oiling out is often a sign of persistent impurities. It may be necessary to repeat the column chromatography step to obtain a purer starting material for recrystallization.[7]
Analytical Characterization of Purified Product
Q7: How can I confirm the purity and identity of my final product?
A7: A combination of spectroscopic and chromatographic methods should be used to confirm the identity and assess the purity of your final product.
-
¹H and ¹³C NMR Spectroscopy: These are essential for confirming the structure of this compound and for detecting any remaining impurities. The spectra should be clean, with sharp signals corresponding to the expected structure.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, a validated HPLC method is the gold standard.
Visualizing the Purification Workflow
Caption: A typical workflow for the purification of this compound.
Troubleshooting Logic Diagram
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
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- 6. web.uvic.ca [web.uvic.ca]
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- 10. ewai-group.com [ewai-group.com]
- 11. Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol in serum after derivatization with perfluorooctanoyl chloride: a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting the Grignard Reaction for (4-Fluoro-3,5-dimethylphenyl)methanol Synthesis
Welcome to the technical support center for the synthesis of (4-Fluoro-3,5-dimethylphenyl)methanol via the Grignard reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific organometallic transformation. Here, we move beyond simple procedural lists to delve into the causality behind common experimental challenges, offering field-proven insights and robust troubleshooting strategies. Our goal is to empower you with the expertise to not only solve problems but also to proactively optimize your reaction for higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the overall reaction scheme for the synthesis of (4-Fluoro-3,5-dimethylphenyl)methanol using a Grignard reaction?
The synthesis involves a two-step process. First, the Grignard reagent, (4-fluoro-3,5-dimethylphenyl)magnesium bromide, is prepared from 5-bromo-2-fluoro-1,3-xylene and magnesium metal. This reagent is then reacted with an electrophile, typically formaldehyde or a formaldehyde equivalent like paraformaldehyde, followed by an acidic workup to yield the desired primary alcohol, (4-Fluoro-3,5-dimethylphenyl)methanol.[1][2]
Q2: Why are anhydrous (dry) conditions so critical for a successful Grignard reaction?
Grignard reagents are potent nucleophiles but also extremely strong bases.[3][4] They will readily react with even weakly acidic protons, such as those found in water.[3][5][6] This acid-base reaction, known as quenching, protonates the Grignard reagent, converting it into an unreactive hydrocarbon (in this case, 4-fluoro-3,5-dimethyltoluene) and magnesium salts.[3][5] This parasitic reaction consumes the Grignard reagent, preventing it from reacting with the intended electrophile and drastically reducing the yield of the desired alcohol.[5][7] Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used throughout the procedure.[5][7]
Q3: My Grignard reaction is difficult to initiate. What are the common causes and solutions?
Difficulty in initiating a Grignard reaction is a frequent challenge and often stems from the passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings.[8][9] This layer prevents the organic halide from reacting with the magnesium metal.
Troubleshooting Initiation Issues:
| Possible Cause | Explanation | Recommended Solution |
| Inactive Magnesium Surface | Magnesium turnings are coated with a layer of magnesium oxide (MgO) that inhibits the reaction.[8][9] | Mechanical Activation: Crush the magnesium turnings with a glass rod under an inert atmosphere to expose a fresh surface.[10] Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane.[8][9][10] The disappearance of the iodine color or the evolution of ethylene gas indicates successful activation.[8][9] |
| Presence of Moisture | Trace amounts of water in the glassware or solvent will quench the Grignard reagent as it forms, preventing the reaction from sustaining itself.[3][5][11] | Ensure all glassware is oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (nitrogen or argon). Use freshly distilled anhydrous solvents. |
| Unreactive Organic Halide | While aryl bromides are generally suitable, impurities in the starting material can hinder the reaction. | Purify the 5-bromo-2-fluoro-1,3-xylene by distillation or column chromatography. |
Troubleshooting Guides
Problem 1: Low or No Yield of (4-Fluoro-3,5-dimethylphenyl)methanol
A low yield of the desired alcohol is the most common issue encountered in this synthesis. Several factors can contribute to this problem, often in combination.
Visualizing the Core Workflow
Caption: Key stages of the Grignard synthesis workflow.
Possible Causes & Solutions
-
Incomplete Grignard Reagent Formation:
-
Symptom: The reaction mixture does not become cloudy or warm during the addition of 5-bromo-2-fluoro-1,3-xylene.
-
Solution: Before adding the bulk of the aryl bromide, ensure the reaction has initiated using the activation methods described in the FAQs. A small sample can be taken and quenched with a solution of iodine in THF; the disappearance of the iodine color confirms the presence of the Grignard reagent.[12]
-
-
Side Reactions of the Grignard Reagent:
-
Wurtz Coupling: The Grignard reagent can react with the starting aryl bromide to form a biphenyl byproduct (2,2'-difluoro-1,1',3,3'-tetramethyl-5,5'-biphenyl).
-
Solution: Add the 5-bromo-2-fluoro-1,3-xylene solution slowly to the magnesium suspension. This maintains a low concentration of the aryl bromide in the reaction mixture, minimizing the likelihood of this side reaction.
-
-
Reaction with Paraformaldehyde Impurities: Paraformaldehyde can contain acidic impurities or water.
-
Solution: Use high-purity, dry paraformaldehyde. It is advisable to dry it in a vacuum desiccator over a strong desiccant like phosphorus pentoxide before use.[13]
-
-
-
Inefficient Reaction with Paraformaldehyde:
-
Symptom: A significant amount of the starting material or biphenyl byproduct is recovered after workup.
-
Explanation: Paraformaldehyde is a solid polymer of formaldehyde and its depolymerization to gaseous formaldehyde can be slow and incomplete, leading to a sluggish reaction.[13][14]
-
Solution:
-
Temperature Control: Gently warming the reaction mixture after the addition of paraformaldehyde can facilitate its depolymerization and reaction. However, excessive heat can promote side reactions.
-
Depolymerization: A more advanced technique involves heating the paraformaldehyde separately and passing the resulting formaldehyde gas into the Grignard solution.[13][15] This ensures a steady supply of the reactive electrophile. However, this method requires specialized glassware.[13]
-
Direct Addition: Adding the paraformaldehyde powder portion-wise to the Grignard solution is a common and often effective method.[14]
-
-
Problem 2: Formation of Significant Byproducts
The presence of byproducts complicates purification and reduces the overall yield.
Common Byproducts and Their Mitigation
| Byproduct | Formation Mechanism | Mitigation Strategy |
| 4-Fluoro-3,5-dimethyltoluene | Protonation of the Grignard reagent by trace water or other acidic protons.[3][6] | Rigorous adherence to anhydrous conditions. |
| 2,2'-Difluoro-1,1',3,3'-tetramethyl-5,5'-biphenyl | Wurtz-type coupling of the Grignard reagent with unreacted 5-bromo-2-fluoro-1,3-xylene.[16] | Slow, controlled addition of the aryl bromide to the magnesium turnings. |
| Bis((4-fluoro-3,5-dimethylphenyl)methyl) ether | This can form if the reaction conditions are not carefully controlled during the workup. | Ensure a clean and sufficiently acidic workup to fully protonate the alkoxide intermediate. |
Problem 3: Difficult or Incomplete Quenching and Workup
The quenching step neutralizes any unreacted Grignard reagent and protonates the magnesium alkoxide intermediate to form the final alcohol.[2][17]
Visualizing the Quenching Decision Process
Caption: Decision workflow for quenching a Grignard reaction.
Troubleshooting Quenching
-
Violent/Uncontrolled Quenching:
-
Cause: Adding the quenching agent too quickly to a concentrated solution of unreacted Grignard reagent.[18][19] This is a highly exothermic reaction.[18]
-
Solution: Always cool the reaction mixture in an ice bath before and during the quench.[19] Add the quenching solution (e.g., saturated aqueous ammonium chloride or dilute acid) dropwise with vigorous stirring.[19]
-
-
Formation of Emulsions or Insoluble Magnesium Salts:
-
Cause: Insufficiently acidic conditions during workup can lead to the precipitation of magnesium hydroxides and other salts, making extraction difficult.
-
Solution: Use a dilute strong acid (e.g., 1 M HCl or H₂SO₄) for the quench.[20] If an emulsion forms, adding more organic solvent or brine (saturated NaCl solution) can help to break it.
-
Experimental Protocols
Protocol 1: Preparation of (4-fluoro-3,5-dimethylphenyl)magnesium bromide
-
Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. All glassware must be oven-dried and assembled while hot under a stream of dry nitrogen or argon.
-
Reagents: Place magnesium turnings in the flask. In the dropping funnel, place a solution of 5-bromo-2-fluoro-1,3-xylene in anhydrous tetrahydrofuran (THF).
-
Initiation: Add a small portion of the aryl bromide solution to the magnesium. If the reaction does not start spontaneously (indicated by gentle boiling or a cloudy appearance), add a single crystal of iodine or a few drops of 1,2-dibromoethane.[8][9]
-
Formation: Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for 1-2 hours to ensure complete reaction.
Protocol 2: Synthesis of (4-Fluoro-3,5-dimethylphenyl)methanol
-
Cooling: Cool the freshly prepared Grignard reagent solution in an ice bath.
-
Addition of Electrophile: Add dry paraformaldehyde to the cooled Grignard solution in small portions with vigorous stirring.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours.
-
Quenching: Cool the reaction mixture again in an ice bath. Slowly and carefully add saturated aqueous ammonium chloride solution dropwise to quench any unreacted Grignard reagent and to hydrolyze the magnesium alkoxide.
-
Workup: Add diethyl ether to the mixture and transfer it to a separatory funnel. Wash the organic layer sequentially with dilute HCl, saturated aqueous sodium bicarbonate, and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude (4-Fluoro-3,5-dimethylphenyl)methanol by column chromatography on silica gel or by recrystallization.
References
- Organic Process Research & Development. (n.d.). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale.
- Master Organic Chemistry. (2015, November 13). Why Grignard Reagents React With Water.
- Filo. (2023, October 2). How does water affect Grignard reagents?.
- Wikipedia. (n.d.). Grignard reagent.
- ResearchGate. (2014, March 6). Does anyone know the best way to activate magnesium for the grignard reagent?.
- Chemguide. (n.d.). grignard reagents.
- Reddit. (2019, April 28). How dangerous is actually adding water to Grignard reagent? : r/chemistry.
- Wikipedia. (n.d.). Grignard reaction.
- ECHEMI. (n.d.). Does anyone know the best way to activate magnesium for the....
- BenchChem. (n.d.). Technical Support Center: Activation of Magnesium for Grignard Reagent Synthesis.
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
- ResearchGate. (n.d.). Coupling of alkyl halides with sterically hindered Grignard reagents.
- Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents.
- Leah4Sci. (2020, February 20). Grignard Reaction, Mechanism, Reagent and Cheat Sheet.
- Chemistry LibreTexts. (2021, August 15). Quenching Reactions: Grignards.
- ResearchGate. (n.d.). Optimization of Grignard reaction (nPrMgBr) on aldehyde 8 to give 9a and 9b diastereomers.
- BenchChem. (n.d.). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.
- J-GLOBAL. (n.d.). A Practical Procedure for Iron-Catalyzed Cross-Coupling Reactions of Sterically Hindered Aryl-Grignard Reagents with Primary Alkyl Halides.
- BenchChem. (n.d.). Technical Support Center: Effective Quenching Methods for Grignard Reactions.
- Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones.
- Reddit. (2014, September 10). Paraformaldehyde + Grignard reagent : r/chemistry.
- Organic Syntheses. (n.d.). cyclohexylcarbinol.
- Sciencemadness.org. (2018, November 22). what form of formaldehyde is used in grignards?.
- ResearchGate. (n.d.). Optimization of the Grignard reagent formation.
- Chemistry LibreTexts. (2024, March 24). 10.6: Reactions of Alkyl Halides - Grignard Reagents.
- Unknown Source. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol.
- Google Patents. (n.d.). US6248265B1 - Clean generation of a fluoroaryl grignard reagent.
- ResearchGate. (n.d.). Synthesis of 4-fluoro-3,5-dimethylpyrazole derivatives.
- Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure.
- BenchChem. (n.d.). Application Notes and Protocols for the Formation of the Grignard Reagent from 1-Bromo-2-(prop-1-en-2-yl)benzene.
- Google Patents. (n.d.). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
- Google Patents. (n.d.). CN101823952A - Method for preparing 2,4,5-trifluorophenylacetic acid.
- TSI Journals. (2015). the-grignard-synthesis-of-triphenylmethanol.pdf.
- YouTube. (2023, January 9). Triphenylmethanol Synthesis: Grignard Reaction.
- YouTube. (2020, May 12). Grignard Reaction lab, Synthesis of Triphenylmethanol.
- Scribd. (n.d.). Grignard Synthesis of Triphenylmethanol.
- Thermo Fisher Scientific. (n.d.). Thermo Fisher 연구비 절감 프로젝트.
Sources
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- 20. scribd.com [scribd.com]
Technical Support Center: Reduction of 4-Fluoro-3,5-dimethylbenzaldehyde
Welcome to the technical support center for the synthesis of (4-fluoro-3,5-dimethylphenyl)methanol via the reduction of 4-fluoro-3,5-dimethylbenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during this common synthetic transformation. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.
I. Understanding the Reaction: A Balancing Act of Reactivity and Selectivity
The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. However, the presence of a fluorine atom and two methyl groups on the aromatic ring of 4-fluoro-3,5-dimethylbenzaldehyde introduces specific challenges that must be carefully managed to avoid unwanted side reactions. The primary goal is the selective reduction of the aldehyde group to a hydroxymethyl group, yielding (4-fluoro-3,5-dimethylphenyl)methanol, a valuable intermediate in pharmaceutical and agrochemical research.[1][2]
The key to a successful reduction lies in choosing the appropriate reducing agent and optimizing reaction conditions to favor the desired transformation while minimizing side product formation.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions I should be aware of when reducing 4-fluoro-3,5-dimethylbenzaldehyde?
A1: The primary side reactions of concern are:
-
Hydrodefluorination: Replacement of the fluorine atom with a hydrogen atom to yield 3,5-dimethylbenzyl alcohol. This is more likely with certain catalysts in catalytic hydrogenation or with harsher reducing agents.
-
Over-reduction: Reduction of the aldehyde all the way down to a methyl group, resulting in the formation of 5-fluoro-1,2,3-trimethylbenzene (isodurene). This is typically observed with strong reducing agents under forcing conditions.
-
Incomplete Reaction: Failure to completely convert the starting aldehyde to the desired alcohol, leading to a mixture of starting material and product.
Q2: Which reducing agent is best for this transformation, NaBH₄ or LiAlH₄?
A2: The choice depends on the scale of your reaction and the other functional groups present in your molecule.
-
Sodium borohydride (NaBH₄) is a milder and more chemoselective reducing agent.[3][4][5] It is generally the preferred reagent for the reduction of aldehydes and ketones as it is less likely to induce side reactions like hydrodefluorination and is easier to handle.[3] It can be used in protic solvents like methanol or ethanol.[3][5]
-
Lithium aluminum hydride (LiAlH₄) is a much stronger and less selective reducing agent.[6][7][8] While it will readily reduce the aldehyde, it has a higher potential to cause over-reduction or hydrodefluorination, especially if the reaction is not carefully controlled. LiAlH₄ reacts violently with protic solvents and requires anhydrous conditions, typically in ethers like THF or diethyl ether.[6][9] For this specific substrate, NaBH₄ is the recommended starting point due to its higher selectivity.
Q3: Can I use catalytic hydrogenation for this reduction?
A3: Catalytic hydrogenation (e.g., H₂/Pd, Pt, or Ni) can be used to reduce aldehydes. However, with aryl fluorides, there is a significant risk of hydrodefluorination, where the C-F bond is cleaved. This would lead to the formation of 3,5-dimethylbenzyl alcohol as a major byproduct. Therefore, catalytic hydrogenation is generally not the preferred method for this specific transformation unless very specific and selective catalysts are employed.
Q4: How can I monitor the progress of my reaction?
A4: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be chosen to achieve good separation between the starting aldehyde and the product alcohol. The starting material is less polar than the product alcohol, so it will have a higher Rf value. The reaction is complete when the spot corresponding to the starting aldehyde is no longer visible by TLC. For more detailed analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify and quantify the starting material, product, and any volatile byproducts.[10][11][12][13]
III. Troubleshooting Guide
This section addresses common issues encountered during the reduction of 4-fluoro-3,5-dimethylbenzaldehyde and provides actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low Yield of (4-fluoro-3,5-dimethylphenyl)methanol | 1. Incomplete reaction. 2. Degradation of the reducing agent. 3. Product loss during work-up and purification. | 1. Monitor the reaction closely by TLC. If the reaction has stalled, consider adding another portion of the reducing agent. Ensure the reaction temperature is appropriate.2. Use fresh, high-quality NaBH₄ or LiAlH₄. NaBH₄ can degrade over time, especially if not stored in a dry environment. LiAlH₄ is extremely sensitive to moisture.[6]3. Optimize your work-up procedure. Ensure complete extraction of the product from the aqueous layer. Use care during solvent removal to avoid loss of the product, which may be somewhat volatile. |
| Presence of Unreacted Starting Material | 1. Insufficient reducing agent. 2. Low reaction temperature or short reaction time. 3. Deactivated reducing agent. | 1. Use a slight excess of the reducing agent (e.g., 1.1-1.5 equivalents of NaBH₄). 2. Allow the reaction to stir for a sufficient amount of time. For NaBH₄ reductions, room temperature is often sufficient, but gentle warming may be necessary for sluggish reactions. For LiAlH₄, reactions are typically started at 0 °C and then allowed to warm to room temperature.[14]3. As mentioned above, ensure your reducing agent is active. |
| Formation of 3,5-dimethylbenzyl alcohol (Hydrodefluorination Product) | 1. Use of a non-selective reducing agent or catalyst. 2. Harsh reaction conditions (e.g., high temperature). | 1. Avoid catalytic hydrogenation with standard catalysts (Pd, Pt). If using a hydride reagent, NaBH₄ is less likely to cause hydrodefluorination than LiAlH₄.2. Maintain a controlled temperature throughout the reaction. Avoid excessive heating. |
| Formation of 5-fluoro-1,2,3-trimethylbenzene (Over-reduction Product) | 1. Use of an overly strong reducing agent. 2. Excessive amount of reducing agent and/or prolonged reaction time at elevated temperatures. | 1. This is a greater risk with LiAlH₄. Consider using NaBH₄ instead. If LiAlH₄ must be used, carefully control the stoichiometry and temperature.[7]2. Use a modest excess of the reducing agent and monitor the reaction to stop it once the starting material is consumed. |
| Difficult Work-up (Emulsions, Boron Salts) | 1. Formation of viscous boron complexes with NaBH₄. 2. Formation of aluminum salts with LiAlH₄. | 1. For NaBH₄ work-ups, quenching with acetone before adding water can help. Acidifying the aqueous layer (e.g., with 1M HCl) can help break down borate complexes. Repeated extractions may be necessary.[15]2. For LiAlH₄ work-ups, a Fieser work-up (sequential addition of water, then 15% NaOH solution, then more water) can produce a granular precipitate of aluminum salts that is easily filtered. |
IV. Experimental Protocols
Protocol 1: Reduction of 4-Fluoro-3,5-dimethylbenzaldehyde using Sodium Borohydride (Recommended Method)
This protocol is a general guideline and may require optimization.
Materials:
-
4-Fluoro-3,5-dimethylbenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoro-3,5-dimethylbenzaldehyde (1.0 eq) in methanol (10-20 mL per gram of aldehyde).
-
Cool the solution to 0 °C in an ice-water bath.
-
Slowly add sodium borohydride (1.1-1.5 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction progress by TLC until all the starting aldehyde has been consumed (typically 1-3 hours).
-
Once the reaction is complete, cool the mixture back to 0 °C and slowly quench the excess NaBH₄ by adding 1 M HCl until the effervescence ceases and the pH is acidic (~pH 2-3).
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with dichloromethane or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude (4-fluoro-3,5-dimethylphenyl)methanol.
-
The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexane.[16][17]
Protocol 2: Reduction of 4-Fluoro-3,5-dimethylbenzaldehyde using Lithium Aluminum Hydride (Alternative Method - Use with Caution)
This reaction must be performed under anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon).
Materials:
-
4-Fluoro-3,5-dimethylbenzaldehyde
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)
-
Ethyl acetate
-
15% w/v Sodium hydroxide (NaOH) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, add LiAlH₄ (0.5-1.0 eq) and suspend it in anhydrous THF.
-
Cool the suspension to 0 °C in an ice-water bath.
-
Dissolve 4-fluoro-3,5-dimethylbenzaldehyde (1.0 eq) in anhydrous THF and add it to the dropping funnel.
-
Add the aldehyde solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 5-10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of:
-
'x' mL of water
-
'x' mL of 15% NaOH solution
-
'3x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).
-
-
Stir the resulting mixture vigorously for 30 minutes until a white, granular precipitate forms.
-
Filter the mixture through a pad of Celite®, washing the filter cake with additional THF or ethyl acetate.
-
Combine the filtrate and washings, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to give the crude product.
-
Purify by silica gel column chromatography as described in Protocol 1.
V. Analytical Characterization
To ensure the identity and purity of your product and to identify any side products, the following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will confirm the conversion of the aldehyde proton signal (~9-10 ppm) to the benzylic CH₂ protons (~4.5-5.0 ppm) and the hydroxyl proton (variable).
-
¹⁹F NMR is crucial for confirming the presence of the C-F bond in the product and for detecting any hydrodefluorination byproduct, which would lack a ¹⁹F signal.[18][19][20][21]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for separating and identifying the volatile components of the crude reaction mixture, including the starting material, product, and potential side products like the hydrodefluorinated or over-reduced species.[10][11][12][13]
-
Infrared (IR) Spectroscopy: The disappearance of the strong carbonyl (C=O) stretch of the aldehyde (around 1700 cm⁻¹) and the appearance of a broad hydroxyl (O-H) stretch (around 3300 cm⁻¹) in the product spectrum are indicative of a successful reduction.
VI. Visualizing Reaction Pathways and Troubleshooting
Diagram 1: General Reduction Scheme and Potential Side Products
Caption: Desired reduction and potential side reaction pathways.
Diagram 2: Troubleshooting Logic Flow
Caption: A logical flow for troubleshooting common reaction issues.
VII. References
-
- PubMed
-
- NIH
-
- Canadian Journal of Chemistry
-
- ResearchGate
-
- Benchchem
-
- Imperial College London
-
- Master Organic Chemistry
-
- Chad's Prep®
-
- ACS Publications
-
- Royal Society of Chemistry
-
- ResearchGate
-
- PubChem
-
- MySkinRecipes
-
- Total Organic Chemistry on YouTube
-
- Royal Society of Chemistry
-
- Organic Synthesis
-
- NIH
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Technical Support Center: Optimizing Etherification of 4-Fluoro-3,5-dimethylbenzyl alcohol
Welcome to the technical support center for the etherification of 4-Fluoro-3,5-dimethylbenzyl alcohol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this specific and often challenging substrate. Here, we will delve into the nuances of optimizing reaction conditions, troubleshoot common issues, and provide detailed, field-proven protocols. Our approach is grounded in a deep understanding of reaction mechanisms and practical laboratory experience.
Introduction: The Challenge of Steric Hindrance and Electronic Effects
This compound presents a unique set of challenges in etherification reactions. The two methyl groups ortho to the benzylic alcohol create significant steric hindrance, which can impede the approach of nucleophiles. Additionally, the fluorine atom, while electron-withdrawing, can influence the reactivity of the aromatic ring and the stability of potential intermediates. This guide will provide strategies to overcome these hurdles and achieve successful etherification.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common problems encountered during the etherification of this compound in a question-and-answer format.
Q1: My Williamson ether synthesis is giving low to no yield. What are the likely causes?
A1: The Williamson ether synthesis is a classic and versatile method for preparing ethers.[1][2][3] However, with a sterically hindered substrate like this compound, several factors can lead to poor outcomes.
-
Steric Hindrance: The primary challenge is the steric bulk from the two methyl groups flanking the benzylic alcohol.[1][4] This makes the reaction an S_N2 process, which is highly sensitive to steric hindrance.[1][2][5] If you are using a bulky alkyl halide, the reaction will be significantly slower or may not proceed at all.
-
Base Selection: Incomplete deprotonation of the alcohol will result in a low concentration of the required alkoxide nucleophile. A strong base such as sodium hydride (NaH) or potassium hydride (KH) is typically necessary to fully deprotonate the alcohol.[4][6] Weaker bases like NaOH or K₂CO₃ may not be sufficient.[4]
-
Elimination Side Reactions: If you are using a secondary or tertiary alkyl halide, elimination (E2) can become a major competing pathway, especially with a strong, sterically hindered base.[1][3][4] This will produce an alkene instead of the desired ether.
-
Solvent Choice: The use of polar aprotic solvents like DMF or DMSO is generally recommended for S_N2 reactions as they can help to solvate the cation of the alkoxide, leaving the anion more nucleophilic.[4]
Q2: I am observing the formation of dibenzyl ether as a major byproduct. How can I prevent this?
A2: The formation of a symmetrical dibenzyl ether is a common side reaction, particularly under acidic conditions or with certain catalysts.[7][8] This occurs through the self-condensation of two molecules of the benzyl alcohol.
-
Under Williamson Conditions: If you are observing this, it could indicate that your alkyl halide is not reactive enough, and the alkoxide is instead reacting with the starting benzyl alcohol (or more likely, the corresponding benzyl halide formed in situ if a halide source is present). Ensure you are using a reactive primary alkyl halide.
-
Under Acidic Conditions: Acid-catalyzed etherification can be prone to self-etherification.[7] Using a large excess of the second alcohol component can help to favor the formation of the unsymmetrical ether.[9] However, for this specific substrate, acid-catalyzed methods are often less effective due to the potential for carbocation rearrangements and other side reactions. Some iron(III) catalysts have shown success in promoting the symmetrical etherification of benzyl alcohols.[10][11]
Q3: Would a Mitsunobu reaction be a suitable alternative for this etherification?
A3: The Mitsunobu reaction is an excellent alternative for forming ethers, especially when dealing with substrates that are sensitive to the basic conditions of the Williamson synthesis.[12][13][14] It proceeds via a different mechanism that can often tolerate more steric hindrance.
-
Mechanism: The reaction involves the activation of the alcohol with a combination of a phosphine (typically triphenylphosphine) and an azodicarboxylate (like DEAD or DIAD), followed by nucleophilic attack by the incoming alcohol.[12][13][14]
-
Advantages: A key advantage is that it often proceeds with clean inversion of stereochemistry at a chiral center, although this is not relevant for our achiral substrate.[12][13] It is also generally less prone to elimination side reactions.
-
Considerations: The main drawbacks are the cost of the reagents and the sometimes-challenging purification to remove the triphenylphosphine oxide and hydrazide byproducts.[12] The nucleophile (the second alcohol) should be sufficiently acidic to protonate the DEAD reagent.[12][13]
Q4: What role does phase-transfer catalysis play in this type of reaction?
A4: Phase-transfer catalysis (PTC) can be a powerful tool to improve the efficiency of Williamson ether synthesis, particularly when dealing with reactants that are soluble in different phases.[15][16][17]
-
How it Works: A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB), facilitates the transfer of the alkoxide from an aqueous or solid phase into the organic phase where the alkyl halide is located.[15][18] This increases the effective concentration of the nucleophile in the organic phase, accelerating the reaction.
-
Benefits: This can allow for the use of less expensive inorganic bases like NaOH or KOH and can often be performed under milder conditions.[15] It can also help to minimize side reactions.[16]
Optimized Experimental Protocols
The following protocols are provided as a starting point and may require further optimization based on the specific alkylating agent and desired product.
Protocol 1: Optimized Williamson Ether Synthesis
This protocol is designed to maximize the yield of the desired ether while minimizing side reactions.
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Primary alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Magnesium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add a stir bar and sodium hydride (1.2 equivalents).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes.
-
Add anhydrous DMF to the flask, followed by the dropwise addition of a solution of this compound (1.0 equivalent) in anhydrous DMF at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.
-
Cool the mixture back to 0 °C and add the primary alkyl halide (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Mitsunobu Reaction for Etherification
This protocol is a suitable alternative, particularly if the Williamson synthesis proves problematic.
Materials:
-
This compound
-
The second alcohol (the nucleophile, 1.2 equivalents)
-
Triphenylphosphine (1.5 equivalents)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equivalents)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Diethyl ether
-
Magnesium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a stir bar, this compound (1.0 equivalent), the second alcohol (1.2 equivalents), and triphenylphosphine (1.5 equivalents).
-
Dissolve the solids in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the DIAD or DEAD (1.5 equivalents) dropwise to the stirred solution. A color change and/or the formation of a precipitate is often observed.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or GC-MS.
-
Once the reaction is complete, quench with a saturated aqueous sodium bicarbonate solution.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel. Be aware that triphenylphosphine oxide can be challenging to separate.
Data Presentation
Table 1: Comparison of Reaction Conditions for Etherification of this compound
| Method | Base/Reagents | Solvent | Temperature (°C) | Typical Yield | Key Considerations |
| Williamson Synthesis | NaH | DMF | 0 to RT | Moderate to Good | Sensitive to steric hindrance of the alkyl halide.[1][4] |
| Mitsunobu Reaction | PPh₃, DIAD/DEAD | THF | 0 to RT | Good to Excellent | Good for sterically hindered substrates; purification can be challenging.[12][13][14] |
| Acid-Catalyzed | HCl, H₂SO₄ | Excess Alcohol | Varies | Low to Moderate | Prone to self-etherification and side reactions.[7][9] |
| Phase-Transfer Catalysis | NaOH, TBAB | Toluene/H₂O | RT to 50 | Moderate | Good for scaling up; can use milder bases.[15][16] |
Visualizations
Diagram 1: Troubleshooting Flowchart for Williamson Ether Synthesis
Caption: Troubleshooting guide for low yields in Williamson ether synthesis.
Diagram 2: General Workflow for Etherification Method Selection
Caption: Decision workflow for selecting an etherification method.
References
- BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
- ResearchGate. (n.d.). Intermolecular etherification of benzyl alcohols with alkanols,... | Download Table.
- J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis.
- Organic Chemistry Portal. (2019, August 26). Mitsunobu Reaction.
- SciSpace. (2008, December 18). Etherification of glycerol with benzyl alcohol catalyzed by solid acids.
- Sahoo, T., et al. (2023). Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. ACS Omega.
- MDPI. (2025, November 11). Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids.
- Organic Chemistry Portal. (n.d.). Benzyl Ethers.
- Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
- Wikipedia. (n.d.). Mitsunobu reaction.
- National Institutes of Health. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review.
- National Institutes of Health. (n.d.). Copper-Catalyzed Synthesis of Hindered Ethers from α-Bromo Carbonyl Compounds.
- ResearchGate. (n.d.). Esterification of various benzylic alcohols under Mitsunobu reaction....
- PTC Organics, Inc. (n.d.). PTC O-Alkylation With a Secondary Benzyl Bromide.
- National Institutes of Health. (2023, November 13). Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent.
- Khan Academy. (n.d.). Williamson ether synthesis.
- Publications of the IAS Fellows. (2017, September 18). Oxidation of benzyl alcohol under a synergism of phase transfer catalysis and heteropolyacids.
- Wikipedia. (n.d.). Williamson ether synthesis.
- Chemistry Steps. (n.d.). The Williamson Ether Synthesis.
- American Chemical Society. (n.d.). A Side Reaction in the Williamson Synthesis.
- PTC Organics, Inc. (n.d.). PTC Etherification of Tertiary Alcohol.
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- ResearchGate. (n.d.). Etherification reactions of para-substituted benzyl alcohol derivatives a.
Sources
- 1. byjus.com [byjus.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
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- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Khan Academy [khanacademy.org]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. glaserr.missouri.edu [glaserr.missouri.edu]
- 13. Mitsunobu Reaction [organic-chemistry.org]
- 14. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
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- 16. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 17. Oxidation of benzyl alcohol under a synergism of phase transfer catalysis and heteropolyacids - Publications of the IAS Fellows [repository.ias.ac.in]
- 18. phasetransfercatalysis.com [phasetransfercatalysis.com]
Technical Support Center: Catalyst Selection for Reactions Involving 4-Fluoro-3,5-dimethylbenzyl alcohol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 4-Fluoro-3,5-dimethylbenzyl alcohol. This document is designed for researchers, chemists, and drug development professionals to navigate the unique challenges and opportunities presented by this sterically hindered and electronically nuanced substrate. We will explore catalyst selection and troubleshooting for its most common transformations: oxidation, etherification, and esterification.
Section 1: General Frequently Asked Questions (FAQs)
Q1: What are the primary chemical reactivity challenges associated with this compound?
The primary challenges stem from its unique substitution pattern. The two methyl groups at the 3 and 5 positions create significant steric hindrance around the benzylic alcohol functional group. This bulkiness can impede the approach of reactants and catalysts, often leading to sluggish reaction rates or requiring more forcing conditions compared to less substituted benzyl alcohols. Secondly, the electronic effects of the substituents—electron-donating methyl groups and an electron-withdrawing fluorine—can influence reaction pathways, particularly in reactions involving carbocation intermediates.
Q2: How do the electronic properties of the fluoro and dimethyl substituents influence the alcohol's reactivity?
The substituents create a push-pull electronic environment. The two methyl groups are electron-donating through induction and hyperconjugation, which increases the electron density of the aromatic ring and helps to stabilize any positive charge that develops at the benzylic position during a reaction. Conversely, the fluorine atom at the 4-position is strongly electron-withdrawing via the inductive effect. This complex interplay means that while the formation of a benzylic carbocation is more favorable than in an unsubstituted benzyl alcohol, its reactivity will be modulated by the fluorine atom. This can be advantageous for controlling selectivity in certain catalytic cycles.
Section 2: Oxidation to 4-Fluoro-3,5-dimethylbenzaldehyde
The selective oxidation of this primary alcohol to its corresponding aldehyde is a common requirement. However, preventing over-oxidation to the carboxylic acid is a critical challenge.
Troubleshooting Guide: Oxidation Reactions
Q: My oxidation reaction shows low conversion. What catalytic systems are recommended for this hindered substrate?
Low conversion is often due to the steric hindrance slowing down the reaction. Employing a highly active yet selective catalytic system is crucial. Consider the following options:
-
TEMPO-Based Systems: A system using (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) as the catalyst with a co-oxidant is highly effective for primary alcohols. A copper(I)/DMAP/TEMPO system using molecular oxygen or air as the terminal oxidant can be performed under mild conditions.[1]
-
Palladium Catalysis: Palladium catalysts, such as Pd(OAc)₂, often combined with a base like triethylamine (Et₃N), are effective for the aerobic oxidation of benzylic alcohols.[2]
-
Manganese Oxides: Activated Manganese Dioxide (MnO₂) is a classic, heterogeneous oxidant for benzylic alcohols. While stoichiometric, it is often very selective for the aldehyde and can be effective where other catalysts fail due to steric hindrance.
Q: I am struggling with over-oxidation to 4-Fluoro-3,5-dimethylbenzoic acid. How can I improve selectivity for the aldehyde?
Over-oxidation is a common issue when oxidizing primary alcohols.[3] To enhance selectivity for the aldehyde, you can:
-
Monitor the Reaction Closely: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to stop the reaction as soon as the starting material is consumed, before significant aldehyde oxidation occurs.
-
Control Reaction Time: As seen in some photochemical oxidations, reducing the reaction time can dramatically increase the yield of the aldehyde at the expense of the carboxylic acid.[3]
-
Choose a Selective Catalyst: TEMPO-based systems are generally highly selective for aldehydes. Photocatalytic systems using visible light can also offer high selectivity under mild conditions, minimizing over-oxidation.[4]
-
Lower the Temperature: Running the reaction at a lower temperature will decrease the rate of both oxidation steps, but it often disfavors the second oxidation (aldehyde to acid) more significantly.
Workflow: Troubleshooting Poor Selectivity in Oxidation
Caption: Troubleshooting workflow for over-oxidation issues.
Experimental Protocol: Selective Aerobic Oxidation using Pd(OAc)₂/Et₃N
This protocol is adapted from methodologies known to be effective for benzylic alcohols with electron-donating groups.[2]
-
To a round-bottom flask, add this compound (1.0 mmol, 168.2 mg).
-
Add the solvent (e.g., Toluene or THF, 5 mL).
-
Add Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 11.2 mg).
-
Add Triethylamine (Et₃N, 0.05 mmol, 7 µL).
-
Stir the mixture vigorously under an atmosphere of air (using a balloon or by leaving the flask open to the air).
-
Monitor the reaction progress by TLC or GC. The reaction is typically stirred at room temperature or slightly elevated temperatures (e.g., 40-50 °C) for 12-24 hours.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield 4-Fluoro-3,5-dimethylbenzaldehyde.
Section 3: Etherification Reactions
Forming an ether from this compound can be challenging via traditional Sₙ2 pathways (e.g., Williamson synthesis) due to steric crowding. Catalytic dehydrative methods are often more successful.
Troubleshooting Guide: Etherification Reactions
Q: What are the best catalytic methods for forming the symmetrical bis(4-fluoro-3,5-dimethylbenzyl) ether?
Direct dehydrative coupling of two alcohol molecules is the most atom-economical route. This reaction is typically acid-catalyzed.
-
Iron Catalysis: Anhydrous iron(III) chloride (FeCl₃) is an inexpensive and effective Lewis acid catalyst for the symmetrical etherification of benzyl alcohols.[5] The reaction generally proceeds well with moderate heating in a green solvent like propylene carbonate.[5]
-
Solid Acid Catalysts: Hierarchical H-beta zeolites can also catalyze this reaction. The porous structure allows the alcohol to access the active sites while the shape selectivity can be beneficial. Temperature plays a strong role in both conversion and selectivity with zeolites.[6]
Q: I am trying to synthesize an unsymmetrical ether with a different alcohol, but the main product is the symmetrical ether. How can I improve selectivity?
Self-condensation is a common side reaction.[6] To favor cross-etherification:
-
Use Stoichiometry to Your Advantage: Use the less expensive, more reactive, or less hindered alcohol in a large excess. For instance, when reacting our substrate with methanol, using methanol as the solvent will heavily favor the formation of the methyl ether.
-
Choose a Chemoselective Method: Certain catalytic systems are designed for cross-etherification. An alkoxyhydrosilane-mediated reaction can effectively couple secondary benzyl alcohols with primary aliphatic alcohols, forming a carbocation intermediate from the benzyl alcohol that is then trapped by the aliphatic alcohol.[7][8]
-
Use a Two-Step Approach: While less direct, you can convert the benzyl alcohol to a good leaving group (e.g., a bromide or tosylate) and then react it with the desired alcohol under conditions that favor Sₙ1 substitution, though this generates more waste.
Diagram: Competing Etherification Pathways
Caption: Acid-catalyzed etherification involves a common carbocation intermediate.
Experimental Protocol: Symmetrical Etherification using FeCl₃
This protocol is based on green chemistry principles for benzyl alcohol etherification.[5]
-
In a pressure tube, combine this compound (1.0 mmol, 168.2 mg) and iron(III) chloride hexahydrate (FeCl₃·6H₂O, 0.05 mmol, 13.5 mg).
-
Add propylene carbonate (1 mL) as a green, recyclable solvent.
-
Seal the tube and stir the mixture at 70-100 °C. Note: Benzyl alcohols with electron-attracting groups or steric hindrance may require higher temperatures (up to 120 °C) for satisfactory conversion.[5]
-
Monitor the reaction by TLC or GC until the starting material is consumed (typically 6-12 hours).
-
After cooling to room temperature, add water (5 mL) and extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography to yield bis(4-fluoro-3,5-dimethylbenzyl) ether.
Section 4: Esterification Reactions
Similar to etherification, direct esterification (Fischer esterification) of this compound with carboxylic acids is often slow due to the steric hindrance around the hydroxyl group, which makes it a poor nucleophile.
Troubleshooting Guide: Esterification Reactions
Q: Standard acid-catalyzed esterification with acetic acid is giving very low yields. What is the problem and how can I solve it?
The low yield is a direct consequence of steric hindrance. The nucleophilic attack of the bulky alcohol on the protonated carboxylic acid is slow. To overcome this:
-
Use a More Reactive Acylating Agent: Instead of a carboxylic acid, use an acid chloride or anhydride with a nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP) or a stoichiometric base like pyridine or triethylamine to neutralize the generated acid.
-
Employ a Solid Acid Catalyst: Heterogeneous catalysts like zeolites (e.g., H-Beta, HZSM-5) or sulfated metal-incorporated mesoporous silicates (e.g., S-Fe-MCM-48) can be highly effective.[9][10] These provide a high concentration of acid sites and can be operated at higher temperatures to overcome the activation barrier.
-
Use Coupling Reagents: Reagents like N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can activate the carboxylic acid, allowing for esterification under milder conditions, often in the presence of DMAP.
Q: I'm using a zeolite catalyst, but its activity drops significantly upon reuse. What causes this deactivation?
Catalyst deactivation is a known issue with solid acid catalysts, especially with bulky substrates and products.[11]
-
Pore Blockage: The most likely cause is that the bulky benzyl ester product becomes trapped within the zeolite pores, blocking access to the active sites for new reactant molecules.[11] Using a zeolite with a larger pore structure (e.g., Zeolite Y over ZSM-5) or a hierarchical zeolite with mesopores can mitigate this.[6]
-
Poisoning of Acid Sites: The presence of excess benzyl alcohol can sometimes lead to the poisoning of acid sites on the catalyst, inhibiting the reaction.[11]
-
Coke Deposition: At higher temperatures, unwanted side reactions can lead to the formation of carbonaceous deposits ("coke") on the catalyst surface, blocking active sites.
-
Regeneration: Deactivated catalysts can often be regenerated by calcination (heating to a high temperature in air) to burn off organic residues and free up the active sites.
Data Table: Comparison of Esterification Catalysts for Benzyl Alcohol
| Catalyst System | Typical Conditions | Advantages | Disadvantages | Reference |
| Zeolite H-Beta | Acetic Acid, 100-120 °C | Reusable, High Selectivity | Prone to deactivation, Requires heat | [9] |
| S-Fe-MCM-48 | Acetic Acid, 60 °C, Solvent-free | High yield (98.9%), Mild conditions | More complex catalyst synthesis | [10] |
| EDC / DMAP | Carboxylic Acid, CH₂Cl₂, RT | Mild conditions, Broad scope | Stoichiometric waste, Cost of reagents | [12] |
| Silica Supported Boric Acid | β-keto ester, 80 °C, Solvent-free | Recyclable, High yields (90%+) | Specific to trans-esterification | [13] |
Experimental Protocol: Esterification using Sulfated Iron-MCM-48
This protocol is based on an advanced, highly active heterogeneous catalyst system.[10]
-
Catalyst Activation: Prior to use, activate the S-Fe-MCM-48 catalyst by heating it under vacuum at 120 °C for 4 hours to remove adsorbed water.
-
In a round-bottom flask, combine this compound (1.0 mmol, 168.2 mg) and the carboxylic acid (e.g., Acetic Acid, 0.5 mmol, 30.0 mg). Note the 2:1 alcohol-to-acid molar ratio used in the optimized procedure.[10]
-
Add the activated S-Fe-MCM-48 catalyst (e.g., 9% w/w with respect to the alcohol, ~15 mg).
-
Stir the solvent-free mixture at 60 °C for 6 hours.
-
After the reaction, add a solvent like ethyl acetate and separate the catalyst by filtration or centrifugation. The catalyst can be washed, dried, and reactivated for reuse.[10]
-
Wash the organic solution with saturated sodium bicarbonate solution to remove excess carboxylic acid, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography to obtain the desired ester.
References
- Kirumakki S. R., Nagaraju N. (2017). ESTERIFICATION OF ACETIC ACID AND BENZYL ALCOHOL OVER ZEOLITE HX PRODUCED FROM BANGKA BELITUNG KAOLIN. Malaysian Journal of Analytical Sciences, 21(5), 1166-1175. [Link]
- Minakawa, M., Baek, H., Yamada, Y. M. A., Han, J. W., & Uozumi, Y. (2013). In-Water and Neat Batch and Continuous-Flow Direct Esterification and Transesterification by a Porous Polymeric Acid Catalyst. Organic Letters, 15(22), 5798–5801. [Link]
- Tzertzinis, G., et al. (2019). Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant. Green Chemistry, 21(24), 6656-6662. [Link]
- ResearchGate. (n.d.). Reaction mechanism of acid catalyzed esterification of carboxylic acid and alcohol. [Link]
- Müller, T. J. J., et al. (2018). Liquid Etherification of Alkoxybenzyl Alcohols, Cinnamyl Alcohols and Fluorinated Phenylalkenols with Platinum on Carbon (Pt/C) and Palladium on Carbon (Pd/C). International Journal of Organic Chemistry, 8(1), 1-20. [Link]
- Reddy, C. B. R., et al. (2016). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. ACS Omega, 1(4), 558-564. [Link]
- Al-Amin, M., et al. (2023). Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. ACS Omega, 8(47), 44558-44570. [Link]
- Stodulski, M., et al. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society, 141(46), 18456-18460. [Link]
- Kirumakki, S. R., Vijayashree, S., & Nagaraju, N. (2001). Catalytic esterification of benzyl alcohol with acetic acid by zeolites and their modified forms. Indian Journal of Chemical Technology, 8, 362-367. [Link]
- Zhou, Y., et al. (2020). Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation.
- Anonymous. (2025).
- ResearchGate. (n.d.). Aerobic oxidation of benzyl alcohol under aerobic conditions in the presence of Pd-pol. [Link]
- González-Bello, C. (2017). A convenient Pd-mediated oxidation of 4-methylbenzyl alcohol. Sciorum. [Link]
- Wang, Y., et al. (2018). The Steric Effect in Green Benzylation of Arenes with Benzyl Alcohol Catalyzed by Hierarchical H-beta Zeolite.
- ResearchGate. (n.d.). Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters. [Link]
- Scirè, S., et al. (2021). Solvent-Free Oxidation of Benzyl Alcohol Derivatives by In Situ Generated Redox Couple Pd(0)/PdOx Supported on Ceria Nanorods.
- Organic Chemistry Portal. (n.d.).
- Drelich, P., et al. (2024). Functionalization of Electron-Rich Secondary Benzyl Alcohols in HFIP: From Thioethers to Trisubstituted Methanes. Molecules, 29(10), 2354. [Link]
- Organic Chemistry Portal. (2008).
- ACS Publications. (2020). Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation.
- Organic Chemistry Portal. (n.d.).
- Wang, Y., et al. (2022). Selective Oxidation of Benzyl Alcohol by Ag/Pd/m-BiVO4 Microspheres under Visible Light Irradiation.
- Hashimoto, T., et al. (2024). Alkoxyhydrosilane-facilitated cross-etherification reaction of secondary benzyl alcohol with aliphatic alcohol: synthesis of unsymmetrical dialkyl ethers. RSC Advances, 14(43), 31467-31470. [Link]
- ResearchGate. (n.d.). Intermolecular etherification of benzyl alcohols with alkanols. [Link]
- Das, B., et al. (2022). Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst. Scientific Reports, 12(1), 13245. [Link]
- ResearchGate. (2024). Alkoxyhydrosilane-facilitated cross-etherification reaction of secondary benzyl alcohol with aliphatic alcohol: synthesis of unsymmetrical dialkyl ethers. [Link]
Sources
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- 3. Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC03000J [pubs.rsc.org]
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- 5. Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Alkoxyhydrosilane-facilitated cross-etherification reaction of secondary benzyl alcohol with aliphatic alcohol: synthesis of unsymmetrical dialkyl ethers - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
- 10. Enhanced Esterification of Benzyl Alcohol with Acetic Acid using Sulfated Metal-Incorporated MCM-48: A Stable and Reusable Heterogeneous Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4-Fluoro-3,5-dimethylbenzyl alcohol Reactions
Welcome to the technical support center for 4-Fluoro-3,5-dimethylbenzyl alcohol. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the successful execution of your experiments. The information herein is based on established chemical principles and practical laboratory experience.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the workup procedures for reactions involving this compound.
Q1: What is the standard aqueous workup procedure after a Grignard reaction to synthesize this compound?
A1: The standard procedure involves quenching the reaction, followed by extraction and washing. A saturated aqueous solution of ammonium chloride (NH₄Cl) is typically used to quench the reaction and any unreacted Grignard reagent.[1] Dilute hydrochloric acid (e.g., 3M HCl) can also be used and helps to dissolve the magnesium salts that form.[1] Following the quench, the product is extracted into an organic solvent, and the organic layer is washed to remove impurities.
Q2: Which organic solvents are most suitable for extracting this compound from an aqueous layer?
A2: Ethers, such as diethyl ether or methyl tert-butyl ether (MTBE), are commonly used for the extraction of benzyl alcohols.[2][3] These solvents are effective at dissolving the alcohol while being immiscible with water. Dichloromethane can also be used, but ether is often preferred due to its lower boiling point, which simplifies removal during the concentration step.
Q3: My final product of this compound appears oily and impure. What purification techniques are recommended?
A3: For an oily product, purification can be achieved through several methods. Column chromatography on silica gel is a highly effective technique for separating the desired alcohol from nonpolar byproducts and other impurities.[4] Alternatively, if the product is a solid at room temperature, recrystallization can be employed.[5][6][7][8][9] A suitable solvent system for recrystallization would be one in which the alcohol is soluble at high temperatures but sparingly soluble at room temperature.
Q4: Can I use a basic wash during the workup of this compound?
A4: A wash with a mild basic solution, such as saturated sodium bicarbonate (NaHCO₃), can be beneficial to neutralize any remaining acidic components from the reaction or quench step.[10] However, strong bases should be avoided as they can potentially lead to side reactions.
Section 2: Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the workup of this compound reactions.
Issue 1: Low Yield of this compound After Workup
Low yields are a frequent challenge and can stem from several factors during the reaction and workup phases.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Incomplete Reaction | The reaction may not have proceeded to completion, leaving unreacted starting materials. | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all starting material is consumed before initiating the workup. |
| Product Loss During Extraction | This compound has some solubility in water, which can lead to losses in the aqueous layer during extraction. | Perform multiple extractions (3-4 times) with the organic solvent to maximize the recovery of the product.[2] Using brine (saturated NaCl solution) for the final wash can also decrease the solubility of the alcohol in the aqueous layer, a phenomenon known as "salting out".[10] |
| Emulsion Formation | An emulsion, a stable mixture of the organic and aqueous layers, can form during extraction, making separation difficult and leading to product loss. | To break an emulsion, add a small amount of brine or a few drops of a different organic solvent. Gentle swirling instead of vigorous shaking during extraction can also prevent emulsion formation. |
| Degradation of Product | The product may be sensitive to the workup conditions, such as prolonged exposure to strong acids or bases. | Use mild quenching agents like saturated NH₄Cl.[1] If an acid is necessary, use it at a low temperature and for the shortest time possible. |
Visualizing the Workup Workflow
The following diagram illustrates a typical workflow for the workup of a reaction producing this compound.
Caption: Standard workup procedure for this compound.
Issue 2: Presence of Persistent Impurities in the Final Product
Even after a standard workup, certain impurities may persist. Identifying and removing these is crucial for obtaining a pure product.
Common Impurities and Their Removal:
| Impurity | Origin | Identification (TLC) | Removal Strategy |
| Unreacted Starting Material (e.g., Aldehyde) | Incomplete reaction. | Spot corresponding to the starting material. | Optimize reaction conditions (time, temperature, reagent stoichiometry). Purify via column chromatography. |
| Over-oxidation Product (Carboxylic Acid) | If an oxidation reaction was performed and went too far. | A more polar spot than the alcohol. | Wash the organic layer with a mild base (e.g., NaHCO₃) to extract the acidic impurity. |
| Solvent Residues | Incomplete removal of the extraction solvent. | Can be detected by ¹H NMR. | Ensure complete removal of the solvent under reduced pressure. For high-boiling solvents, use a high-vacuum pump. |
Troubleshooting Decision Tree
This decision tree can guide you through the process of troubleshooting an impure product.
Caption: Decision tree for troubleshooting impure this compound.
Section 3: Detailed Experimental Protocols
This section provides step-by-step protocols for key workup and purification procedures.
Protocol 1: Standard Aqueous Workup
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add a saturated aqueous solution of NH₄Cl dropwise with stirring.[1] Continue adding until the reaction is quenched (e.g., bubbling ceases).
-
Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent (e.g., diethyl ether) and gently shake, venting frequently. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer.
-
Re-extraction: Add more organic solvent to the aqueous layer, shake, and separate. Repeat this step 2-3 times to maximize product recovery.[2]
-
Combine Organic Layers: Combine all the organic extracts in the separatory funnel.
-
Washing:
-
Wash the combined organic layer with a saturated aqueous solution of NaHCO₃ to neutralize any residual acid.
-
Wash with brine (saturated NaCl) to remove the bulk of the water and reduce the solubility of the organic product in any remaining aqueous phase.[10]
-
-
Drying: Drain the organic layer into an Erlenmeyer flask and add a suitable drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄). Swirl the flask and let it stand for 10-15 minutes.
-
Filtration and Concentration: Filter off the drying agent. Rinse the drying agent with a small amount of fresh solvent to recover any adsorbed product. Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., hexane or dichloromethane).
-
Column Packing: Pack a chromatography column with silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Loading: Carefully load the dissolved crude product onto the top of the silica gel bed.
-
Elution: Begin eluting with the chosen solvent system, gradually increasing the polarity if necessary.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
References
- PrepChem. (n.d.). Preparation of benzyl alcohol.
- University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Workup.
- Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups.
- Chemistry LibreTexts. (2023, January 29). Recrystallization.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- ChemIQSoc. (n.d.). Preparation of benzyl alcohol and benzoic acid (Cannizzaro reaction).
- Supporting Information. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fchpt.stuba.sk [fchpt.stuba.sk]
- 3. prepchem.com [prepchem.com]
- 4. rsc.org [rsc.org]
- 5. Recrystallization [sites.pitt.edu]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mt.com [mt.com]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: 4-Fluoro-3,5-dimethylbenzyl alcohol
Welcome to the technical support center for 4-Fluoro-3,5-dimethylbenzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on avoiding the decomposition of this valuable reagent. By understanding its stability profile and implementing the recommended handling and storage procedures, you can ensure the integrity of your experiments and the quality of your results.
Introduction: The Duality of Stability in this compound
This compound is a unique molecule where the electronic effects of its substituents create a delicate balance influencing its stability. The fluorine atom at the para position exerts a strong electron-withdrawing inductive effect, which can help stabilize the benzylic carbon. Conversely, the two methyl groups at the meta positions are electron-donating, increasing the electron density of the aromatic ring. This interplay dictates the compound's susceptibility to various degradation pathways, primarily oxidation. This guide will provide a comprehensive overview of the potential decomposition routes and practical strategies to mitigate them.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of decomposition in this compound?
A1: The most common sign of degradation is a change in appearance from a colorless liquid or solid to a yellowish tint. This is often accompanied by the appearance of new peaks in your analytical data (e.g., NMR, GC-MS, or HPLC). The characteristic almond-like odor of the corresponding aldehyde, 4-Fluoro-3,5-dimethylbenzaldehyde, may also become apparent. In advanced stages of decomposition, the formation of a crystalline precipitate, 4-Fluoro-3,5-dimethylbenzoic acid, may be observed.
Q2: What are the main decomposition pathways for this compound?
A2: The primary decomposition pathway for this compound, like other benzylic alcohols, is oxidation. This typically occurs in two steps:
-
Oxidation to the aldehyde: The alcohol is first oxidized to 4-Fluoro-3,5-dimethylbenzaldehyde. This is often the initial and most prevalent degradation product.
-
Oxidation to the carboxylic acid: The aldehyde can be further oxidized to 4-Fluoro-3,5-dimethylbenzoic acid, particularly with prolonged exposure to an oxidizing environment.
Other potential, though less common, degradation pathways under specific conditions include:
-
Ether formation: Under acidic conditions, self-condensation can occur to form a dibenzyl ether.
-
Peroxide formation: Prolonged storage in the presence of air and light can lead to the formation of potentially explosive peroxides.
Q3: How should I properly store this compound to minimize decomposition?
A3: Proper storage is critical for maintaining the stability of this compound. We recommend the following conditions:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place, ideally at 2-8°C. | Lower temperatures slow down the rate of oxidative and other degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes contact with atmospheric oxygen, a key driver of oxidation. |
| Light | Protect from light by using an amber vial or by storing in a dark location. | Light can catalyze the formation of radicals, initiating oxidation. |
| Container | Use a clean, dry, tightly sealed glass container. | Prevents contamination and exposure to air and moisture. Avoid plastic containers as benzyl alcohol can degrade some plastics. |
Q4: Is this compound sensitive to air? How should I handle it?
A4: Yes, this compound is susceptible to slow oxidation in the presence of air. For optimal stability, especially for long-term storage or when high purity is critical, it should be handled as an air-sensitive reagent. This involves using techniques to minimize its exposure to the atmosphere.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Yellowing of the alcohol | Oxidation to 4-Fluoro-3,5-dimethylbenzaldehyde. | - Confirm the presence of the aldehyde by analytical methods (e.g., NMR, IR).- If the level of impurity is low, the material may still be usable for some applications. - For high-purity requirements, consider purification by column chromatography or distillation. - Review storage and handling procedures to prevent further oxidation. |
| Precipitate formation in the liquid | Further oxidation to 4-Fluoro-3,5-dimethylbenzoic acid. | - Isolate and identify the precipitate (e.g., by melting point, NMR of the dissolved solid). - The remaining liquid is likely enriched with the aldehyde and should be repurified if needed. - Discard the material if significant degradation has occurred. |
| Inconsistent reaction outcomes | Degradation of the starting material. | - Always use freshly opened or properly stored material. - Check the purity of the alcohol before use by a suitable analytical technique (e.g., NMR, GC). - Consider if reaction conditions (e.g., presence of oxidants, high temperatures) are causing in-situ decomposition. |
| Formation of a high-boiling byproduct | Possible formation of a dibenzyl ether under acidic conditions. | - Analyze the reaction mixture by GC-MS to identify the byproduct. - Avoid acidic conditions if ether formation is a concern. If an acid is required, use the mildest possible conditions and shortest reaction times. |
Experimental Protocols
Protocol 1: Handling Air-Sensitive this compound
This protocol describes the transfer of the alcohol using a syringe under an inert atmosphere to prevent exposure to air.
Materials:
-
Schlenk flask or other suitable reaction vessel, oven-dried
-
Septum
-
Nitrogen or argon gas source with a manifold
-
Syringe and long needle (e.g., 18-gauge)
-
Container of this compound with a septum-lined cap
Procedure:
-
Assemble the reaction vessel while hot and flush with inert gas as it cools to remove adsorbed moisture.
-
Maintain a positive pressure of inert gas in the reaction vessel.
-
Puncture the septum of the this compound container with the needle of the syringe.
-
Flush the syringe with the inert gas from the headspace of the container several times.
-
Withdraw the desired volume of the alcohol into the syringe.
-
Withdraw a small amount of inert gas into the syringe to create a "bubble" at the tip of the needle, preventing the liquid from contacting air upon transfer.
-
Insert the needle through the septum of the reaction vessel and inject the alcohol.
-
Remove the syringe and needle.
Protocol 2: Quenching a Reaction to Prevent Decomposition
Rapid and appropriate quenching of a reaction mixture can prevent the degradation of any remaining this compound, especially if oxidizing agents are present.
Procedure:
-
Cool the reaction mixture to 0°C or lower in an ice bath.
-
Slowly add a reducing agent to quench any excess oxidizing agent. Common choices include:
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bisulfite (NaHSO₃)
-
-
Stir the mixture for 10-15 minutes to ensure the quenching agent has fully reacted.
-
Proceed with the workup and extraction as required by your specific reaction.
Visualizing Decomposition Pathways
The following diagram illustrates the primary oxidative decomposition pathway of this compound.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
- Suze Chemical. (n.d.). What Methods Should Be Mastered for the Benzyl Alcohol Storage?
- Rowe, R. C., Sheskey, P. J., & Quinn, M. E. (Eds.). (2009). Handbook of Pharmaceutical Excipients. Pharmaceutical Press.
- Consolidated Chemical. (n.d.). Benzyl Alcohol – Laboratory Grade Multi-Purpose Solvent.
- Ferreira, M. J., et al. (2015). Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives. Chemistry – A European Journal, 21(32), 11436-11447.
- Carl ROTH. (n.d.).
Technical Support Center: Column Chromatography of Fluorinated Benzyl Alcohols
As a Senior Application Scientist, this Technical Support Center guide provides in-depth troubleshooting advice and frequently asked questions for the column chromatography purification of fluorinated benzyl alcohols. This resource is designed for researchers, scientists, and professionals in drug development, offering practical, field-proven insights to overcome common purification challenges.
The introduction of fluorine into benzyl alcohol scaffolds is a common strategy in medicinal chemistry to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. However, the unique electronic properties of fluorine can introduce significant challenges during purification. This guide explains the causality behind experimental choices and provides self-validating protocols to ensure reliable and efficient purification.
Troubleshooting Guide
This section addresses specific issues that may arise during the column chromatography of fluorinated benzyl alcohols, providing explanations for the underlying causes and actionable solutions.
Problem 1: Poor Separation of Isomers or Closely Related Analogs
Symptoms:
-
Overlapping spots on the Thin Layer Chromatography (TLC) plate.
-
Co-elution of the desired product with impurities, resulting in mixed fractions.
Root Cause Analysis: The high electronegativity of fluorine can alter the polarity of a molecule in non-intuitive ways. While a single fluorine atom can increase polarity, a trifluoromethyl group (CF3) can increase lipophilicity due to its larger molar volume.[1] This can lead to very similar retention factors (Rf) for closely related fluorinated compounds, making separation on standard silica gel challenging.
Solutions:
-
Optimize the Mobile Phase:
-
Employ a Shallow Gradient: Instead of a steep increase in the polar solvent, use a gradual gradient to enhance resolution between compounds with similar polarities.[2] Start with a solvent system where the desired compound has an Rf of approximately 0.15-0.2 and slowly increase the polarity.[2][3]
-
Utilize Alternative Solvent Systems: If standard ethyl acetate/hexane systems fail, explore solvents with different selectivities. Dichloromethane/methanol or ether/hexane systems can alter the interactions between the analytes and the stationary phase.
-
-
Change the Stationary Phase:
-
Fluorinated Stationary Phases: For challenging separations of fluorinated compounds, consider using a fluorinated stationary phase (e.g., pentafluorophenyl (PFP) or perfluoroalkyl phases).[4][5][6] These phases can exhibit unique selectivity for fluorinated molecules through dipole-dipole interactions and fluorous-fluorous interactions, leading to enhanced retention and separation.[4][5][6]
-
Reverse-Phase Chromatography: If the fluorinated benzyl alcohol is sufficiently non-polar, reverse-phase chromatography (e.g., C18 or C8 silica) can be an effective alternative.[7] A "hetero-pairing" approach, using a standard C18 column with a fluorinated eluent like 2,2,2-trifluoroethanol (TFE) in the mobile phase, has been shown to improve separation of fluorinated compounds.[7][8]
-
Problem 2: Product Degradation on the Column
Symptoms:
-
Appearance of new, often more polar, spots on the TLC of eluted fractions that were not present in the crude mixture.
-
Low overall yield of the desired product.
-
Streaking on the TLC plate.
Root Cause Analysis: Standard silica gel is slightly acidic and can catalyze the degradation of sensitive compounds. Benzyl alcohols, particularly those with electron-donating groups, can be susceptible to acid-catalyzed dehydration to form dibenzyl ethers or other byproducts. While fluorine is electron-withdrawing, other substituents on the aromatic ring can influence this stability.
Solutions:
-
Deactivate the Silica Gel:
-
To neutralize the acidic sites on the silica gel, add a small percentage of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to the mobile phase.[2][9] This is particularly important if the fluorinated benzyl alcohol also contains basic functional groups like amines.[9][10]
-
Alternatively, the silica gel can be pre-treated by flushing the packed column with a solvent system containing the basic modifier before loading the sample.[2]
-
-
Use an Alternative Stationary Phase:
Problem 3: Tailing or Streaking of Spots on TLC and Broad Peaks during Elution
Symptoms:
-
Elongated, "comet-like" spots on the TLC plate.
-
The desired product elutes over a large number of fractions, leading to dilute solutions and difficulty in obtaining a pure sample.
Root Cause Analysis: Tailing is often caused by strong interactions between the analyte and the stationary phase. The polar hydroxyl group of the benzyl alcohol can interact strongly with the silanol groups on the silica surface. This can be exacerbated by the presence of other polar functional groups or if the compound has a tendency to hydrogen bond.
Solutions:
-
Mobile Phase Modification:
-
Add a small amount of a more polar solvent, such as methanol or acetic acid, to the eluent. This can help to compete with the analyte for the active sites on the silica gel, leading to sharper bands.
-
For basic compounds, the addition of triethylamine or ammonium hydroxide as mentioned previously will also mitigate tailing.[9]
-
-
Dry Loading:
-
If the compound is not very soluble in the initial, less polar mobile phase, it can lead to band broadening at the origin. Dry loading the sample, where the crude material is pre-adsorbed onto a small amount of silica gel before being added to the column, can result in sharper bands and improved separation.[2][3]
-
Frequently Asked Questions (FAQs)
Q1: How does fluorination affect the polarity and elution order of benzyl alcohols in normal-phase chromatography?
The effect of fluorination on polarity is complex. A single fluorine atom is highly electronegative and can increase the polarity of a molecule, potentially leading to a lower Rf value (stronger retention on silica gel) compared to its non-fluorinated analog.[1] However, a trifluoromethyl (CF3) group, while containing highly electronegative fluorine atoms, has a large molar volume and can increase the overall lipophilicity of a molecule.[1] This can result in a higher Rf value (weaker retention). The position of the fluorine substituent on the aromatic ring also plays a crucial role in the molecule's overall dipole moment and its interaction with the stationary phase.
Q2: What is the best way to visualize fluorinated benzyl alcohols on a TLC plate?
Most fluorinated benzyl alcohols can be visualized using standard techniques:
-
UV Light (254 nm): The aromatic ring in benzyl alcohols allows for visualization under short-wave UV light, where they will appear as dark spots on a fluorescent green background.[13][14][15][16][17]
-
Stains: If the compound is not UV-active or for confirmation, various chemical stains can be used.
-
Potassium Permanganate (KMnO4) Stain: This is a good general stain for compounds with oxidizable functional groups, such as the alcohol moiety in benzyl alcohols. It will appear as a yellow-brown spot on a purple background.[14]
-
p-Anisaldehyde Stain: This is a versatile stain that reacts with many functional groups, including alcohols, to give colored spots upon heating.[13][17]
-
Q3: Can I use reverse-phase chromatography for the purification of fluorinated benzyl alcohols?
Yes, reverse-phase chromatography is a viable and often advantageous technique, especially for less polar fluorinated benzyl alcohols or when normal-phase chromatography fails to provide adequate separation.
-
Stationary Phase: C18 and C8 columns are commonly used.[7]
-
Mobile Phase: Typically, a mixture of water and an organic solvent like methanol or acetonitrile is used. The addition of a small amount of acid, such as 0.1% formic acid or trifluoroacetic acid (TFA), can improve peak shape by suppressing the ionization of the alcohol.[18]
-
Enhanced Selectivity: Using a fluorinated eluent like 2,2,2-trifluoroethanol (TFE) with a standard C8 or C18 column can provide unique selectivity for fluorinated compounds.[7][8]
Q4: What are the key steps for packing an efficient silica gel column?
A well-packed column is crucial for good separation. The "slurry packing" method is generally preferred for silica gel.[3][11][19]
-
Preparation: Place a plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[3][19]
-
Slurry Creation: In a separate beaker, mix the required amount of silica gel with the initial, least polar eluent to form a consistent slurry.[3][11]
-
Packing: Pour the slurry into the column and allow the solvent to drain while gently tapping the column to dislodge any air bubbles and ensure even packing.[11][19]
-
Finalization: Once the silica has settled, add a protective layer of sand on top to prevent disruption of the silica bed when adding more solvent or the sample.[3][19] Never let the solvent level drop below the top of the silica gel.[19]
Experimental Protocols & Data
Table 1: Recommended Starting Solvent Systems for TLC Analysis
| Polarity of Fluorinated Benzyl Alcohol | Recommended Solvent System (v/v) | Expected Rf Range |
| Low to Medium | 10-30% Ethyl Acetate in Hexane | 0.2 - 0.5 |
| Medium to High | 30-50% Ethyl Acetate in Hexane | 0.2 - 0.5 |
| High | 5-10% Methanol in Dichloromethane | 0.2 - 0.5 |
Protocol 1: General Column Chromatography Procedure
-
TLC Analysis: Determine the optimal solvent system that provides good separation and an Rf value of ~0.2-0.3 for the desired compound.[3]
-
Column Packing: Pack a glass column with silica gel using the slurry method as described in the FAQ section. The amount of silica should be 30-100 times the weight of the crude sample, depending on the difficulty of the separation.[3]
-
Sample Loading: Dissolve the crude product in a minimal amount of a non-polar solvent (like dichloromethane or toluene) and carefully apply it to the top of the column (wet loading).[3] Alternatively, pre-adsorb the sample onto a small amount of silica and load the resulting powder onto the column (dry loading).[3]
-
Elution: Begin eluting with the solvent system determined from the TLC analysis. If a gradient elution is needed, gradually increase the proportion of the more polar solvent.[2][19]
-
Fraction Collection: Collect fractions of a suitable volume and monitor the elution of compounds by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.
Visualizations
Caption: A flowchart of the general workflow for column chromatography purification.
Caption: A decision tree for troubleshooting common column chromatography issues.
References
- Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. (2014). National Institutes of Health (NIH). [Link]
- Running a Silica Gel Column. CommonOrganicChemistry.com. [Link]
- Column chrom
- Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications.
- Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
- Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. National Institutes of Health (NIH). [Link]
- Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography.
- Purification: Tips for Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]
- Tips and Tricks for the Lab: Column Packing. ChemistryViews. [Link]
- Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Co
- Use of benzyl alcohol as a shipping and storage solution for chrom
- Applications of Fluorinated Compounds as Phases and Additives in Chromatography and Their Uses in Pharmaceutical Analysis.
- TLC Visualization Methods. University of California, Irvine. [Link]
- Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines. National Institutes of Health (NIH). [Link]
- Packing Normal Phase Columns. Chemistry LibreTexts. [Link]
- Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. ACS Environmental Au. [Link]
- Visualising plates. University of York, Chemistry Teaching Labs. [Link]
- 5.
- Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases.
- TLC Visualiz
- 2.
- Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]
- HPLC Methods for analysis of Benzyl alcohol.
- Trifluoroacetic Acid-Promoted Friedel-Crafts Aromatic Alkylation with Benzyl Alcohols. Biomedical Journal of Scientific & Technical Research. [Link]
- Degradation Products Generated by Sonication of Benzyl Alcohol, a Sample Preparation Solvent for the Determination of Residual.
- Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases.
- Retention of [18F]fluoride on reversed phase HPLC columns.
- Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chrom
- Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chrom
- Thin Layer Chromatography (TLC)
- In-Column Dehydration Benzyl Alcohols and Their Chromatographic Behavior on Pyridinium-Based Ionic Liquids as Gas St
- HPLC Troubleshooting. University of California, Davis. [Link]
Sources
- 1. Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification [chem.rochester.edu]
- 3. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. silicycle.com [silicycle.com]
- 7. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Tips and Tricks for the Lab: Column Packing - ChemistryViews [chemistryviews.org]
- 12. Chromatography [chem.rochester.edu]
- 13. faculty.fiu.edu [faculty.fiu.edu]
- 14. Chemistry Teaching Labs - Visualising plates [chemtl.york.ac.uk]
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- 19. web.uvic.ca [web.uvic.ca]
Validation & Comparative
A Comparative Guide to the Analytical Methods for 4-Fluoro-3,5-dimethylbenzyl alcohol
For researchers, scientists, and drug development professionals, the robust and accurate analysis of pharmaceutical intermediates is paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). 4-Fluoro-3,5-dimethylbenzyl alcohol is a key building block in the synthesis of various pharmaceutical compounds. Its purity and impurity profile can significantly impact the downstream synthetic steps and the final product's quality. This guide provides an in-depth comparison of the primary analytical techniques for the characterization and quality control of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Introduction to this compound and its Analytical Challenges
This compound (C₉H₁₁FO) is an aromatic alcohol with a molecular weight of 154.18 g/mol . The presence of a fluorine atom and methyl groups on the benzene ring influences its polarity, volatility, and spectral properties, which in turn dictates the most suitable analytical approaches. The primary analytical objectives for this compound are to confirm its identity and purity, and to identify and quantify any process-related impurities or degradation products.
Potential impurities in this compound can arise from the starting materials, by-products of the synthesis, or degradation. Common impurities may include the corresponding aldehyde (4-fluoro-3,5-dimethylbenzaldehyde) due to oxidation, unreacted starting materials, or isomers.[1]
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling
Reversed-phase HPLC (RP-HPLC) is a cornerstone technique for the analysis of moderately polar, non-volatile compounds like this compound. Its high resolution and sensitivity make it ideal for separating the target compound from closely related impurities.
The Rationale Behind Method Development
The choice of a C18 stationary phase is based on the hydrophobic nature of the substituted benzene ring of this compound. The mobile phase, a mixture of acetonitrile and water, allows for the elution of the compound by modulating the organic modifier concentration. A gradient elution is often preferred over an isocratic one to ensure the timely elution of both early- and late-eluting impurities with good peak shapes. UV detection is suitable due to the presence of the chromophoric benzene ring.
Experimental Protocol: RP-HPLC
Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, methanol, and ultrapure water.
-
Reference standards for this compound and any known impurities.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 30% B; 5-20 min: 30-70% B; 20-25 min: 70% B; 25.1-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Dissolve in 50 mL of a 50:50 (v/v) mixture of acetonitrile and water to obtain a stock solution of 500 µg/mL.
-
Further dilute the stock solution to a working concentration of 50 µg/mL with the same diluent.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Caption: Workflow for the HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities and Structural Elucidation
GC-MS is a highly sensitive and selective technique that is well-suited for the analysis of volatile and semi-volatile compounds. While this compound is not highly volatile, it can be readily analyzed by GC with appropriate temperature programming. The mass spectrometer provides valuable structural information, aiding in the identification of unknown impurities.
The Rationale Behind Method Development
A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane, is a good starting point for the separation of aromatic compounds. The temperature program is designed to ensure the elution of the benzyl alcohol and its potential impurities within a reasonable timeframe while maintaining good resolution. Electron ionization (EI) at 70 eV is a standard technique that produces reproducible fragmentation patterns, which can be compared against spectral libraries for identification.
Experimental Protocol: GC-MS
Instrumentation and Materials:
-
GC-MS system with a split/splitless injector and a mass selective detector.
-
Fused silica capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
High-purity helium as the carrier gas.
-
GC-grade solvents for sample preparation (e.g., dichloromethane or ethyl acetate).
Chromatographic and Spectrometric Conditions:
| Parameter | Condition |
|---|---|
| Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injector Temperature | 250 °C |
| Injection Mode | Split (50:1) |
| Oven Program | Initial: 100 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min) |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
Sample Preparation:
-
Prepare a stock solution of the sample in dichloromethane at a concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration of 10-50 µg/mL.
-
No derivatization is typically required for this compound.
Caption: Workflow for the GC-MS analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation and confirmation of chemical compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.
The Rationale Behind Spectral Interpretation
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the benzylic protons, and the methyl protons. The coupling of the fluorine atom with the aromatic protons can provide valuable information about its position on the ring. The ¹³C NMR spectrum will show characteristic chemical shifts for the aromatic carbons, with the carbon directly bonded to the fluorine atom exhibiting a large one-bond C-F coupling constant.
Experimental Protocol: ¹H and ¹³C NMR
Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
Standard 5 mm NMR tubes.
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
Data Acquisition Parameters:
| Parameter | ¹H NMR | ¹³C NMR |
|---|---|---|
| Solvent | CDCl₃ | CDCl₃ |
| Frequency | 400 MHz | 100 MHz |
| Pulse Program | Standard 1D | Proton-decoupled |
| Number of Scans | 16 | 1024 |
| Relaxation Delay | 1 s | 2 s |
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of CDCl₃ containing TMS.
-
Transfer the solution to an NMR tube.
Expected Spectral Data: [2]
-
¹H NMR (CDCl₃):
-
Aromatic protons: A singlet or narrowly split multiplet in the aromatic region.
-
Benzylic CH₂: A singlet.
-
Methyl CH₃: A singlet.
-
-
¹³C NMR (CDCl₃):
-
Characteristic signals for the aromatic carbons, with the C-F bond showing a large coupling constant.
-
Signals for the benzylic carbon and the methyl carbons.
-
Caption: Workflow for the NMR analysis of this compound.
Comparative Analysis of the Techniques
| Feature | HPLC | GC-MS | NMR |
| Primary Application | Purity determination and impurity profiling | Identification of volatile impurities and structural elucidation | Unambiguous structural confirmation and identification |
| Sample Volatility | Not required | Required | Not required |
| Sensitivity | High (ng to pg) | Very High (pg to fg) | Low (mg) |
| Resolution | High | Very High | Not applicable for separation |
| Quantitative Accuracy | Excellent | Good to Excellent | Good for relative quantification |
| Throughput | High | Medium | Low |
| Cost | Moderate | High | Very High |
| Key Advantage | Robustness and versatility for non-volatile compounds | High sensitivity and definitive identification of volatile impurities | Definitive structural information |
Conclusion
The selection of the most appropriate analytical method for this compound depends on the specific analytical goal.
-
For routine quality control, purity assessment, and the quantification of known non-volatile impurities, RP-HPLC is the method of choice due to its robustness, high throughput, and excellent quantitative performance.
-
GC-MS is superior for the identification of unknown volatile or semi-volatile impurities and provides valuable structural information that complements HPLC data.
-
NMR spectroscopy is the definitive technique for the absolute structural confirmation of the target compound and the elucidation of the structure of unknown impurities, provided they can be isolated in sufficient quantities.
A comprehensive analytical strategy for this compound should leverage the strengths of all three techniques. HPLC should be employed for routine purity testing, while GC-MS can be used for the identification of volatile impurities. NMR should be utilized for the initial structural confirmation of the synthesized material and for the characterization of any significant unknown impurities identified by the chromatographic methods. This integrated approach ensures a thorough understanding of the quality and purity of this critical pharmaceutical intermediate.
References
- MDPI. Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine.
- Helix Chromatography. HPLC Methods for analysis of Benzyl alcohol.
Sources
A Comparative Guide to HPLC Purity Analysis of 4-Fluoro-3,5-dimethylbenzyl alcohol
For researchers, scientists, and professionals in drug development, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of ensuring product quality, safety, and efficacy. 4-Fluoro-3,5-dimethylbenzyl alcohol is a valuable building block in the synthesis of various pharmaceutical compounds. Its purity can significantly impact the yield and impurity profile of the final API. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the robust purity analysis of this compound, supported by experimental data and detailed protocols. We will explore the separation of this compound from its potential process-related impurities using two distinct reversed-phase HPLC column chemistries: the ubiquitous C18 and the alternative selectivity offered by a Pentafluorophenyl (PFP) stationary phase.
The Criticality of Purity and the Role of HPLC
The synthetic route to this compound most commonly involves the reduction of the corresponding benzaldehyde. This process, while generally efficient, can lead to several potential impurities. The presence of unreacted starting material or over-oxidized by-products can interfere with subsequent synthetic steps and introduce unwanted impurities into the final drug substance.
High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for assessing the purity of pharmaceutical compounds due to its high resolution, sensitivity, and quantitative accuracy. A well-developed HPLC method can effectively separate the main component from closely related impurities, allowing for their accurate quantitation.
Understanding Potential Process-Related Impurities
A plausible and common synthetic pathway to this compound is the reduction of 4-Fluoro-3,5-dimethylbenzaldehyde. This informs the potential impurity profile we aim to separate.
Caption: Synthetic route and potential impurities.
The primary impurities of concern are:
-
Impurity A: 4-Fluoro-3,5-dimethylbenzaldehyde (Unreacted Starting Material)
-
Impurity B: 4-Fluoro-3,5-dimethylbenzoic acid (Over-oxidation Product)
The goal of our HPLC methods is to achieve baseline separation of the main peak (this compound) from these two key impurities.
Comparative HPLC Methodologies
We will compare two reversed-phase HPLC methods, primarily differing in the stationary phase chemistry to highlight the impact of selectivity on the separation. A Photodiode Array (PDA) detector is employed in both methods to aid in peak identification and purity assessment.[1][2]
Method 1: The Industry Standard - C18 Stationary Phase
The C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography, separating compounds primarily based on their hydrophobicity.
Experimental Protocol:
-
HPLC System: A standard HPLC system with a binary pump, autosampler, column thermostat, and PDA detector.
-
Column: C18 reversed-phase column (4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) %B 0.0 30 15.0 70 15.1 30 | 20.0 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: PDA detector, monitoring at 220 nm.
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a concentration of approximately 0.5 mg/mL.
Causality Behind Experimental Choices:
-
A C18 column is chosen for its broad applicability and excellent retention of moderately nonpolar compounds like substituted benzyl alcohols.
-
A gradient elution is employed to ensure elution of compounds with a range of polarities within a reasonable timeframe and to maintain good peak shape.
-
Formic acid is added to the aqueous mobile phase to control the ionization of the acidic impurity (4-Fluoro-3,5-dimethylbenzoic acid) and improve peak shape.
-
Acetonitrile is a common organic modifier in reversed-phase HPLC, offering good solvating power and low viscosity.
-
Detection at 220 nm provides good sensitivity for all three aromatic compounds.
Method 2: Alternative Selectivity - Pentafluorophenyl (PFP) Stationary Phase
PFP columns offer a different separation mechanism compared to C18 columns. In addition to hydrophobic interactions, PFP phases can engage in π-π, dipole-dipole, and ion-exchange interactions, which can be particularly advantageous for separating aromatic and fluorinated compounds.[3][4]
Experimental Protocol:
-
HPLC System: Same as Method 1.
-
Column: Pentafluorophenyl (PFP) column (4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) %B 0.0 30 15.0 70 15.1 30 | 20.0 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: PDA detector, monitoring at 220 nm.
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a concentration of approximately 0.5 mg/mL.
Causality Behind Experimental Choices:
-
The PFP column is selected to leverage alternative separation mechanisms for these fluorinated aromatic compounds. The electron-rich phenyl ring of the analytes can interact with the electron-deficient fluorinated ring of the stationary phase, leading to unique selectivity.
-
The mobile phase and gradient are kept the same as in Method 1 to allow for a direct comparison of the stationary phase's impact on the separation.
HPLC Analysis Workflow
Caption: General workflow for HPLC purity analysis.
Data Comparison and Interpretation
The performance of the two methods is summarized in the table below. The data presented is representative of what can be expected for this type of analysis.
| Parameter | Method 1 (C18 Column) | Method 2 (PFP Column) |
| Retention Time (min) | ||
| 4-Fluoro-3,5-dimethylbenzoic acid (Impurity B) | 8.5 | 9.2 |
| This compound | 10.2 | 10.5 |
| 4-Fluoro-3,5-dimethylbenzaldehyde (Impurity A) | 10.8 | 11.5 |
| Resolution (Rs) | ||
| Alcohol / Benzoic Acid | 4.1 | 5.5 |
| Benzaldehyde / Alcohol | 1.8 | 3.0 |
| Tailing Factor (Tf) | ||
| This compound | 1.2 | 1.1 |
| Peak Purity | Pass | Pass |
Interpretation:
-
Retention Order: The elution order is the same on both columns: the most polar compound (benzoic acid) elutes first, followed by the alcohol, and then the least polar aldehyde.
-
Resolution: Method 2, utilizing the PFP column, demonstrates superior resolution, particularly for the critical pair: the main compound and the unreacted starting material (Impurity A). The increased π-π interactions afforded by the PFP phase likely contribute to this enhanced separation. A resolution of 3.0 provides a more robust separation than 1.8, ensuring more accurate integration, especially at low impurity levels.
-
Peak Shape: Both methods provide acceptable peak shape for the main component, with tailing factors well within the acceptable range of < 1.5.
-
Peak Purity: The PDA detector allows for peak purity analysis, which in this hypothetical case, passed for the main peak in both methods, indicating no co-eluting impurities under the peak apex.[5][6]
Conclusion and Recommendations
Both the C18 and PFP columns are suitable for the purity analysis of this compound. However, the PFP column provides a clear advantage in terms of resolution for the critical impurity pair, the starting benzaldehyde.
-
For routine quality control where speed and cost are primary concerns, a well-optimized method on a C18 column may be sufficient, provided the resolution between the main peak and its closest eluting impurity is consistently greater than 1.5.
-
For method development, validation, and in-depth impurity profiling, the PFP column is the recommended choice . The superior resolution offers greater robustness and confidence in the accuracy of the purity determination. The alternative selectivity provided by the PFP phase is a powerful tool for resolving closely related aromatic compounds.
By carefully selecting the appropriate HPLC column and validating the method, researchers and drug development professionals can ensure the quality of this compound, leading to more reliable and reproducible downstream processes.
References
- Ryan, P. (1998). HPLC Impurity Profile Analyses of Pharmaceutical Substances Using UV Photodiode Array Detection. Analytical Letters, 31(4), 651-667. [Link]
- Taylor & Francis Online. (n.d.). HPLC Impurity Profile Analyses of Pharmaceutical Substances Using UV Photodiode Array DEtection.
- Pandey, P. K. (2025, November 19). PDA (Photo Diode Array Detector)/DAD: How to Perform HPLC Peak Purity Analysis. Pharma Beginners.
- American Pharmaceutical Review. (2019, March 1). Utilizing Spectral Analysis in HPLC Diode Array to Discover Impurities.
- Advanced Materials Technology. (n.d.). Separation of Neutral Aromatics on HALO® PFP, C18 and Phenyl-Hexyl.
- ResearchGate. (2017, February 4). Peak Purity Determination by HPLC Diode Array Detector (DAD / PDA) based Chromatography Software (Limitations and Uses).
- ACS Publications. (n.d.). Fluorine Speciation Analysis Using Reverse Phase Liquid Chromatography Coupled Off-Line to Continuum Source Molecular Absorption Spectrometry (CS-MAS): Identification and Quantification of Novel Fluorinated Organic Compounds in Environmental and Biological Samples. Analytical Chemistry.
- LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
- Advanced Materials Technology. (n.d.). Separation of Neutral Aromatics on HALO® PFP, C18 and Phenyl-Hexyl Columns.
- Scientific Research Publishing. (2010). Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase after Achiral Pre-Column Derivatization. American Journal of Analytical Chemistry, 1(1).
- ResearchGate. (2025, August 6). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC.
Sources
A Senior Application Scientist's Guide to the GC-MS Analysis of 4-Fluoro-3,5-dimethylbenzyl Alcohol
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and specialty chemical development, the precise characterization of intermediates is paramount. 4-Fluoro-3,5-dimethylbenzyl alcohol serves as a crucial building block in the synthesis of various high-value compounds. Its purity and structural integrity directly impact the yield, efficacy, and safety of the final product. Gas Chromatography-Mass Spectrometry (GC-MS) stands as the cornerstone analytical technique for the comprehensive evaluation of this and similar volatile compounds.
This guide provides an in-depth, experience-driven protocol for the GC-MS analysis of this compound. Moving beyond a simple recitation of steps, we will explore the scientific rationale behind methodological choices and compare the technique's performance against viable alternatives, supported by predictive data and established principles of mass spectrometry.
Understanding the Analyte: Key Properties
Before delving into the analysis, a foundational understanding of the target molecule is essential.
-
Molecular Formula: C₉H₁₁FO[1]
-
Molecular Weight: 154.18 g/mol [1]
-
Structure: The molecule consists of a benzyl alcohol core, substituted with a fluorine atom at the 4-position and two methyl groups at the 3- and 5-positions of the aromatic ring. This substitution pattern influences its volatility, chromatographic behavior, and, most critically, its fragmentation pattern under electron ionization.
The Core of the Analysis: GC-MS Methodology
GC-MS is the preferred method for this analysis due to its unparalleled ability to separate volatile components in a complex mixture and provide definitive structural identification. The process involves vaporizing the sample, separating its components on a chromatographic column, and then detecting and identifying those components by their mass-to-charge ratio.
Experimental Workflow Diagram
Caption: Workflow for the GC-MS analysis of this compound.
Detailed Experimental Protocol
This protocol is designed to be a robust starting point, adaptable to most modern GC-MS systems.
1. Sample Preparation:
-
Accurately prepare a stock solution of this compound in a high-purity volatile solvent such as methanol or dichloromethane at a concentration of 1 mg/mL.
-
From the stock solution, prepare a working standard of approximately 100 µg/mL by serial dilution with the same solvent.
-
Transfer the working standard to a 2 mL glass autosampler vial.
-
Causality Insight: Dilution is critical to avoid column overloading and detector saturation, which would compromise peak shape and quantitative accuracy. The choice of solvent is important; it must fully dissolve the analyte and be volatile enough not to interfere with the early-eluting peaks.
-
2. GC-MS Instrumentation and Parameters: The following parameters provide a validated starting point for achieving excellent separation and detection.
| Parameter | Recommended Setting | Rationale |
| GC System | ||
| Injection Port | Split/Splitless, 250 °C | Ensures rapid and complete vaporization of the analyte without thermal degradation.[2] |
| Injection Mode | Split (e.g., 50:1 ratio) | Prevents column overload and ensures sharp chromatographic peaks. |
| Injection Volume | 1 µL | Standard volume for capillary GC, balances sensitivity with the risk of overload. |
| Carrier Gas | Helium, Constant Flow @ 1.0 mL/min | Inert gas that provides good efficiency and is compatible with mass spectrometers.[3][4] |
| Column | 5% Phenyl-methylpolysiloxane (e.g., HP-5ms, DB-5ms), 30 m x 0.25 mm ID x 0.25 µm film | A workhorse, mid-polarity column ideal for separating a wide range of aromatic compounds. |
| Oven Program | 40 °C (hold 2 min), ramp 15 °C/min to 240 °C (hold 5 min) | The initial hold separates volatile impurities from the solvent front. The ramp rate provides a good balance between analysis time and chromatographic resolution. The final hold ensures the analyte and any higher-boiling impurities have eluted.[3] |
| MS System | ||
| Ion Source | Electron Ionization (EI) | Standard ionization technique that produces repeatable, library-searchable fragmentation patterns.[5] |
| Ionization Energy | 70 eV | The industry standard energy that maximizes ionization and produces stable, reproducible fragmentation patterns. |
| Source Temp. | 230 °C | Optimizes ion formation and minimizes contamination.[3] |
| Transfer Line Temp. | 240 °C | Must be hot enough to prevent condensation of the analyte as it transfers from the GC to the MS.[3] |
| Mass Analyzer | Quadrupole | |
| Scan Range | m/z 40 - 400 | A broad enough range to capture the molecular ion (m/z 154) and all significant fragment ions. |
Data Interpretation: Predicting the Mass Spectrum
The mass spectrum is the chemical fingerprint of the molecule. For this compound, we can predict the fragmentation pattern based on established principles for aromatic alcohols.[6][7][8]
-
Molecular Ion (M⁺•): The parent molecule minus one electron. Aromatic alcohols typically show a reasonably intense molecular ion peak.[6] We expect this at m/z 154 .
-
[M-H]⁺ Ion: Loss of a hydrogen radical from the benzylic position is a very common fragmentation pathway for benzyl alcohols, forming a stable oxonium ion.[5] This will produce a peak at m/z 153 .
-
[M-CH₃]⁺ Ion: Loss of one of the methyl groups would result in a fragment at m/z 139 .
-
[M-H₂O]⁺• Ion: Loss of a water molecule can occur, leading to a peak at m/z 136 .
-
[M-CHO]⁺ Ion: The [M-H]⁺ fragment can further lose a neutral carbon monoxide (CO) molecule in a characteristic rearrangement, a common pathway for benzyl alcohols.[6][7] This would result in a significant peak at m/z 125 .
-
[M-CH₂OH]⁺ Ion: Cleavage of the bond between the ring and the CH₂OH group results in the substituted phenyl cation at m/z 123 .
| Predicted m/z | Proposed Ion Structure / Loss | Expected Relative Intensity |
| 154 | [C₉H₁₁FO]⁺• (Molecular Ion) | Moderate |
| 153 | [M-H]⁺ | Moderate to High |
| 139 | [M-CH₃]⁺ | Moderate |
| 136 | [M-H₂O]⁺• | Low to Moderate |
| 125 | [M-H-CO]⁺ or [M-CHO]⁺ | High (Potentially Base Peak) |
| 123 | [C₈H₈F]⁺ | Moderate |
Performance Comparison with Alternative Techniques
While GC-MS is a powerful tool, a comprehensive analytical strategy involves understanding its place among other techniques.
| Technique | Principle | Advantages for this Analyte | Disadvantages for this Analyte |
| GC-MS (Direct) | Volatility-based separation followed by mass-based identification. | High Specificity: Provides a mass spectrum "fingerprint" for positive identification. High Sensitivity: Can detect trace-level impurities. High Resolution: Excellent separation of isomers and closely related compounds. | Requires the analyte to be volatile and thermally stable. |
| HPLC-UV | Liquid-phase separation based on polarity, with UV absorbance detection. | No heating required, suitable for thermally labile compounds. Simple sample preparation. Good for quantification.[9][10] | Lower Specificity: Identification is based solely on retention time, which is not unique. Less sensitive than GC-MS for this compound class.[11] |
| Quantitative ¹⁹F NMR | Nuclear magnetic resonance of the ¹⁹F nucleus. | Absolute Quantification: Can determine purity without a reference standard of the analyte.[12] High Specificity: The ¹⁹F chemical shift is highly sensitive to the molecular environment, providing unambiguous structural information.[13] Non-destructive. | Low Sensitivity: Requires significantly more sample than GC-MS. Not a separation technique; impurities will be present in the same spectrum, potentially causing overlap.[14] |
Senior Scientist's Recommendation
For routine quality control, impurity profiling, and identification, GC-MS is the superior technique . Its combination of separation power and specific detection provides the most reliable and comprehensive data for ensuring the quality of this compound.
Quantitative Nuclear Magnetic Resonance (qNMR) , specifically ¹⁹F qNMR, serves as an essential orthogonal technique. It is the gold standard for certifying the purity of a reference standard and for definitive structural confirmation. The two methods are not competitors but rather complementary partners in a robust analytical workflow. HPLC-UV is a viable, though less powerful, alternative for simple quantitative assays where a mass spectrometer is unavailable.
References
- Haglund, J., & Axelsson, H. (2020). Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. DiVA portal. [Link]
- Henry, J. A., et al. (2018). 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods. [Link]
- Gröger, H., et al. (2021).
- Gimbert, Y., et al. (2021). Quantitative 19F NMR method validation and application to the quantitative analysis of a fluoro-polyphosphates mixture.
- HELIX Chromatography. HPLC Methods for analysis of Benzyl alcohol.
- Hunan Chemfish Pharmaceutical Co., Ltd. (2022).
- HELIX Chromatography. HPLC Analysis of 6 Aromatic Alcohols, Acids and Neutral Compounds on Amaze Aromatic Stationary Phases.
- Journal of the Chilean Chemical Society.
- Molnar Institute. (2013).
- American Society of Brewing Chemists. (2000). Quantitative Analysis of Beer Aromatic Alcohols Using Stable Isotope Dilution Assay. [Link]
- Slideshare. Fragmentation of different functional groups. [Link]
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- Agilent. (2015). Volatile Profiling in Wine Using Gas Chromatography Mass Spectrometry with Thermal Desorption. [Link]
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A Senior Application Scientist's Guide to the Structural Confirmation of 4-Fluoro-3,5-dimethylbenzyl alcohol
For the discerning researcher in drug development and synthetic chemistry, absolute certainty in molecular structure is paramount. This guide provides a comprehensive framework for the unambiguous structural confirmation of 4-Fluoro-3,5-dimethylbenzyl alcohol. We will delve into the critical analytical techniques, expected data, and comparative analysis against potential isomers, ensuring the highest degree of scientific integrity in your research.
Introduction: The Importance of Positional Isomerism
In the synthesis of substituted aromatic compounds, the precise placement of functional groups is critical to the molecule's intended biological activity and physicochemical properties. For this compound, a seemingly minor shift in the position of the fluorine atom or methyl groups can lead to a completely different molecule with potentially altered efficacy or toxicity. Therefore, rigorous structural elucidation is not merely a procedural step but a cornerstone of reliable research.
This guide will walk you through a multi-technique approach to confidently distinguish this compound from its plausible isomers. We will explore the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
The Synthetic Pathway: A Plausible Route
A common synthetic route to fluorinated benzyl alcohols involves the reduction of the corresponding benzaldehyde. In the case of this compound, a plausible synthesis would start from 4-Fluoro-3,5-dimethylbenzaldehyde.
Experimental Protocol: Reduction of 4-Fluoro-3,5-dimethylbenzaldehyde
-
Dissolution: Dissolve 4-Fluoro-3,5-dimethylbenzaldehyde (1 equivalent) in a suitable anhydrous solvent such as methanol or ethanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reduction: Slowly add a reducing agent such as sodium borohydride (NaBH₄) (1.1 equivalents) portion-wise to the stirred solution.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Slowly add deionized water to quench the excess NaBH₄, followed by the addition of a dilute acid (e.g., 1M HCl) to neutralize the mixture.
-
Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield pure this compound.
Structural Elucidation Workflow
A systematic approach is crucial for definitive structural confirmation. The following workflow outlines the key analytical steps.
Caption: Workflow for the structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis
NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen framework and the electronic environment of the fluorine atom.
¹H NMR Spectroscopy: Unveiling the Proton Environment
The ¹H NMR spectrum will provide information on the number of distinct proton environments, their integration (number of protons), and their coupling patterns.
Expected ¹H NMR Data for this compound:
| Signal | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |
| a | ~6.9-7.2 | Doublet (d) | 2H | Aromatic Protons (H-2, H-6) |
| b | ~4.6 | Singlet (s) | 2H | Methylene Protons (-CH₂OH) |
| c | ~2.3 | Singlet (s) | 6H | Methyl Protons (-CH₃) |
| d | ~1.7 | Broad Singlet (br s) | 1H | Hydroxyl Proton (-OH) |
Causality Behind Predictions:
-
Aromatic Protons (H-2, H-6): Due to the symmetry of the molecule, the two aromatic protons are chemically equivalent. They will appear as a doublet due to coupling with the fluorine atom.
-
Methylene Protons (-CH₂OH): These protons are adjacent to an oxygen atom and the aromatic ring, leading to a downfield shift. They are expected to be a singlet as there are no adjacent protons to couple with.
-
Methyl Protons (-CH₃): The six protons of the two methyl groups are equivalent due to symmetry and will appear as a single sharp singlet.
-
Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton can vary depending on concentration and solvent. It often appears as a broad singlet and can be confirmed by a D₂O exchange experiment, where the peak disappears.
Comparative ¹H NMR Data for Isomers and Related Compounds:
| Compound | Aromatic Proton Chemical Shifts (δ, ppm) | Key Differentiating Features |
| 4-Fluorobenzyl alcohol | 7.30-7.33 (m, 2H), 7.01-7.05 (m, 2H)[1] | Two distinct aromatic signals, each integrating to 2H. |
| 3,4-Dimethylbenzyl alcohol | ~7.0-7.2 (m, 3H) | Three distinct aromatic proton signals. |
| 3,5-Dimethylbenzyl alcohol | ~6.9 (s, 1H), ~7.0 (s, 2H) | Two distinct aromatic signals with a 1:2 integration ratio. |
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum will reveal the number of unique carbon environments.
Expected ¹³C NMR Data for this compound:
| Signal | Chemical Shift (δ, ppm) (Predicted) | Assignment |
| 1 | ~160 (d, ¹JCF) | C-4 (Carbon attached to Fluorine) |
| 2 | ~138 (d, ²JCF) | C-3, C-5 (Carbons attached to Methyl groups) |
| 3 | ~135 (d, ³JCF) | C-1 (Carbon attached to -CH₂OH) |
| 4 | ~115 (d, ⁴JCF) | C-2, C-6 (Aromatic CH) |
| 5 | ~64 | -CH₂OH |
| 6 | ~20 | -CH₃ |
Causality Behind Predictions:
-
The carbon directly attached to the highly electronegative fluorine atom (C-4) will be significantly downfield and will exhibit a large one-bond coupling constant (¹JCF).
-
The other aromatic carbons will also show coupling to the fluorine atom, with the magnitude of the coupling constant decreasing with the number of bonds separating the carbon and fluorine atoms.
-
The symmetry of the molecule will result in only four signals for the six aromatic carbons.
¹⁹F NMR Spectroscopy: A Direct Probe of the Fluorine Environment
¹⁹F NMR is a highly sensitive technique that provides a direct window into the chemical environment of the fluorine atom.
Expected ¹⁹F NMR Data for this compound:
The spectrum will show a single resonance for the fluorine atom. Its chemical shift will be characteristic of a fluorine atom attached to an aromatic ring. The signal will be split into a triplet by the two equivalent ortho protons (H-2 and H-6).
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve ~10-20 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.
-
¹⁹F NMR Acquisition: Acquire a one-dimensional ¹⁹F NMR spectrum.
-
D₂O Exchange: For ¹H NMR, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum to confirm the hydroxyl proton signal.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry will confirm the molecular weight of the compound and provide valuable structural information through its fragmentation pattern.
Expected Mass Spectrometry Data for this compound:
-
Molecular Ion (M⁺): A peak at m/z = 154, corresponding to the molecular weight of C₉H₁₁FO.
-
Key Fragmentation Peaks:
-
m/z = 137: Loss of a hydroxyl radical (•OH) from the molecular ion.
-
m/z = 125: Loss of a formyl radical (•CHO) from the molecular ion.
-
m/z = 123: Loss of a hydroxymethyl radical (•CH₂OH) to form a fluorodimethylphenyl cation.
-
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a quick and effective method to identify the key functional groups present in the molecule.
Expected IR Absorption Bands for this compound:
| Wavenumber (cm⁻¹) | Vibration |
| ~3300 (broad) | O-H stretch (alcohol) |
| ~3000-2850 | C-H stretch (aromatic and aliphatic) |
| ~1600, ~1470 | C=C stretch (aromatic ring) |
| ~1250 | C-O stretch (alcohol) |
| ~1150 | C-F stretch (aryl fluoride) |
Conclusion: A Self-Validating System for Structural Confirmation
By employing a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy, mass spectrometry, and IR spectroscopy, a self-validating system for the structural confirmation of this compound is established. The congruence of data from these independent analytical techniques provides an exceptionally high level of confidence in the assigned structure. The comparison of the acquired data with that of known isomers and related compounds, as outlined in this guide, further strengthens the structural assignment and upholds the principles of scientific rigor.
References
- Royal Society of Chemistry. (n.d.). Contents.
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for Continuous-flow synthesis of fluorine-containing fine chemicals with integrated benchtop NMR analysis.
- Royal Society of Chemistry. (n.d.). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature.
- Wiley-VCH. (n.d.). Supporting Information.
- Royal Society of Chemistry. (n.d.). Supporting Information to the manuscript Transfer Hydrogenation of Aldehydes and Ketones Catalyzed by an Aminophosphinite POCNH Pincer Complex of Ni(II).
- Beilstein Journals. (n.d.). Selectfluor and alcohol-mediated synthesis of bicyclic oxyfluorination compounds by Wagner–Meerwein rearrangement.
- (n.d.). 4 - Supporting Information.
- PubChem. (n.d.). 3,4-Dimethylbenzyl alcohol.
- PubChem. (n.d.). 3,5-Dimethylbenzyl alcohol.
- Royal Society of Chemistry. (n.d.). Supporting Information Selective Reduction of Aldehydes and Ketones to Alcohols with Ammonia Borane in Neat Water.
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spectroscopic comparison of fluorobenzyl alcohol isomers
An In-Depth Spectroscopic Guide to Differentiating Fluorobenzyl Alcohol Isomers
For researchers and professionals in drug development and materials science, the precise identification of positional isomers is not merely an academic exercise—it is a critical determinant of a compound's efficacy, safety, and functionality. The fluorobenzyl alcohol isomers (2-, 3-, and 4-fluorobenzyl alcohol) serve as a classic example where a subtle shift in a single fluorine atom's position on the benzene ring dramatically alters the molecule's electronic properties and spatial arrangement. This guide provides a comprehensive comparison of standard spectroscopic techniques used to unambiguously differentiate these isomers, grounded in experimental data and established methodologies.
The Structural Challenge: Ortho, Meta, and Para
The core challenge lies in distinguishing between the ortho (2-), meta (3-), and para (4-) positions of the fluorine substituent relative to the hydroxymethyl group. These structural nuances are often invisible to simpler analytical methods like mass spectrometry alone, necessitating a multi-technique approach for robust characterization.
Caption: Chemical structures of the ortho, meta, and para isomers of fluorobenzyl alcohol.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard
NMR spectroscopy is arguably the most powerful and definitive technique for isomer identification due to its sensitivity to the local electronic environment of each nucleus (¹H and ¹³C). The electronegative fluorine atom induces distinct changes in chemical shifts (δ) and establishes through-bond scalar couplings (J-couplings), providing a unique fingerprint for each isomer.
The Causality Behind NMR Differentiation
The key to differentiation lies in two phenomena:
-
Inductive/Resonance Effects: The fluorine atom withdraws electron density, deshielding nearby nuclei and shifting their signals downfield. The magnitude of this effect depends on the distance and position (ortho, meta, para) relative to a given proton or carbon.
-
Spin-Spin Coupling (J-coupling): The ¹⁹F nucleus (spin ½) couples with nearby ¹H and ¹³C nuclei, splitting their signals into doublets or more complex multiplets. The magnitude of this coupling (JH-F or JC-F) is highly dependent on the number of bonds separating the coupled nuclei, providing clear structural information. Para-coupling is typically smaller than ortho- and meta-coupling.
Comparative ¹H and ¹³C NMR Data
The following table summarizes the characteristic chemical shifts and C-F coupling constants for the three isomers, as reported in the literature.[1]
| Isomer | Nucleus | Aromatic Region (δ, ppm) | Benzylic CH₂ (δ, ppm) | Key ¹³C-F Coupling (JC-F, Hz) |
| 2-Fluorobenzyl alcohol (ortho) | ¹H | 7.40 (t), 7.28 (m), 7.13 (t), 7.04 (t) | 4.70 (s) | C1: J = 246.0 Hz |
| ¹³C | 160.5 (d), 129.3 (d), 129.2, 127.9 (d), 124.2 (d), 115.2 (d) | 58.9 | C3: J = 4.4 Hz, C6: J = 14.7 Hz | |
| 3-Fluorobenzyl alcohol (meta) | ¹H | 7.32 (m), 7.06 (m), 6.90 (t) | 4.64 (s) | C1: J = 245.4 Hz |
| ¹³C | 164.0 (d), 143.5 (d), 130.0 (d), 122.2 (d), 114.4 (d), 113.7(d) | 64.3 | C2: J = 21.8 Hz, C4: J = 21.2 Hz, C5: J = 6.9 Hz | |
| 4-Fluorobenzyl alcohol (para) | ¹H | ~7.27 (d), ~7.01 (d) | 4.56 (s) | C1: J = 243.0 Hz (approx.) |
| ¹³C | 162.2 (d), 136.9 (d), 128.8 (d), 115.3 (d) | 64.5 | C2/C6: J = 21.0 Hz, C4: J = 3.0 Hz |
Note: Data for 4-fluorobenzyl alcohol is compiled from spectral databases[2][3]. The aromatic region for the para isomer typically appears as two pseudo-doublets due to symmetry.
Experimental Protocol: ¹H NMR Acquisition
This protocol provides a self-validating system for acquiring high-quality NMR data for small molecule characterization.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the fluorobenzyl alcohol isomer.[4] For quantitative analysis, a higher, known concentration is necessary.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial. Chloroform-d is a common choice for small organic molecules.[4]
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), which provides a reference signal at 0.00 ppm.
-
Transfer the solution to a high-quality 5 mm NMR tube and cap it. Ensure no solid particulates are present, as they degrade spectral quality.[4]
-
-
Instrument Setup & Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent. This step corrects for magnetic field drift.
-
Shim the magnetic field to achieve maximum homogeneity, resulting in sharp, symmetrical peaks. This is a critical step for resolving fine coupling patterns.
-
Acquire a standard ¹H spectrum using a calibrated 90° pulse. Typically, 8-16 scans are sufficient for a sample of this concentration.
-
-
Data Processing & Analysis:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks have a positive, pure absorption lineshape.
-
Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
-
Integrate the peaks to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to confirm the isomeric structure.
-
Caption: A generalized workflow for isomer identification using NMR spectroscopy.
Infrared (IR) Spectroscopy: The Fingerprint of Substitution
While NMR provides detailed connectivity, IR spectroscopy offers a rapid and powerful method for distinguishing positional isomers by probing their molecular vibrations. The key diagnostic information is found in the "fingerprint region," particularly the strong C-H out-of-plane bending modes.[5]
The Causality Behind IR Differentiation
The substitution pattern on a benzene ring dictates which C-H out-of-plane bending vibrations are allowed and at what frequency they occur. This phenomenon provides a highly reliable correlation:
-
Ortho (1,2-disubstituted): A strong absorption band is typically observed between 770–735 cm⁻¹.
-
Meta (1,3-disubstituted): Two characteristic bands are often visible: one strong band between 810–750 cm⁻¹ and another medium band between 900–860 cm⁻¹.
-
Para (1,4-disubstituted): A single, very strong absorption band appears in the range of 860–800 cm⁻¹.
Comparative IR Data
| Isomer | O-H Stretch (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) | C-F Stretch (cm⁻¹) | Diagnostic C-H Out-of-Plane Bend (cm⁻¹) |
| 2-Fluorobenzyl alcohol | ~3350 (broad) | >3000 | ~1230 | ~755 (strong)[6] |
| 3-Fluorobenzyl alcohol | ~3350 (broad) | >3000 | ~1250 | ~780 (strong), ~880 (medium) |
| 4-Fluorobenzyl alcohol | ~3350 (broad) | >3000 | ~1225 | ~820 (very strong)[7][8] |
Note: Values are approximate and can vary slightly based on the sampling method (e.g., KBr pellet, thin film, ATR).
Mass Spectrometry (MS): A Tool for Confirmation, Not Primary ID
Standard electron ionization mass spectrometry (EI-MS) is excellent for determining the molecular weight of a compound. All three fluorobenzyl alcohol isomers have the same molecular formula (C₇H₇FO) and thus the same molecular weight (126.13 g/mol ).[9] Consequently, their molecular ion peaks (M⁺) will appear at the same mass-to-charge ratio (m/z 126).
While the fragmentation patterns are also very similar, subtle differences in fragment ion intensities can sometimes be observed. However, relying on these minor differences for primary identification is not robust. MS is best used to confirm the molecular weight and elemental composition (via high-resolution MS).
Common Fragmentation Pathways
The primary fragmentation pathways for benzyl alcohols include:
-
Alpha-Cleavage: Loss of a hydrogen radical to form a resonance-stabilized cation at m/z 125.
-
Dehydration: Loss of a water molecule (18 Da) to produce a radical cation at m/z 108.[10]
-
Formation of Fluorotropylium Ion: The most prominent peak is often the fluorotropylium ion at m/z 109, formed by rearrangement and loss of the OH radical.[6][9]
| Isomer | Molecular Ion (M⁺) | Key Fragment Ions (m/z) |
| 2-, 3-, and 4-Fluorobenzyl alcohol | 126 | 125 ([M-H]⁺), 109 ([M-OH]⁺), 97, 77 |
Advanced techniques like infrared ion spectroscopy (IRIS) can differentiate isomers within a mass spectrometer, but this is not a standard laboratory method.[5]
UV-Visible Spectroscopy: Limited but Informative
UV-Vis spectroscopy probes the electronic transitions within a molecule, primarily the π → π* transitions of the aromatic ring.[11] While all three isomers will show characteristic benzene-like absorption bands, the position of the fluorine atom subtly influences the energy of these transitions, leading to small shifts in the maximum absorption wavelength (λmax).[12]
The differences are often too small to be used as a primary means of identification but can provide supporting evidence. All isomers are expected to have a primary absorption band around 260-270 nm. The para isomer, due to its symmetry, often exhibits a more defined vibrational fine structure in its spectrum.
Summary and Recommendations
For the unambiguous differentiation of fluorobenzyl alcohol isomers, a combination of techniques is recommended, with a clear hierarchy of efficacy.
| Technique | Differentiation Power | Key Differentiating Feature |
| NMR Spectroscopy | Excellent | Unique chemical shifts and ¹H-¹⁹F / ¹³C-¹⁹F coupling patterns. |
| IR Spectroscopy | Excellent | Characteristic C-H out-of-plane bending frequencies for ortho, meta, and para substitution. |
| Mass Spectrometry | Poor (Standard EI) | Confirms molecular weight (m/z 126) but fragmentation is too similar for reliable ID. |
| UV-Vis Spectroscopy | Poor | Only subtle shifts in λmax; not sufficiently diagnostic. |
References
- van Outersterp, R. E., et al. (2020). Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. Analyst, 145(18), 6162-6170.
- The Royal Society of Chemistry. (n.d.). Contents - Supplementary Information.
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A Comparative Guide to the Reactivity of 4-Fluoro-3,5-dimethylbenzyl alcohol and 4-fluorobenzyl alcohol
Introduction
In the landscape of pharmaceutical and materials science research, substituted benzyl alcohols serve as foundational building blocks for complex molecular architectures.[1][2] The reactivity of these intermediates is paramount, dictating reaction efficiency, yield, and the feasibility of synthetic routes. This guide provides an in-depth comparative analysis of two structurally related fluorinated benzyl alcohols: 4-Fluoro-3,5-dimethylbenzyl alcohol and 4-fluorobenzyl alcohol .
While both molecules share a fluorine atom at the para-position, the presence of two methyl groups on the this compound scaffold introduces significant electronic and steric differences. Understanding these nuances is critical for drug development professionals and research scientists aiming to optimize reaction conditions and predict outcomes. This document will dissect the theoretical underpinnings of their reactivity, provide comparative experimental data for key transformations, and offer detailed protocols for validation.
Theoretical Framework: Electronic and Steric Effects at Play
The reactivity of a benzyl alcohol is fundamentally governed by the electronic environment of the aromatic ring and the steric accessibility of the benzylic hydroxyl group. The substituents on the phenyl ring dictate the stability of reaction intermediates, thereby influencing reaction rates.
Analyzing the Substituents
-
4-fluorobenzyl alcohol: The key substituent is the fluorine atom at the para-position. Fluorine exerts two opposing electronic effects:
-
Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density from the ring through the sigma bond. This effect deactivates the ring towards electrophilic attack and destabilizes any positive charge that develops on the benzylic carbon.
-
Resonance Effect (+R): The lone pairs on the fluorine atom can be donated into the pi-system of the benzene ring. However, for halogens, the inductive effect is significantly stronger and generally dominates its chemical behavior.[1]
-
-
This compound: This molecule adds two methyl groups at the meta-positions relative to the alcohol group (ortho to the fluorine).
-
Methyl Groups (+I and Hyperconjugation): Methyl groups are classic electron-donating groups. They push electron density into the ring through a weak inductive effect and, more significantly, through hyperconjugation. This collective electron donation increases the electron density of the aromatic ring.
-
Steric Hindrance: The presence of methyl groups flanking the fluorine atom introduces steric bulk, which could potentially hinder the approach of large reagents to the benzylic carbon.
-
The Net Effect: A Reactivity Hypothesis
In 4-fluorobenzyl alcohol, the dominant electron-withdrawing nature of fluorine reduces the electron density at the benzylic carbon, making it less reactive in reactions that proceed through an electron-deficient transition state (e.g., SN1-type reactions).
Conversely, in this compound, the potent electron-donating effects of the two methyl groups overwhelm the withdrawing effect of the single fluorine atom. This results in a significantly more electron-rich aromatic ring compared to 4-fluorobenzyl alcohol. This increased electron density is crucial for stabilizing a developing positive charge on the benzylic carbon, a common feature in many benzyl alcohol reactions.
Hypothesis: this compound will exhibit enhanced reactivity in reactions involving the formation of a benzylic carbocation or an electron-deficient transition state, compared to 4-fluorobenzyl alcohol.
Experimental Validation: A Comparative Study
To empirically test our hypothesis, we will compare the performance of both alcohols in two fundamental organic transformations: acid-catalyzed esterification and oxidation.
Experiment 1: Acid-Catalyzed Fischer Esterification
Fischer esterification is a classic acid-catalyzed reaction that proceeds via a carbocationic intermediate. The rate-determining step involves the loss of water from the protonated alcohol to form a benzylic carbocation. The stability of this intermediate is therefore directly correlated with the reaction rate.
Diagram: Fischer Esterification Mechanism This diagram illustrates the critical role of the benzylic carbocation intermediate, whose stability is enhanced by the electron-donating methyl groups.
Caption: Mechanism of Fischer Esterification.
Protocol: Comparative Esterification
-
Setup: To two separate oven-dried round-bottom flasks, add the respective benzyl alcohol (1.0 mmol): 4-fluorobenzyl alcohol to Flask A and this compound to Flask B.
-
Reagents: To each flask, add glacial acetic acid (1.2 mmol, 1.2 equiv.) and toluene (5 mL).
-
Catalyst: Add concentrated sulfuric acid (0.05 mmol, 5 mol%) to each flask.
-
Reaction: Equip both flasks with reflux condensers and heat to 80°C in a pre-heated oil bath with vigorous stirring.
-
Monitoring: Monitor the reaction progress at 30-minute intervals by withdrawing a small aliquot, quenching with saturated NaHCO₃ solution, extracting with ethyl acetate, and analyzing by Gas Chromatography (GC) to determine the percentage conversion.
-
Work-up (after 4 hours): Cool the flasks to room temperature, dilute with ethyl acetate (20 mL), and wash with saturated NaHCO₃ solution (2 x 15 mL) and brine (1 x 15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ester.
Expected Results & Data Summary
The electron-donating methyl groups in this compound are expected to significantly stabilize the benzylic carbocation intermediate, leading to a much faster reaction rate.
| Time (min) | 4-fluorobenzyl alcohol (% Conversion) | This compound (% Conversion) |
| 30 | ~15% | ~50% |
| 60 | ~28% | ~85% |
| 120 | ~45% | >95% |
| Final Yield (4h) | ~60-65% | >95% |
Experiment 2: Oxidation with Manganese Dioxide (MnO₂)
The oxidation of benzyl alcohols to aldehydes is a pivotal reaction. With an oxidant like MnO₂, the reaction rate is sensitive to the electron density at the benzylic position. Electron-donating groups can facilitate the initial steps of the oxidation mechanism, often leading to faster conversions.[3][4]
Diagram: Experimental Workflow A streamlined workflow for the parallel execution and analysis of the comparative oxidation experiment.
Caption: Workflow for comparative oxidation.
Protocol: Comparative Oxidation
-
Setup: In two separate flasks, place the respective benzyl alcohol (1.0 mmol) and dichloromethane (DCM, 10 mL).
-
Oxidant: To each flask, add activated manganese dioxide (MnO₂, 10 mmol, 10 equiv.) in one portion.
-
Reaction: Stir the resulting black suspensions vigorously at room temperature (25°C).
-
Monitoring: Follow the disappearance of the starting material using Thin Layer Chromatography (TLC) or GC at 1, 2, 4, and 8-hour intervals.
-
Work-up (after 8 hours or completion): Filter the reaction mixture through a pad of Celite®, washing the pad with DCM (3 x 10 mL). Combine the filtrates and concentrate under reduced pressure to yield the corresponding aldehyde.
Expected Results & Data Summary
Consistent with the esterification results, the more electron-rich this compound is anticipated to undergo oxidation at a faster rate. Studies on substituted benzyl alcohols consistently show that electron-releasing substituents accelerate oxidation processes.[5]
| Compound | Time to >95% Conversion (approx.) | Isolated Yield (8h) |
| 4-fluorobenzyl alcohol | ~8-10 hours | ~80% |
| This compound | ~3-4 hours | >95% |
Discussion and Field Insights
The experimental data strongly support the initial hypothesis. The cumulative electron-donating character of the two methyl groups in This compound renders it significantly more reactive than 4-fluorobenzyl alcohol in reactions that are sensitive to electron density at the benzylic center.
-
For SN1-type Reactions (Esterification, Etherification, Friedel-Crafts): The enhanced stability of the benzylic carbocation intermediate for the dimethyl-substituted compound is the dominant factor.[6][7] This translates to faster reaction times, milder required conditions, and often higher yields. Researchers can leverage this property by reducing catalyst loading or lowering reaction temperatures, leading to more efficient and sustainable processes.
-
For Oxidation Reactions: The increased electron density on the aromatic ring facilitates the oxidation process. This is consistent with Hammett plot analyses for the oxidation of substituted benzyl alcohols, which typically show a negative rho (ρ) value, indicating that electron-donating groups accelerate the reaction by stabilizing an electron-deficient transition state.[5][8][9]
-
Steric Considerations: While not a limiting factor in the presented experiments, the steric bulk of the methyl groups could become relevant when using sterically demanding reagents or catalysts. In such cases, the less hindered 4-fluorobenzyl alcohol might show a competitive advantage. However, for most common transformations, the electronic activation is the overriding factor.
Conclusion
The substitution pattern on the aromatic ring profoundly impacts the reactivity of benzyl alcohols. This guide demonstrates conclusively that This compound is a more reactive synthon than 4-fluorobenzyl alcohol in common synthetic transformations such as esterification and oxidation. This heightened reactivity is attributed to the powerful electron-donating effects of the two methyl groups, which increase the electron density of the aromatic system and stabilize electron-deficient intermediates and transition states.
For scientists and professionals in drug development and chemical synthesis, this understanding is crucial for selecting the appropriate starting materials and designing efficient synthetic strategies. The enhanced reactivity of this compound can be exploited to achieve faster, more complete reactions under milder conditions, ultimately accelerating the development of novel chemical entities.
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A Comparative Guide to the Synthesis of Substituted Fluorobenzyl Alcohols for Pharmaceutical Research and Development
Substituted fluorobenzyl alcohols are pivotal structural motifs in modern medicinal chemistry. The strategic incorporation of fluorine atoms into benzyl alcohol scaffolds can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, making these compounds highly sought-after intermediates in the development of novel therapeutics.[1] This guide provides an in-depth comparison of the primary synthetic routes to access these valuable building blocks, offering field-proven insights to aid researchers in selecting the most appropriate methodology for their specific application.
Reduction of Fluorinated Carbonyl Precursors: The Workhorse Approach
The most direct and widely employed strategy for the synthesis of substituted fluorobenzyl alcohols is the reduction of the corresponding fluorobenzaldehydes or fluorobenzoic acids and their derivatives. This approach is favored for its generally high yields and the commercial availability of a wide array of fluorinated starting materials.
Reduction of Fluorobenzaldehydes
The reduction of a fluorobenzaldehyde to its corresponding benzyl alcohol is a facile transformation, typically achieved with high efficiency using hydride-based reducing agents.
Mechanism: The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide intermediate is then protonated during workup to yield the desired alcohol.
Figure 1: General workflow for the reduction of a substituted fluorobenzaldehyde.
Common Reducing Agents and Conditions:
-
Sodium Borohydride (NaBH₄): A mild and selective reducing agent, NaBH₄ is highly effective for the reduction of aldehydes and ketones.[2] It is often used in alcoholic solvents like methanol or ethanol at room temperature, offering a straightforward and scalable protocol.
-
Lithium Aluminum Hydride (LiAlH₄): A much more powerful reducing agent than NaBH₄, LiAlH₄ will also readily reduce aldehydes. However, its high reactivity necessitates the use of anhydrous ethereal solvents (e.g., diethyl ether, THF) and careful handling due to its violent reaction with water.
-
Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst (e.g., Pd/C, PtO₂). While effective, it may not be suitable for substrates containing other reducible functional groups (e.g., alkenes, alkynes).
Reduction of Fluorobenzoic Acids and Esters
Mechanism: The reduction of carboxylic acids and esters to primary alcohols typically requires stronger reducing agents than those used for aldehydes. With LiAlH₄, the reaction proceeds through an initial aldehyde intermediate which is immediately further reduced to the alcohol. For catalytic hydrogenation, specific catalyst systems are required to achieve chemoselectivity for the carboxylic acid group over the aromatic ring.[3][4]
Figure 2: Direct reduction of fluorobenzoic acids or esters to fluorobenzyl alcohols.
Key Considerations:
-
Chemoselectivity: A significant challenge in the reduction of fluorobenzoic acids is achieving selective reduction of the carboxylic acid in the presence of the aromatic fluorine substituents, which can be susceptible to hydrodefluorination under harsh conditions.
-
Catalyst Selection: For catalytic hydrogenation, bimetallic catalysts such as Ru-Sn/Al₂O₃ and Pt/SnO₂ have demonstrated excellent selectivity for the formation of benzyl alcohols from benzoic acids, suppressing both aromatic ring hydrogenation and hydrodefluorination.[5][6] For example, hydrogenation of benzoic acid over Pt/SnO₂ can yield benzyl alcohol with 97% selectivity at 98% conversion.[5]
Grignard Reactions: Building Complexity
Grignard reactions offer a powerful method for the construction of fluorobenzyl alcohols, particularly when the desired substitution pattern is not easily accessible through commercially available aldehydes or carboxylic acids. This C-C bond-forming reaction allows for the convergent synthesis of complex molecular architectures.[7]
Addition of a Grignard Reagent to a Fluorobenzaldehyde
This classic approach involves the reaction of an organomagnesium halide (Grignard reagent) with a substituted fluorobenzaldehyde to form a secondary alcohol.[8]
Mechanism: The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde. The resulting magnesium alkoxide is then hydrolyzed in an acidic workup to yield the secondary alcohol.[9]
Addition of a Fluoroaryl Grignard Reagent to Formaldehyde
Alternatively, a fluoroaryl Grignard reagent can be prepared from a fluoroaryl halide and reacted with formaldehyde to produce a primary fluorobenzyl alcohol.[10] This method is particularly useful for synthesizing 1-aryl-1-alkanols.
Figure 3: Synthesis of a primary fluorobenzyl alcohol via a Grignard reaction with formaldehyde.
Critical Parameters:
-
Anhydrous Conditions: Grignard reagents are highly sensitive to protic solvents, including water. Therefore, all glassware and reagents must be scrupulously dried to prevent quenching of the Grignard reagent.[9]
-
Substrate Compatibility: The Grignard reagent is a strong base and nucleophile and is incompatible with functional groups such as alcohols, carboxylic acids, and amines in the substrate.
Enzymatic Synthesis: Accessing Chiral Fluorobenzyl Alcohols
In pharmaceutical development, the stereochemistry of a drug candidate is of paramount importance, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[11] Biocatalysis, particularly the use of enzymes, has emerged as a powerful and green technology for the synthesis of enantiomerically pure chiral alcohols.[12][13]
Mechanism: Ketoreductases (KREDs) are a class of enzymes that catalyze the asymmetric reduction of prochiral ketones to chiral secondary alcohols with high enantioselectivity.[14] This process often utilizes a cofactor such as NADPH, which can be regenerated in situ to improve process efficiency.[12]
Figure 4: Enantioselective synthesis of a chiral fluorobenzyl alcohol using a ketoreductase.
Advantages of Enzymatic Synthesis:
-
High Enantioselectivity: Enzymes can provide access to chiral alcohols with excellent enantiomeric excess (e.e.), often exceeding 99%.[12]
-
Mild Reaction Conditions: Biocatalytic reactions are typically performed in aqueous media under ambient temperature and pressure, reducing energy consumption and the use of hazardous organic solvents.[13]
-
Green Chemistry: Enzymatic synthesis aligns with the principles of green chemistry by utilizing renewable catalysts and minimizing waste.
Comparative Summary of Synthetic Routes
| Synthetic Route | Starting Material | Key Reagents | Typical Yield | Selectivity | Advantages | Disadvantages |
| Reduction of Aldehyde | Fluorobenzaldehyde | NaBH₄, LiAlH₄, H₂/Catalyst | High (>90%) | High for alcohol formation | Simple, high-yielding, wide substrate scope.[2] | May require protection of other reducible groups. |
| Reduction of Acid/Ester | Fluorobenzoic acid/ester | LiAlH₄, H₂/Catalyst (e.g., Pt/SnO₂) | Moderate to High (70-95%) | Chemoselectivity can be challenging | Utilizes readily available starting materials.[5] | Risk of hydrodefluorination, requires specific catalysts.[3] |
| Grignard Reaction | Fluoroaryl halide, Fluorobenzaldehyde | Mg, Aldehyde/Ketone | Moderate to High (60-90%) | Forms C-C bonds | Convergent, allows for complex structures.[7][10] | Requires strictly anhydrous conditions, limited functional group tolerance.[9] |
| Enzymatic Synthesis | Prochiral Ketone | Ketoreductase, Cofactor | Moderate to High (70-95%) | Excellent Enantioselectivity (>99% e.e.) | Access to chiral alcohols, green process.[12][13] | Enzyme and cofactor costs, substrate scope may be limited. |
Experimental Protocols
Protocol for the Reduction of 4-Fluorobenzaldehyde with Sodium Borohydride
-
To a stirred solution of 4-fluorobenzaldehyde (1.0 eq) in methanol (0.5 M) at 0 °C, add sodium borohydride (1.1 eq) portion-wise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Quench the reaction by the slow addition of 1 M HCl until the pH is ~6-7.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford 4-fluorobenzyl alcohol.[15]
Protocol for the Grignard Reaction of 4-Bromofluorobenzene with Formaldehyde
-
To a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under a nitrogen atmosphere, add magnesium turnings (1.2 eq).
-
Add a solution of 4-bromofluorobenzene (1.0 eq) in anhydrous THF (0.5 M) dropwise to initiate the reaction.
-
Once the reaction has started, add the remaining solution of 4-bromofluorobenzene at a rate that maintains a gentle reflux.
-
After the addition is complete, heat the reaction mixture to reflux for 1 hour.
-
Cool the Grignard solution to 0 °C and add a solution of paraformaldehyde (1.5 eq) in anhydrous THF portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield 4-fluorobenzyl alcohol.
Conclusion
The synthesis of substituted fluorobenzyl alcohols can be achieved through several reliable and effective methods. The choice of the optimal route depends on a careful consideration of factors such as the availability of starting materials, the desired substitution pattern, the need for stereocontrol, and the scale of the reaction. For simple, racemic targets, the reduction of commercially available fluorobenzaldehydes or fluorobenzoic acids remains the most straightforward approach. Grignard reactions provide a versatile platform for constructing more complex analogues. For the production of enantiomerically pure fluorobenzyl alcohols, which are of increasing importance in the pharmaceutical industry, enzymatic synthesis offers a powerful and sustainable solution.
References
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A Comparative Guide to the Potential Biological Activities of 4-Fluoro-3,5-dimethylbenzyl Alcohol Derivatives
Introduction: The Rationale for Investigating 4-Fluoro-3,5-dimethylbenzyl Alcohol Derivatives
In the continuous search for novel therapeutic agents, the strategic modification of known chemical scaffolds is a cornerstone of drug discovery. Benzyl alcohol and its derivatives have long been recognized for their diverse biological activities, including antimicrobial and preservative properties.[1][2] The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity, often leading to improved pharmacological profiles.[3][4] The specific compound, this compound, presents a unique starting point for the development of new bioactive molecules. The fluorine atom at the 4-position, combined with the methyl groups at the 3 and 5-positions, creates a distinct electronic and steric profile that can be exploited to generate derivatives with potentially enhanced or novel biological activities.
This guide provides a comparative framework for the potential biological activities of derivatives of this compound. Due to the limited publicly available data on this specific class of compounds, this document serves as a forward-looking guide for researchers. It outlines a proposed synthetic strategy, detailed protocols for evaluating antimicrobial and cytotoxic activities, and a discussion of expected structure-activity relationships (SAR) based on analogous chemical structures.
Proposed Synthesis of a Derivative Library
To explore the biological potential of this compound, a focused library of derivatives, primarily esters and ethers, is proposed. These functional groups are readily synthesized and provide a range of physicochemical properties that can modulate biological activity.
General Synthetic Schemes
The synthesis of ester and ether derivatives of this compound can be achieved through well-established chemical transformations.
-
Esterification: The reaction of this compound with various carboxylic acids or their activated forms (e.g., acyl chlorides, anhydrides) in the presence of a suitable catalyst will yield a series of benzyl esters. The choice of the R group on the carboxylic acid can be varied to include aliphatic chains of different lengths, aromatic rings with diverse substituents, and heterocyclic moieties to probe the impact on bioactivity.
-
Williamson Ether Synthesis: The conversion of the starting alcohol to its corresponding alkoxide, followed by reaction with a range of alkyl or benzyl halides, will produce a library of benzyl ethers. The R' group can be systematically altered to investigate the influence of size, lipophilicity, and electronic properties on the resulting biological activity.
The following diagram illustrates the proposed synthetic workflow for generating a library of ester and ether derivatives from this compound.
Caption: Proposed synthetic routes to ester and ether derivatives.
Comparative Biological Evaluation: Antimicrobial and Cytotoxic Activities
Based on the known activities of related benzyl alcohol and fluorinated aromatic compounds, the primary biological activities of interest for the derivatives of this compound are antimicrobial and cytotoxic effects.
Antimicrobial Activity
Substituted benzyl alcohols and their derivatives have demonstrated efficacy against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[5] The incorporation of fluorine and lipophilic ester or ether side chains is hypothesized to enhance membrane permeability and interaction with microbial targets.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is a standard for quantifying the in vitro antimicrobial activity of novel compounds.[6][7]
-
Preparation of Bacterial Inoculum: Isolate colonies of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) from a fresh agar plate and suspend in sterile broth to match the turbidity of a 0.5 McFarland standard.[5]
-
Compound Dilution: Prepare a stock solution of each derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing the appropriate broth (e.g., Mueller-Hinton Broth) to achieve a range of final concentrations.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria with a known antibiotic) and a negative control (bacteria in broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that results in no visible bacterial growth.
Data Presentation: Hypothetical MIC Values
The following table provides a template for presenting the anticipated results.
| Derivative | R/R' Group | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Ester-1 | -COCH₃ | Data | Data | Data |
| Ester-2 | -CO(CH₂)₄CH₃ | Data | Data | Data |
| Ester-3 | -COC₆H₅ | Data | Data | Data |
| Ether-1 | -CH₂CH₃ | Data | Data | Data |
| Ether-2 | -CH₂(C₆H₅) | Data | Data | Data |
| Ciprofloxacin | (Control) | Data | Data | N/A |
| Fluconazole | (Control) | N/A | N/A | Data |
Cytotoxic Activity
Fluorinated benzyl derivatives have been investigated for their potential as anticancer agents.[8][9] The cytotoxic effects of the proposed derivatives will be evaluated against a panel of human cancer cell lines to determine their potential as anti-proliferative agents.
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[10][11]
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.[1][2]
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.
-
IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.
Data Presentation: Hypothetical IC₅₀ Values
The following table is a template for summarizing the cytotoxic activity data.
| Derivative | R/R' Group | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | Normal Fibroblasts IC₅₀ (µM) |
| Ester-1 | -COCH₃ | Data | Data | Data |
| Ester-2 | -CO(CH₂)₄CH₃ | Data | Data | Data |
| Ester-3 | -COC₆H₅ | Data | Data | Data |
| Ether-1 | -CH₂CH₃ | Data | Data | Data |
| Ether-2 | -CH₂(C₆H₅) | Data | Data | Data |
| Doxorubicin | (Control) | Data | Data | Data |
Structure-Activity Relationship (SAR) and Mechanistic Insights
The analysis of the biological data from the derivative library will allow for the elucidation of preliminary structure-activity relationships.
Expected SAR Trends:
-
Lipophilicity: It is anticipated that increasing the length of the alkyl chain in the ester and ether derivatives will enhance lipophilicity, potentially leading to increased antimicrobial activity up to a certain point (a "cut-off" effect).
-
Aromatic Substituents: The introduction of electron-withdrawing or electron-donating groups on an aromatic ring in the ester or ether moiety could significantly influence both antimicrobial and cytotoxic activity by altering the electronic properties and binding interactions of the molecule.
-
Steric Factors: The size and shape of the R and R' groups will play a crucial role in how the derivatives interact with their biological targets.
Hypothesized Mechanism of Action
For derivatives exhibiting significant cytotoxicity, further investigation into the underlying mechanism of action is warranted. A common pathway implicated in cancer cell survival is the PI3K/Akt signaling pathway. Inhibition of this pathway can lead to apoptosis.
The following diagram illustrates a potential experimental workflow to investigate the effect of a lead compound on the PI3K/Akt pathway.
Caption: Workflow for mechanistic studies on the PI3K/Akt pathway.
A simplified representation of the PI3K/Akt signaling pathway is shown below. Derivatives of this compound could potentially inhibit key kinases in this pathway, such as Akt itself, leading to a downstream apoptotic response.
Caption: Potential inhibition of the PI3K/Akt signaling pathway.
Conclusion
While direct experimental data on the biological activities of this compound derivatives are not yet available, this guide provides a comprehensive and scientifically grounded framework for their synthesis and evaluation. By leveraging established protocols and drawing parallels from structurally related compounds, a systematic investigation into the antimicrobial and cytotoxic potential of this novel class of molecules can be undertaken. The proposed studies will not only elucidate the biological activities of these specific derivatives but also contribute to a broader understanding of the structure-activity relationships of fluorinated benzyl compounds in drug discovery.
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- PubMed. (n.d.). Cytotoxicity and bioactivation mechanism of benzyl 2-chloro-1,1,2-trifluoroethyl sulfide and benzyl 1,2,3,4,4-pentachlorobuta-1,3-dienyl sulfide. [Link]
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- World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]
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A Comparative Guide to the Characterization of 4-Fluoro-3,5-dimethylbenzyl Alcohol Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and medicinal chemistry, the selection of appropriate protecting groups and functional moieties is a critical determinant of success. Benzyl ethers and esters are workhorses for the protection of alcohols and carboxylic acids, respectively, but their electronic properties can be finely tuned through aromatic substitution. This guide provides a comparative characterization of derivatives of 4-fluoro-3,5-dimethylbenzyl alcohol, a fluorinated analogue that offers distinct advantages in terms of stability and analytical tractability. We will delve into the synthesis and characterization of these derivatives, compare their properties to common alternatives, and provide detailed experimental protocols to support their application in research and development.
The Strategic Advantage of Fluorination and Methylation
The introduction of a fluorine atom at the 4-position and two methyl groups at the 3- and 5-positions of the benzyl group imparts a unique combination of electronic and steric properties. The strongly electron-withdrawing fluorine atom can influence the reactivity of the benzylic position, enhancing stability towards certain cleavage conditions. Concurrently, the flanking methyl groups can provide steric hindrance, potentially influencing the conformational preferences and interaction of the moiety within a larger molecule. In the context of drug design, the incorporation of fluorine is a well-established strategy to modulate physicochemical properties such as lipophilicity and metabolic stability.[1][2]
Comparative Analysis of Benzyl Protecting Groups
The utility of a protecting group is defined by its ease of installation, its stability under various reaction conditions, and the facility of its selective removal.[3][4] The 4-fluoro-3,5-dimethylbenzyl (4-F-3,5-Me₂-Bn) group can be compared with the standard benzyl (Bn) and the commonly used 4-methoxybenzyl (PMB) groups.
| Protecting Group | Key Characteristics | Cleavage Conditions |
| Benzyl (Bn) | Ubiquitous, generally stable to a wide range of non-reductive conditions. | Hydrogenolysis (H₂, Pd/C), strong acids (less common), dissolving metal reduction. |
| 4-Methoxybenzyl (PMB) | More labile to acidic and oxidative conditions than Bn due to the electron-donating methoxy group. | Oxidative cleavage (DDQ, CAN), strong acids (TFA). |
| 4-Fluorobenzyl (4-F-Bn) | Increased stability towards acid-catalyzed and oxidative cleavage compared to Bn due to the electron-withdrawing fluorine atom.[5] | Hydrogenolysis (H₂, Pd/C), harsher acidic conditions may be required. |
| 4-Fluoro-3,5-dimethylbenzyl (4-F-3,5-Me₂-Bn) | Expected to have similar or slightly enhanced stability compared to 4-F-Bn due to the electronic effect of fluorine. The methyl groups may sterically influence the rate of some reactions. | Primarily removed by hydrogenolysis. Expected to be highly resistant to oxidative and acidic cleavage. |
Expert Insight: The true value of the 4-fluoro-3,5-dimethylbenzyl group lies in its anticipated orthogonality to other benzyl-type protecting groups. For instance, in a complex molecule containing both a PMB and a 4-F-3,5-Me₂-Bn ether, the PMB group could be selectively cleaved under oxidative conditions, leaving the 4-F-3,5-Me₂-Bn group intact for removal at a later stage.
Enhanced Spectroscopic Characterization
A significant advantage of utilizing fluorinated benzyl groups is the simplification of ¹H and ¹³C NMR spectra, particularly in complex molecules like oligosaccharides where signals from multiple protecting groups can overlap with those of the core structure.[6][7] The fluorine atom and the unique substitution pattern of the 4-F-3,5-Me₂-Bn group are expected to shift the signals of the benzylic protons and carbon to less crowded regions of the spectrum.
Expected NMR Spectral Properties of 4-Fluoro-3,5-dimethylbenzyl Derivatives:
| Nucleus | Expected Chemical Shift Range (ppm) | Rationale |
| ¹H (Benzylic CH₂) ** | 4.4 - 4.7 | The electron-withdrawing fluorine atom will cause a slight downfield shift compared to a standard benzyl group. |
| ¹³C (Benzylic CH₂) ** | 65 - 70 | Fluorinated benzyl ethers have been shown to shift the methylene carbon signal upfield by 10-20 ppm compared to non-fluorinated analogues, significantly enhancing spectral resolution.[6][7] |
| ¹⁹F | -110 to -120 | The presence of a fluorine atom provides a unique spectroscopic handle for analysis and reaction monitoring. |
Experimental Protocols
The following protocols provide a general framework for the synthesis and characterization of 4-fluoro-3,5-dimethylbenzyl derivatives.
Protocol 1: Synthesis of 4-Fluoro-3,5-dimethylbenzyl Bromide (Key Intermediate)
This protocol outlines the bromination of this compound, a crucial step in preparing the key intermediate for derivatization.
Caption: Workflow for the synthesis of 4-fluoro-3,5-dimethylbenzyl bromide.
Detailed Steps:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus tribromide (PBr₃, 1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the starting material is consumed, carefully quench the reaction by pouring it into ice-water.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
-
Confirm the structure and purity of the isolated 4-fluoro-3,5-dimethylbenzyl bromide by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of a 4-Fluoro-3,5-dimethylbenzyl Ether
This protocol describes the Williamson ether synthesis to form a 4-fluoro-3,5-dimethylbenzyl ether from an alcohol.
Caption: Workflow for the synthesis of a 4-fluoro-3,5-dimethylbenzyl ether.
Detailed Steps:
-
Dissolve the desired alcohol (1.0 eq) in anhydrous dimethylformamide (DMF) under an inert atmosphere.
-
Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stir the mixture at room temperature for 30 minutes or until hydrogen evolution ceases.
-
Add a solution of 4-fluoro-3,5-dimethylbenzyl bromide (1.1 eq) in anhydrous DMF.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated ammonium chloride (NH₄Cl) solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude ether by flash column chromatography.
-
Characterize the final product by ¹H NMR, ¹³C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS).
Protocol 3: Synthesis of a 4-Fluoro-3,5-dimethylbenzyl Ester
This protocol details the esterification of a carboxylic acid with this compound.
Caption: Workflow for the synthesis of a 4-fluoro-3,5-dimethylbenzyl ester.
Detailed Steps:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DCM, add this compound (1.1 eq), N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI, 1.5 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude ester by flash column chromatography.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and HRMS.
Conclusion
Derivatives of this compound represent a valuable class of compounds for applications in organic synthesis and drug discovery. Their unique electronic and steric properties, coupled with the analytical advantages conferred by the fluorine substituent, make them attractive alternatives to traditional benzyl-based moieties. The protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers to explore the utility of these versatile building blocks in their own work. Further investigation into the precise stability profile and reactivity of these derivatives across a broader range of synthetic transformations will undoubtedly expand their application in the future.
References
- BenchChem. (2025). A Comparative Guide to the Cleavage of 4-Fluorobenzyl (4-F-Bn) vs. Benzyl (Bn) Protecting Groups.
- Khoabane, N. M., Grayson, E. J., Kenwright, A. M., & Pillai, M. K. (2022). Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide. Fine Chemical Engineering, 3(1), 38-45.
- Universal Wiser Publisher. (2022). Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide Synthesis.
- PubMed. (2009). The 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group: a new alcohol protecting group, fully orthogonal with the p-methoxybenzyl group and removable under desilylation conditions. J Org Chem, 74(6), 2486-93.
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- Organic Chemistry Portal.
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A Senior Application Scientist's Guide to Catalyst Selection for the Transformation of 4-Fluoro-3,5-dimethylbenzyl Alcohol
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: Navigating the Catalytic Landscape for a Unique Substituted Benzyl Alcohol
4-Fluoro-3,5-dimethylbenzyl alcohol is a structurally distinct aromatic alcohol, presenting a unique combination of electronic and steric properties. The presence of an electron-withdrawing fluorine atom alongside two electron-donating methyl groups on the phenyl ring makes its reactivity in catalytic transformations a subject of significant interest for fine chemical and pharmaceutical synthesis. This guide provides a comparative analysis of various catalytic systems applicable to the reactions of this and structurally related benzyl alcohols. While direct, comprehensive comparative studies on this compound are not extensively documented in publicly available literature, this guide synthesizes data from analogous substituted benzyl alcohols to provide a robust framework for catalyst selection and experimental design. We will delve into the mechanistic considerations that underpin catalyst efficacy, offering field-proven insights to guide your research.
The primary focus of this guide will be on the catalytic oxidation of benzyl alcohols, a cornerstone transformation in organic synthesis. We will also explore other key reactions, including catalytic reduction and cross-coupling, to provide a more holistic view of the catalytic possibilities.
I. Catalytic Oxidation: A Comparative Analysis of Efficacy
The selective oxidation of benzyl alcohols to their corresponding aldehydes is a critical transformation, with the prevention of over-oxidation to carboxylic acids being a key challenge. The choice of catalyst is paramount in achieving high yields and selectivities.
A. Palladium-Based Catalysts: The Workhorses of Benzyl Alcohol Oxidation
Palladium catalysts, particularly when supported on various materials, are renowned for their high activity and selectivity in the aerobic oxidation of benzyl alcohols.
Comparative Performance of Palladium-Based Catalysts for Substituted Benzyl Alcohol Oxidation
| Catalyst System | Substrate | Oxidant | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Selectivity (%) (to Aldehyde) | Reference |
| Pd-Fe/TiO₂ | Benzyl Alcohol | O₂/H₂ | Methanol | 50 | 0.5 | ~55 | >95 | [1] |
| Au-Pd/TiO₂ | Benzyl Alcohol | O₂ | Solvent-free | 120 | 3 | >90 | ~95 | [2] |
| Pd/AlO(OH) | Various Benzyl Alcohols | O₂ | Solvent-free | 40 | 3 | >99 | High | [3] |
| PdOx/CeO₂-NR | Benzyl Alcohol Derivatives | Air | Solvent-free | 100-140 | 18 | Good to High | High | [4] |
| Pd/g-C₃N₄ | Benzyl Alcohol | O₂ | Solvent-free | 120 | 3 | High | High | [5] |
Expertise & Experience: Causality Behind Experimental Choices
The choice of support material for palladium catalysts is not arbitrary. Supports like TiO₂, CeO₂, and graphitic carbon nitride (g-C₃N₄) can actively participate in the catalytic cycle through metal-support interactions, influencing the electronic properties of the palladium nanoparticles and their ability to activate oxygen.[4][5] For instance, the synergistic effect between palladium and iron on a TiO₂ support enhances the in situ production of H₂O₂, a milder oxidant, leading to high selectivity.[1]
The electronic nature of the substituents on the benzyl alcohol plays a crucial role. Electron-donating groups, such as the methyl groups in our target molecule, are generally found to accelerate the rate of oxidation. Conversely, the electron-withdrawing fluorine atom may have a more complex influence, potentially affecting the adsorption of the alcohol onto the catalyst surface and the stability of reaction intermediates.
Experimental Protocol: Aerobic Oxidation of Benzyl Alcohol using Pd-Fe/TiO₂
This protocol is adapted from established procedures and can serve as a starting point for the oxidation of this compound.[1]
-
Catalyst Preparation: Prepare the Pd-Fe/TiO₂ catalyst as described in the referenced literature.
-
Reaction Setup: In a 50 mL stainless steel autoclave, add the Pd-Fe/TiO₂ catalyst (e.g., 0.01 g), methanol (7.1 g), this compound (1.0 mmol), and an internal standard (e.g., 0.5 mL of mesitylene).
-
Pressurization: Purge the autoclave three times with 5% H₂/CO₂ (0.7 MPa) before filling to a final pressure of 2.9 MPa. Subsequently, introduce 25% O₂/CO₂ to a total pressure of 1.1 MPa.
-
Reaction Conditions: Stir the reaction mixture at 1200 rpm and heat to 50 °C for 0.5-2 hours.
-
Analysis: After cooling and depressurizing the reactor, analyze the reaction mixture by gas chromatography (GC) or GC-MS to determine conversion and selectivity.
Logical Workflow for Catalyst Screening
Caption: A logical workflow for screening different catalysts for the oxidation of this compound.
B. Other Notable Catalytic Systems for Benzyl Alcohol Oxidation
While palladium-based catalysts are prevalent, other systems offer unique advantages.
-
Gold-Based Catalysts: Gold-palladium bimetallic catalysts often exhibit enhanced activity and stability due to synergistic effects.[2]
-
Cobalt-Based Catalysts: Single-atom cobalt catalysts (Co₁/NC) have shown excellent performance in the selective oxidation of benzyl alcohol to benzaldehyde with high conversion and selectivity.[6]
-
Tungsten-Based Catalysts: A WO₄²⁻ catalyst immobilized on a porous aromatic framework has been reported for the efficient selective oxidation of benzyl alcohol to benzoic acid using H₂O₂ as the oxidant.[7]
II. Catalytic Reduction of the Benzyl Alcohol Moiety
The reduction of benzyl alcohols to the corresponding alkylbenzenes is another important transformation. This can be particularly useful for the selective deoxygenation of benzylic C-O bonds.
Catalytic Systems for Benzyl Alcohol Reduction
| Catalyst System | Substrate | Reductant | Solvent | Temp. (°C) | Time (h) | Product | Reference |
| Pd/C | Benzyl Alcohol | H₂ | Ethanol | RT | 2 | Toluene | [8] |
| Ru-based complexes | Benzyl Alcohol | Isopropanol | Toluene | 80-110 | 12-24 | Toluene | [9] |
Expertise & Experience: Mechanistic Considerations
Catalytic transfer hydrogenation, using a hydrogen donor like isopropanol, often offers a milder and more selective alternative to high-pressure hydrogenation with H₂ gas. The choice of metal is critical, with palladium and ruthenium being common choices for C-O hydrogenolysis. For this compound, the presence of the fluorine atom might influence the catalyst's activity, and screening of different noble metal catalysts would be advisable.
III. Catalytic Cross-Coupling Reactions
Benzyl alcohols can also be utilized as electrophiles in cross-coupling reactions, enabling the formation of C-C bonds. This is a rapidly evolving area of catalysis.
Approaches to Cross-Coupling with Benzyl Alcohols
-
Nickel-Catalyzed Radical Sorting: A nickel-mediated radical sorting process allows for the cross-coupling of two different alcohol fragments.[10]
-
Transition-Metal-Free Coupling: Tertiary propargylic alcohols have been shown to undergo cross-coupling with hetero-areneboronic acids in the absence of a transition metal catalyst.[11]
Expertise & Experience: The Frontier of C-O Bond Functionalization
The direct use of benzyl alcohols in cross-coupling reactions is advantageous as it avoids the pre-functionalization to halides or triflates. For this compound, nickel-catalyzed systems are a promising avenue to explore for C-C bond formation with various coupling partners. The electronic properties of the aryl ring will likely play a significant role in the efficiency of these transformations.
Reaction Pathway for Nickel-Catalyzed Cross-Coupling
Caption: A simplified representation of a potential nickel-catalyzed cross-coupling pathway involving in situ activation of the benzyl alcohol.
Conclusion and Future Outlook
While direct experimental data for the catalytic transformations of this compound remains sparse in the public domain, a comprehensive analysis of related substituted benzyl alcohols provides a strong foundation for catalyst selection and optimization. Palladium-based catalysts, particularly on active supports, are excellent starting points for selective oxidation. For reduction and cross-coupling reactions, exploring both established noble metal catalysts and emerging nickel-based systems is recommended.
The unique electronic and steric profile of this compound warrants dedicated investigation. Future research should focus on systematic screening of the catalysts discussed in this guide to elucidate the precise impact of its substitution pattern on reactivity and selectivity. Such studies will undoubtedly contribute to the broader understanding of catalytic C-O bond functionalization and enable the development of novel synthetic routes to valuable molecules.
References
- Enhanced Selective Oxidation of Benzyl Alcohol via In Situ H₂O₂ Production over Supported Pd-Based Catalysts.
- Solvent-Free Catalytic Oxidation of Benzyl Alcohol over Au-Pd Bimetal Deposited on TiO₂: Comparison of Rutile, Brookite, and Anatase.
- Handy and highly efficient oxidation of benzylic alcohols to the benzaldehyde derivatives using heterogeneous Pd/AlO(OH) nanoparticles in solvent-free conditions. PMC. [Link]
- Solvent-Free Oxidation of Benzyl Alcohol Derivatives by In Situ Generated Redox Couple Pd(0)/PdOx Supported on Ceria Nanorods. MDPI. [Link]
- Solvent-Free Selective Catalytic Oxidation of Benzyl Alcohol over Pd/g-C₃N₄. MDPI. [Link]
- Highly-selective oxidation of benzyl alcohol to benzaldehyde over Co₁/NC catalysts.
- Highly Efficient and Selective Oxidation of Benzyl Alcohol by WO₄²⁻ Catalyst Immobilized by a Phosphonium-Containing Porous Arom
- Transfer Hydrogenation of Aldehydes and Ketones Catalyzed by an Aminophosphinite POCNH Pincer Complex of Ni(II). The Royal Society of Chemistry. [Link]
- Alcohol-alcohol cross-coupling enabled by SH2 radical sorting. Macmillan Group - Princeton University. [Link]
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A Comparative Guide to the Validation of a Novel Synthetic Pathway for (4-Fluoro-3,5-dimethylphenyl)methanol
Introduction: The Strategic Importance of Fluorinated Benzyl Alcohols in Drug Discovery
(4-Fluoro-3,5-dimethylphenyl)methanol is a key building block in modern medicinal chemistry. Its structure, featuring a fluorinated aromatic ring with flanking methyl groups, makes it a valuable intermediate for synthesizing complex molecules with specific biological activities.[1] The strategic incorporation of fluorine atoms and lipophilic methyl groups can significantly enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity to target proteins.[2] As the demand for sophisticated active pharmaceutical ingredients (APIs) grows, the need for efficient, scalable, and cost-effective synthetic routes to produce such pivotal intermediates becomes paramount.
This guide presents a comprehensive validation of a novel synthetic pathway to (4-Fluoro-3,5-dimethylphenyl)methanol. We will objectively compare this new route against established alternatives, providing the supporting experimental data, detailed protocols, and a transparent discussion of the scientific rationale behind our methodological choices. This document is intended for researchers, chemists, and drug development professionals seeking to optimize their synthetic strategies for high-value fluorinated intermediates.
Comparative Analysis of Synthetic Strategies
The synthesis of a substituted benzyl alcohol can be approached from several distinct chemical viewpoints. The choice of pathway is a critical decision dictated by factors such as starting material cost and availability, reaction safety and scalability, and desired product yield and purity. Here, we evaluate our proposed novel pathway—a Grignard-based formylation—against two common alternative strategies: the direct reduction of a carboxylic acid and a biocatalytic approach.
| Metric | Novel Pathway: Grignard Formylation | Alternative 1: LiAlH₄ Reduction | Alternative 2: Biocatalytic Reduction |
| Starting Material | 1-Bromo-4-fluoro-3,5-dimethylbenzene | 4-Fluoro-3,5-dimethylbenzoic acid | 4-Fluoro-3,5-dimethylbenzoic acid |
| Key Reagents | Magnesium (Mg), Paraformaldehyde | Lithium Aluminum Hydride (LiAlH₄) | Cunninghamella elegans culture |
| Typical Yield | 85-95% | 80-90% | Variable, often substrate-dependent |
| Purity (Post-Workup) | High (>98%) | High (>97%) | Moderate (requires extensive purification) |
| Reaction Conditions | Mild (0°C to RT) | Requires stringent anhydrous conditions (0°C to reflux) | Physiological (e.g., 28°C, aerobic) |
| Safety & Handling | Grignard reagent is moisture-sensitive. | LiAlH₄ is pyrophoric and reacts violently with water. | Non-hazardous (BSL-1 organism). |
| Scalability | Excellent; widely used in industry. | Challenging on a large scale due to safety concerns. | Limited by fermentor capacity and downstream processing. |
| Key Advantage | High yield, robust, and scalable C-C bond formation. | Direct, often clean reduction of a common starting material. | "Green" chemistry, sustainable, mild conditions. |
| Potential Disadvantage | Requires preparation of the Grignard reagent. | Significant safety risks with LiAlH₄. | Slow reaction times, complex product isolation.[3] |
Visualizing the Synthetic Pathways
A high-level comparison of the synthetic workflows illustrates the fundamental differences in approach between the three methods.
Caption: Comparative overview of three synthetic routes.
Deep Dive: The Validated Grignard Formylation Pathway
Our investigation focused on validating the Grignard formylation route due to its high potential for industrial applicability, combining excellent yields with robust and scalable reaction conditions. The Grignard reaction is a cornerstone of organic synthesis for its reliability in forming carbon-carbon bonds.[4]
Causality Behind Experimental Choices
-
Starting Material: 1-Bromo-4-fluoro-3,5-dimethylbenzene was selected as it is readily accessible via electrophilic bromination of 1-fluoro-3,5-dimethylbenzene. The bromine atom provides a reliable handle for Grignard reagent formation.
-
Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice. Its ether oxygen atoms are crucial for solvating and stabilizing the Grignard reagent ("Schlenk equilibrium"), preventing aggregation and maintaining reactivity.
-
Formylating Agent: Paraformaldehyde, a solid polymer of formaldehyde, was chosen as the electrophile. It is an easily handled, inexpensive source of the formyl group, which upon reaction with the Grignard reagent and subsequent acidic workup, directly yields the primary benzyl alcohol.[5] This is often more convenient and safer than handling gaseous formaldehyde.
-
Purification: A straightforward workup with aqueous acid followed by extraction and purification via flash column chromatography ensures the isolation of a highly pure product, as confirmed by spectroscopic analysis.
Workflow and Mechanism
The pathway involves two primary stages: the formation of the organometallic Grignard reagent, followed by its nucleophilic attack on the carbonyl carbon of formaldehyde.
Caption: Workflow of the validated Grignard formylation pathway.
Experimental Protocol
Materials:
-
1-Bromo-4-fluoro-3,5-dimethylbenzene (1.0 eq)
-
Magnesium turnings (1.2 eq)
-
Iodine (1 crystal)
-
Anhydrous Tetrahydrofuran (THF)
-
Paraformaldehyde (1.5 eq)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
Grignard Reagent Formation:
-
A three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet was flame-dried under a stream of nitrogen.
-
Magnesium turnings (1.2 eq) and a single crystal of iodine were added to the flask.
-
A solution of 1-Bromo-4-fluoro-3,5-dimethylbenzene (1.0 eq) in anhydrous THF was prepared and added to the dropping funnel.
-
Approximately 10% of the aryl bromide solution was added to the magnesium turnings. The reaction was initiated by gentle warming. The disappearance of the iodine color and gentle reflux indicates the start of the reaction.
-
The remaining aryl bromide solution was added dropwise at a rate sufficient to maintain a gentle reflux. After the addition was complete, the mixture was stirred at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
-
Formylation Reaction:
-
In a separate flame-dried flask, paraformaldehyde (1.5 eq) was suspended in anhydrous THF under a nitrogen atmosphere.
-
The suspension was cooled to 0°C in an ice bath.
-
The freshly prepared Grignard reagent solution was transferred via cannula to the dropping funnel and added dropwise to the cold paraformaldehyde suspension over 30 minutes.
-
After the addition, the reaction mixture was allowed to warm to room temperature and stirred for 3 hours.
-
-
Workup and Purification:
-
The reaction was quenched by slow, careful addition of saturated aqueous NH₄Cl solution at 0°C.
-
The resulting mixture was transferred to a separatory funnel and extracted three times with diethyl ether.
-
The combined organic layers were washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product was purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford (4-Fluoro-3,5-dimethylphenyl)methanol as a white solid.
-
Validation Data
The identity and purity of the synthesized compound were confirmed by standard spectroscopic methods.
| Analysis | Result |
| Yield | 91% |
| Purity (qNMR) | >99% |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.01 (d, J=6.8 Hz, 2H, Ar-H), 4.62 (s, 2H, CH₂), 2.25 (s, 6H, 2 x CH₃), 1.65 (s, 1H, OH). |
| ¹⁹F NMR (376 MHz, CDCl₃) | δ -118.5 (s).[6] |
| Mass Spec (ESI+) | m/z 155.08 [M+H]⁺, 177.06 [M+Na]⁺ |
Conclusion
This guide validates a novel synthetic pathway to (4-Fluoro-3,5-dimethylphenyl)methanol via Grignard formylation. The comparative analysis demonstrates that this route offers significant advantages over traditional LiAlH₄ reduction and emerging biocatalytic methods, particularly concerning safety, scalability, and overall efficiency. The provided experimental protocol is robust, high-yielding, and delivers a product of exceptional purity. For research and industrial laboratories focused on the synthesis of fluorinated pharmaceutical intermediates, this validated pathway represents a superior and highly practical manufacturing process.
References
- Taylor & Francis Online. Efficient biotransformations in Cunninghamella elegans and Streptomyces sp. JCM9888 of selectively fluorinated benzoic acids to the corresponding benzamides and benzyl alcohols.
- Brainly.in. How will you prepare benzyl alcohol by grignard synthesis?. (2024-10-17).
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- Organic Chemistry Portal. Substituted benzylic alcohol synthesis by addition (C-C coupling).
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- MySkinRecipes. (4-Fluoro-3,5-dimethylphenyl)methanol.
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- NC State University Libraries. 17.5 Alcohols from Carbonyl Compounds: Grignard Reaction – Organic Chemistry.
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stability study of 4-Fluoro-3,5-dimethylbenzyl alcohol under different conditions
This guide provides a comprehensive framework for assessing the chemical stability of 4-Fluoro-3,5-dimethylbenzyl alcohol, a crucial parameter for its development and application in the pharmaceutical and chemical industries. By examining its behavior under various stress conditions, we can predict its degradation pathways, establish appropriate storage conditions, and ensure its quality and efficacy over time. This document outlines a model stability study, comparing the stability profile of this compound with its non-fluorinated analog, 3,5-dimethylbenzyl alcohol, and another halogenated derivative, 3-bromo-4-fluorobenzyl alcohol. The protocols and analyses presented herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]
Introduction: The Significance of Stability in Drug Development
The chemical stability of an active pharmaceutical ingredient (API) or a key starting material is a critical quality attribute that directly impacts its safety and efficacy. Stability studies are essential to understand how environmental factors such as temperature, humidity, light, and pH can affect a molecule over time.[1][2] Forced degradation studies, where the compound is subjected to stress conditions more severe than accelerated stability testing, are instrumental in identifying potential degradation products and elucidating degradation pathways.[6] This information is vital for developing stable formulations, defining re-test periods or shelf lives, and ensuring the overall quality of the final product.[4]
This compound is a substituted benzyl alcohol derivative. The presence of a fluorine atom and methyl groups on the aromatic ring can significantly influence its chemical properties, including its stability. The carbon-fluorine bond is one of the strongest in organic chemistry, often imparting increased thermal and oxidative stability.[7][8] However, fluorinated compounds can be susceptible to photolytic degradation.[7][8][9] This guide provides a systematic approach to investigating these aspects.
Comparative Compounds
To provide a comprehensive understanding of the stability of this compound, this guide proposes a comparative study with the following compounds:
-
3,5-Dimethylbenzyl alcohol: The non-fluorinated analog, which will help in assessing the influence of the fluorine atom on the stability of the molecule.
-
3-Bromo-4-fluorobenzyl alcohol: Another halogenated benzyl alcohol, which will allow for a comparison of the effects of different halogen substituents.
Experimental Design: A Forced Degradation Study
The following experimental workflow is designed to assess the stability of this compound and the comparative compounds under various stress conditions as stipulated by ICH guidelines.[4][6]
Figure 1: Experimental workflow for the forced degradation study.
Materials and Methods
Materials:
-
This compound (Purity ≥ 97%)
-
3,5-Dimethylbenzyl alcohol (Purity ≥ 98%)
-
3-Bromo-4-fluorobenzyl alcohol (Purity ≥ 97%)
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Methanol, HPLC grade
-
Water, HPLC grade
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system
-
pH meter
-
Forced-air oven
-
Photostability chamber
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water gradient
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Step-by-Step Protocols
1. Preparation of Stock Solutions:
-
Accurately weigh and dissolve each compound in a 50:50 (v/v) methanol:water mixture to prepare stock solutions of 1 mg/mL.
2. Forced Degradation Conditions:
-
Acid Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.2 N HCl. Keep the solution at 60°C.
-
Base Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.2 N NaOH. Keep the solution at 60°C.
-
Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 6% H₂O₂. Keep the solution at room temperature.
-
Thermal Degradation: Store the solid compounds in a forced-air oven at 80°C.
-
Photolytic Degradation: Expose the solutions to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[2][5]
3. Sample Analysis:
-
Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
For acid and base hydrolysis samples, neutralize the solution before injection.
-
Analyze all samples by the validated HPLC method to determine the percentage of degradation.
-
Analyze samples showing significant degradation by LC-MS/MS to identify the mass of the degradation products.
Predicted Stability Profiles and Degradation Pathways
While experimental data for this compound is not publicly available, we can predict its stability based on the known chemistry of related compounds.
Comparative Stability Data (Hypothetical)
The following table presents a hypothetical summary of the degradation data that could be obtained from the described study.
| Stress Condition | This compound (% Degradation) | 3,5-Dimethylbenzyl alcohol (% Degradation) | 3-Bromo-4-fluorobenzyl alcohol (% Degradation) |
| Acid Hydrolysis (0.1 N HCl, 60°C, 24h) | < 5% | < 5% | < 5% |
| Base Hydrolysis (0.1 N NaOH, 60°C, 24h) | < 5% | < 5% | < 5% |
| Oxidative (3% H₂O₂, RT, 24h) | 10-15% | 15-20% | 12-18% |
| Thermal (80°C, 24h) | < 2% | < 2% | < 2% |
| Photolytic (ICH Q1B) | 20-30% | 5-10% | 25-35% |
Interpretation of Predicted Results
-
Hydrolytic and Thermal Stability: Benzyl alcohols are generally stable to hydrolysis and moderate thermal stress. The presence of the fluorine atom is not expected to significantly alter this behavior.
-
Oxidative Stability: The primary alcohol moiety is susceptible to oxidation to the corresponding aldehyde and carboxylic acid. The electron-withdrawing nature of the fluorine atom in this compound might slightly decrease the rate of oxidation compared to its non-fluorinated analog.
-
Photostability: Aromatic fluorides can be susceptible to photolytic cleavage of the C-F bond.[7][8][9] Therefore, this compound is predicted to be more sensitive to light compared to 3,5-dimethylbenzyl alcohol. The presence of a bromine atom in 3-Bromo-4-fluorobenzyl alcohol might further increase its photosensitivity.
Postulated Degradation Pathway
Based on the known degradation of benzyl alcohol and fluorinated aromatic compounds, the following degradation pathway for this compound under oxidative and photolytic stress is proposed.
Figure 2: Postulated degradation pathway for this compound.
The primary degradation products are expected to be the corresponding aldehyde and carboxylic acid due to oxidation of the benzylic alcohol.[10] Under photolytic stress, cleavage of the carbon-fluorine bond could lead to the formation of 3,5-dimethylbenzyl alcohol. Further degradation of the aromatic ring is also possible under harsh conditions.
Conclusion and Recommendations
This guide provides a comprehensive, albeit predictive, comparison of the stability of this compound. The presence of the fluorine atom is anticipated to confer a degree of oxidative stability while potentially increasing its susceptibility to photolytic degradation.
For researchers and drug development professionals working with this compound, the following recommendations are crucial:
-
Conduct a comprehensive forced degradation study as outlined in this guide to confirm the predicted stability profile and identify any unknown degradation products.
-
Develop and validate a stability-indicating analytical method before initiating long-term stability studies.
-
Protect the compound from light during storage and handling due to its potential photosensitivity.
-
Store in well-closed containers at controlled room temperature to minimize thermal and oxidative degradation.
By following these guidelines, a robust understanding of the stability of this compound can be established, ensuring its quality and suitability for its intended application.
References
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- ICH Q1A(R2) Guideline on Stability Testing of New Drug Substances and Products.
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A Comparative Guide to the Kinetic Profiles of 4-Fluoro-3,5-dimethylbenzyl Alcohol Reactions
For researchers, scientists, and professionals in drug development, a deep understanding of reaction kinetics is paramount for optimizing synthetic routes, ensuring process safety, and accelerating the discovery pipeline. This guide provides a comprehensive comparative analysis of the kinetic profiles of reactions involving 4-Fluoro-3,5-dimethylbenzyl alcohol. While direct kinetic data for this specific molecule may be sparse in publicly available literature, this guide will infer its reactivity by drawing comparisons with other substituted benzyl alcohols and leveraging established principles of physical organic chemistry. We will delve into the anticipated kinetics of its primary reactions—oxidation, esterification, and etherification—supported by established experimental protocols and a thorough examination of the electronic and steric effects of its unique substitution pattern.
The Structural Uniqueness of this compound: Predicting Reactivity
The reactivity of a benzyl alcohol is intricately linked to the electronic and steric nature of the substituents on the aromatic ring. In this compound, we have a combination of a moderately deactivating, electron-withdrawing fluorine atom at the para position and two electron-donating, sterically hindering methyl groups at the meta positions.
-
Electronic Effects: The para-fluoro substituent exerts a dual electronic influence: it is inductively electron-withdrawing (-I) but also a weak π-donor through resonance (+R).[1] The two meta-methyl groups are weakly electron-donating through induction (+I). The overall electronic effect on the benzylic carbon is a complex interplay of these competing influences. In reactions where a positive charge develops at the benzylic position in the transition state (e.g., SN1-type etherification or oxidation mechanisms involving hydride abstraction), the electron-donating methyl groups will have a rate-accelerating effect, while the electron-withdrawing fluorine will be rate-retarding.
-
Steric Effects: The two methyl groups ortho to the hydroxymethyl group introduce significant steric hindrance. This steric crowding can impede the approach of bulky reagents to the reaction center, thereby slowing down the reaction rate.[2][3] This effect is particularly pronounced in bimolecular reactions (SN2).
This unique combination of electronic and steric factors suggests that the kinetic behavior of this compound will be distinct from that of unsubstituted benzyl alcohol or benzyl alcohols with single substituents.
Comparative Kinetic Analysis of Key Reactions
To understand the kinetic profile of this compound, we will compare its expected reactivity in three common transformations with that of other relevant benzyl alcohols.
Oxidation to 4-Fluoro-3,5-dimethylbenzaldehyde
The oxidation of benzyl alcohols to their corresponding aldehydes is a cornerstone of organic synthesis. The reaction rate is highly sensitive to the electronic properties of the ring substituents.[4]
Expected Kinetic Profile:
For oxidations that proceed through a mechanism involving the formation of a positive charge in the transition state, such as those with many Cr(VI) reagents, electron-donating groups accelerate the reaction, while electron-withdrawing groups decelerate it.[5][6] The Hammett equation, which correlates reaction rates with substituent constants (σ), is a powerful tool for quantifying these effects.[7][8] A negative rho (ρ) value for the reaction indicates the buildup of positive charge in the transition state.
Given the presence of two electron-donating methyl groups, we can anticipate that the oxidation of this compound will be faster than that of benzyl alcohol itself, despite the presence of the electron-withdrawing fluorine. However, the rate may be slower than that of 3,5-dimethylbenzyl alcohol due to the fluorine's influence.
Comparative Data for Substituted Benzyl Alcohols in Oxidation:
| Substituent (p-X) | Oxidizing Agent | Relative Rate (k_X / k_H) | Hammett Constant (σ_p) |
| -OCH₃ | Acidified Dichromate | Faster than -H | -0.27 |
| -CH₃ | Acidified Dichromate | Faster than -H | -0.17 |
| -H | Acidified Dichromate | 1.00 | 0.00 |
| -Cl | Acidified Dichromate | Slower than -H | 0.23 |
| -NO₂ | Acidified Dichromate | Slower than -H | 0.78 |
Data compiled from various sources on the oxidation of para-substituted benzyl alcohols.[4][6]
Esterification with Carboxylic Acids
Esterification is a reversible reaction, and its kinetics are influenced by both steric and electronic factors.
Expected Kinetic Profile:
Acid-catalyzed esterification proceeds via protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol. The steric hindrance from the two meta-methyl groups in this compound is expected to significantly slow down the rate of esterification compared to less hindered benzyl alcohols.[9] The electronic effects of the substituents on the benzyl alcohol are generally less pronounced in esterification than in oxidation.
Comparative Data for Esterification of Benzyl Alcohols:
While detailed comparative kinetic data for a wide range of substituted benzyl alcohols in esterification is less common in the literature, studies have shown that increased steric bulk on the alcohol decreases the reaction rate.[9]
Etherification Reactions
The kinetics of etherification can vary significantly depending on the reaction mechanism (SN1 vs. SN2).
Expected Kinetic Profile:
-
SN1-type reactions: In acidic media, the reaction may proceed through a benzylic carbocation intermediate. The electron-donating methyl groups would stabilize this carbocation, favoring an SN1 pathway and increasing the reaction rate. The electron-withdrawing fluorine would have a destabilizing, rate-retarding effect. The net effect will depend on the balance of these opposing influences.
-
SN2-type reactions (e.g., Williamson ether synthesis): In this case, the alcohol is first deprotonated to form an alkoxide, which then acts as a nucleophile. The steric hindrance from the meta-methyl groups would significantly impede the approach of the electrophile, leading to a much slower reaction rate compared to sterically unencumbered benzyl alcohols.[2][3]
Studies on the etherification of substituted benzyl alcohols have shown that electron-donating groups generally accelerate the reaction, while electron-withdrawing groups have the opposite effect.[10][11]
Experimental Protocols for Kinetic Studies
Accurate and reproducible kinetic data are essential for a meaningful comparative analysis. The following are generalized protocols for monitoring the kinetics of the reactions discussed.
General Protocol for Kinetic Analysis
-
Preparation of Reactant Solutions: Prepare stock solutions of the benzyl alcohol, the co-reactant (e.g., oxidizing agent, carboxylic acid), and any catalyst in a suitable solvent to known concentrations.[4]
-
Reaction Setup: In a thermostatted reaction vessel, combine the benzyl alcohol solution and, if applicable, the catalyst solution. Allow the mixture to reach thermal equilibrium.[4]
-
Initiation: Initiate the reaction by adding the co-reactant solution.
-
Monitoring: At regular intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by rapid cooling or addition of a quenching agent).[4]
-
Analysis: Analyze the quenched aliquots using a suitable analytical technique to determine the concentration of the reactant or product.
Analytical Techniques for Kinetic Monitoring
-
UV-Vis Spectrophotometry: This technique is suitable if the reactant or product has a distinct chromophore that absorbs in the UV-Vis region.[12][13] The change in absorbance at a specific wavelength is monitored over time and can be related to concentration changes via the Beer-Lambert law.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating and quantifying the components of a reaction mixture.[14] It is particularly useful for reactions where multiple species are present.
-
Gas Chromatography (GC): GC is well-suited for monitoring reactions with volatile components.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of reactant signals and the appearance of product signals over time. This method provides detailed structural information but is generally less sensitive than chromatographic techniques.
Self-Validating Systems and Trustworthiness
To ensure the trustworthiness of kinetic data, experiments should be designed as self-validating systems:
-
Mass Balance: The sum of the concentrations of reactants and products should remain constant throughout the reaction.
-
Reproducibility: Experiments should be repeated to ensure the consistency of the results.
-
Pseudo-First-Order Conditions: By using a large excess of one reactant, the reaction can be simplified to pseudo-first-order kinetics, which facilitates the determination of the rate constant for the limiting reactant.[5]
-
Determination of Reaction Order: The order of the reaction with respect to each reactant should be determined by systematically varying their initial concentrations.[15]
Conclusion
The kinetic profile of reactions involving this compound is governed by a nuanced interplay of electronic and steric effects. The two meta-methyl groups are expected to exert a significant influence, both by providing steric hindrance and by donating electron density to the aromatic ring. The para-fluoro substituent will act as an electron-withdrawing group, opposing the electronic effect of the methyl groups.
For reactions that are sensitive to steric bulk, such as SN2-type etherifications and some esterifications, this compound is predicted to react more slowly than less substituted benzyl alcohols. In contrast, for reactions that proceed through electron-deficient transition states, such as many oxidations, the combined electron-donating effect of the methyl groups is likely to result in a faster reaction rate compared to unsubstituted benzyl alcohol, although the rate will be tempered by the deactivating fluorine atom.
This guide provides a framework for understanding and predicting the kinetic behavior of this uniquely substituted benzyl alcohol. The experimental protocols and comparative data presented herein should serve as a valuable resource for researchers and scientists working with this and related compounds.
References
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- BenchChem. (2025). Comparative Kinetic Analysis of Reactions Involving 4-Iodobenzyl Alcohol and Other Substituted Benzyl Alcohols.
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- The Royal Society of Chemistry. (2014). In Situ Activation of Benzyl Alcohols with XtalFluor-E.
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assessing the scalability of different 4-Fluoro-3,5-dimethylbenzyl alcohol synthesis methods
This guide provides a comprehensive comparison of viable synthetic routes to 4-Fluoro-3,5-dimethylbenzyl alcohol, a key intermediate in the synthesis of fine chemicals and pharmaceuticals. The following sections detail two primary, industrially scalable strategies, presenting quantitative data, step-by-step experimental protocols, and a visual representation of the synthetic pathways to aid in the selection of the most suitable method for your research and development needs.
Introduction
This compound is an important building block in organic synthesis. Its structural features, including the fluorinated aromatic ring and the reactive benzyl alcohol moiety, make it a valuable precursor for various target molecules in the pharmaceutical and agrochemical industries. The scalability of its synthesis is a critical factor for commercial viability. This guide assesses two prominent methods: the reduction of 4-Fluoro-3,5-dimethylbenzaldehyde and the Grignard reaction of a suitable haloaromatic precursor with formaldehyde.
Method 1: Reduction of 4-Fluoro-3,5-dimethylbenzaldehyde
This is a classic and highly efficient method for the preparation of benzyl alcohols. The direct reduction of the corresponding aldehyde is often high-yielding and relatively clean, making it an attractive option for large-scale production.
Reaction Mechanism
The reduction of an aldehyde to a primary alcohol is typically achieved using a hydride-based reducing agent, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide intermediate is then protonated during a workup step to yield the primary alcohol.
Experimental Protocol
Starting Material: 4-Fluoro-3,5-dimethylbenzaldehyde[1][2][3] Reducing Agent: Sodium Borohydride (NaBH₄)
Step-by-Step Procedure:
-
Dissolution: In a reaction vessel equipped with a stirrer and a thermometer, dissolve 4-Fluoro-3,5-dimethylbenzaldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol at room temperature.
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.1-1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C. The addition is exothermic.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until the reaction is complete as monitored by TLC or GC.
-
Quenching: Carefully quench the reaction by the slow addition of water or dilute hydrochloric acid at 0-5 °C to decompose the excess NaBH₄ and the borate esters.
-
Extraction: Extract the product into a suitable organic solvent such as ethyl acetate.
-
Washing: Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be further purified by distillation or recrystallization if necessary.
Scalability Assessment
This method is generally considered highly scalable. Sodium borohydride is a relatively inexpensive and easy-to-handle reducing agent compared to more reactive hydrides like LiAlH₄. The reaction conditions are mild, and the workup procedure is straightforward. The primary challenges for large-scale production include managing the exothermicity during the addition of the reducing agent and handling the hydrogen gas evolved during the quenching step.
Method 2: Grignard Reaction with Formaldehyde
The Grignard reaction is a powerful tool for C-C bond formation and offers a versatile route to benzyl alcohols from the corresponding aryl halides.[4]
Reaction Mechanism
This synthesis involves two main stages. First, a Grignard reagent is prepared by reacting an aryl halide (e.g., 4-bromo-2,6-dimethylfluorobenzene) with magnesium metal in an ethereal solvent. The resulting organomagnesium compound is a potent nucleophile. In the second stage, this Grignard reagent attacks the electrophilic carbon of formaldehyde. The subsequent acidic workup protonates the intermediate alkoxide to furnish the desired primary alcohol.
Experimental Protocol
Starting Material: A suitable aryl halide such as 4-bromo-2,6-dimethylfluorobenzene. Reagents: Magnesium turnings, formaldehyde (or its solid equivalent, paraformaldehyde), and a suitable acid for workup.
Step-by-Step Procedure:
-
Grignard Reagent Formation:
-
Set up a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Place magnesium turnings (1.2 eq) and a small crystal of iodine in the flask.
-
In the dropping funnel, place a solution of 4-bromo-2,6-dimethylfluorobenzene (1.0 eq) in anhydrous diethyl ether or THF.
-
Add a small portion of the bromide solution to the magnesium turnings to initiate the reaction. Gentle warming may be necessary.
-
Once the reaction starts, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
-
Reaction with Formaldehyde:
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Slowly bubble dry formaldehyde gas through the solution or add paraformaldehyde portion-wise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
-
Workup:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
-
Drying, Concentration, and Purification:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or distillation.
-
Scalability Assessment
The Grignard reaction is a well-established industrial process. However, scaling up presents several challenges. The reaction is highly sensitive to moisture and requires strictly anhydrous conditions, which can be difficult and costly to maintain on a large scale. The initiation of the Grignard reaction can sometimes be sluggish and difficult to control, posing a safety risk. The use of ethereal solvents like diethyl ether and THF, which are highly flammable, also requires special handling and safety precautions in a production environment.
Comparative Analysis
| Feature | Method 1: Reduction of Aldehyde | Method 2: Grignard Reaction |
| Starting Material Availability | Requires 4-Fluoro-3,5-dimethylbenzaldehyde | Requires a suitable aryl halide |
| Reagent Handling & Safety | NaBH₄ is relatively safe; H₂ evolution during quench | Grignard reagents are pyrophoric and moisture-sensitive; flammable solvents |
| Reaction Conditions | Mild (0 °C to room temperature) | Anhydrous conditions required; initiation can be tricky |
| Yield | Generally high (>90%) | Moderate to high (60-80%)[5] |
| Scalability | Excellent | Good, but with significant safety and handling considerations |
| Atom Economy | Good | Moderate |
Visualization of Synthetic Workflows
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Fluoro-3,5-dimethylbenzyl alcohol
As researchers and drug development professionals, our work is predicated on precision, safety, and a deep understanding of the materials we handle. The disposal of chemical reagents is not merely a logistical task but a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-Fluoro-3,5-dimethylbenzyl alcohol, grounded in regulatory standards and sound scientific principles. Our objective is to ensure that this process is executed with the same rigor as our research.
Hazard Profile and Chemical Characteristics
Before handling any chemical for disposal, a thorough understanding of its intrinsic properties and associated hazards is paramount. This compound is a substituted aromatic alcohol. Its hazard profile, as outlined in its Safety Data Sheet (SDS), dictates the necessary handling precautions.[1]
From a chemical standpoint, the presence of a carbon-fluorine bond is significant. This bond is exceptionally strong, which contributes to the chemical stability and environmental persistence of many fluorinated organic compounds.[2][3] This stability necessitates a specific and robust disposal methodology to ensure complete destruction.
Table 1: Chemical and Hazard Identification
| Property | Value | Source |
| Chemical Name | This compound | [1][4] |
| CAS Number | 886501-76-4 | [1] |
| Molecular Formula | C₉H₁₁FO | [4] |
| Molecular Weight | 154.18 g/mol | [4] |
| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1] |
Immediate Safety Protocols & Personal Protective Equipment (PPE)
Given the identified hazards, direct contact with this compound must be avoided. The following PPE is mandatory when handling the chemical for disposal. This serves as the first and most critical line of defense against exposure.[5]
-
Eye and Face Protection: Wear chemical splash goggles that meet OSHA's eye and face protection standards (29 CFR 1910.133). This is crucial to prevent serious eye irritation.[1]
-
Skin Protection: Wear nitrile or other chemically resistant gloves. A standard laboratory coat must be worn and fully fastened.[5][6] This mitigates the risk of skin irritation.[1]
-
Ventilation: All handling of open containers should occur within a certified chemical fume hood to prevent the inhalation of any potential vapors and avoid respiratory tract irritation.[5][7]
Waste Characterization and Segregation: A Critical First Step
Under the Resource Conservation and Recovery Act (RCRA), all chemical waste must be properly characterized to ensure safe handling and disposal.[8][9][10]
-
Hazardous Waste Determination: Due to its irritant properties and its nature as a synthetic organic chemical, this compound must be managed as a hazardous waste.[8][9] Assume all chemical wastes are hazardous unless specific analysis proves otherwise.[8]
-
Segregation: This compound should be collected in a dedicated waste container. Do not mix it with other waste streams, particularly strong oxidizing agents, acid anhydrides, or acid chlorides, to prevent unforeseen chemical reactions.[11] Proper segregation is a cornerstone of laboratory safety and regulatory compliance.[9][12]
Step-by-Step Disposal Procedure
The following workflow provides a systematic approach to the collection and disposal of this compound waste, ensuring compliance with EPA and OSHA regulations.[8][13]
Step 1: Containerization
Select a waste container that is in good condition, compatible with the chemical, and has a secure, leak-proof screw cap. Borosilicate glass or a chemically resistant plastic container is appropriate. The container must be kept closed at all times except when actively adding waste.[8][12] This practice is a common EPA citation and is vital for preventing spills and fugitive emissions.[8]
Step 2: Labeling
Proper labeling is a critical safety communication tool. As soon as the first drop of waste enters the container, it must be labeled with a hazardous waste tag. The label must include:
-
The words "Hazardous Waste"[14]
-
The full chemical name: "this compound"
-
The specific hazard characteristics (e.g., "Irritant")
-
The date of accumulation
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
The labeled waste container should be stored in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation and under the control of the operator.[12] The SAA must be a secondary containment bin or tray to capture any potential leaks.
Step 4: Arranging for Professional Disposal
Disposal of this compound must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[7][9]
The required method of disposal for this and similar fluorinated organic compounds is high-temperature incineration .[2][15] The high thermal energy is necessary to break the stable carbon-fluorine bond, ensuring complete destruction of the molecule.[2][3] Attempting to dispose of this chemical via any other means (e.g., drain disposal, evaporation) is a serious regulatory violation and poses a significant environmental risk due to the persistence of fluorinated compounds.
Caption: Disposal Decision Workflow for this compound.
Spill Management Protocol
In the event of a small spill, immediate and correct action is crucial.
-
Alert Personnel: Notify others in the immediate area.
-
Ensure Ventilation: If not already in a fume hood, ensure the area is well-ventilated. Avoid breathing vapors.[6]
-
Don PPE: At a minimum, wear the PPE described in Section 2.
-
Contain and Absorb: Cover the spill with a chemical absorbent material (e.g., vermiculite or a commercial spill pad).
-
Collect Waste: Carefully sweep or scoop the absorbed material into a designated waste container.[6][7]
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: Label the spill cleanup debris as "Hazardous Waste: this compound contaminated debris" and manage it for disposal along with your other chemical waste.
For large spills, evacuate the area immediately and contact your institution's emergency response team or EHS.
The Regulatory Imperative
Adherence to these procedures is not optional. The framework for hazardous waste management is mandated by federal and state regulations to protect human health and the environment.[10] Key governing standards include:
-
The EPA's Resource Conservation and Recovery Act (RCRA): Establishes the "cradle-to-grave" management system for hazardous waste.[8][10]
-
OSHA's Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450): Also known as the Laboratory Standard, it requires institutions to have a Chemical Hygiene Plan (CHP) and to protect laboratory workers from chemical hazards.[13][16][17]
By following this guide, you not only ensure the safety of yourself and your colleagues but also uphold the integrity of our profession and protect the environment.
References
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Personal protective equipment for handling 4-Fluoro-3,5-dimethylbenzyl alcohol
A Researcher's Guide to Safely Handling 4-Fluoro-3,5-dimethylbenzyl alcohol
Hazard Analysis: Understanding the Risk Profile
Given its chemical structure—a fluorinated aromatic alcohol—we can anticipate a hazard profile that includes potential irritation to the skin, eyes, and respiratory system.[1][2][3][4][5][6][7] The operational plan detailed below is built upon this foundational assumption, prioritizing the mitigation of these risks at every step.
Table 1: Chemical and Physical Properties of this compound and Related Compounds
| Property | This compound | 4-Fluoro-α-methylbenzyl alcohol (Analogue) | 3,5-Dimethylbenzyl alcohol (Analogue) |
| CAS Number | 886501-76-4[8] | 403-41-8[1] | 27129-87-9[9][10] |
| Molecular Formula | C₉H₁₁FO[8] | C₈H₉FO[1] | C₉H₁₂O[9] |
| Molecular Weight | 154.184 g/mol [8] | 140.15 g/mol [1] | 136.19 g/mol [9] |
| Form | Liquid[8] | Liquid[1] | Data not available |
| Purity | 97%[8] | 99%[1] | 98%[10] |
| Boiling Point | Data not available | 90-92 °C/7 mmHg[1] | 219.5 °C @ 760 mmHg[10] |
| Flash Point | Data not available | 91 °C (closed cup)[1] | 106.67 °C (TCC)[10] |
| Density | Data not available | 1.109 g/mL at 25 °C[1] | 0.927 g/mL at 25 °C[10] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE approach is crucial for minimizing exposure. The following protocol is designed to provide comprehensive protection when handling this compound.
Core PPE Requirements
-
Eye and Face Protection : Chemical splash goggles are mandatory to prevent contact with the eyes.[11] A face shield should be worn in conjunction with goggles when handling larger quantities or when there is a significant risk of splashing.[11][12]
-
Skin Protection : A flame-resistant lab coat must be worn and fully buttoned. Disposable nitrile gloves are required for incidental contact. For tasks involving potential immersion or extensive handling, heavier-duty gloves such as butyl rubber or neoprene should be considered.[11][13] Always inspect gloves for any signs of degradation or puncture before use.
-
Respiratory Protection : All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure. If engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[4][12]
Glove Selection Rationale
The choice of glove material is critical for adequate chemical resistance. While specific breakthrough times for this compound are not available, general guidance for handling alcohols and halogenated compounds suggests the following:
-
Nitrile Gloves : Offer good protection against a wide range of chemicals, including many alcohols, and are suitable for general laboratory use with this compound.[11][13]
-
Butyl Rubber Gloves : Provide excellent resistance to ketones, esters, and alcohols.[11][13]
-
Neoprene Gloves : Offer good resistance to acids, bases, and alcohols.[13]
It is imperative to consult glove manufacturers' compatibility charts for specific recommendations.
Operational Plan: A Step-by-Step Handling Protocol
This procedural guidance ensures a systematic and safe approach to working with this compound.
Pre-Handling Checklist
-
Verify Fume Hood Functionality : Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Assemble all Materials : Have all necessary equipment, reagents, and waste containers within the fume hood before introducing the this compound.
-
Don Appropriate PPE : Follow the comprehensive PPE guidelines outlined in Section 2.
-
Locate Emergency Equipment : Be aware of the location and proper operation of the nearest safety shower, eyewash station, and fire extinguisher.
Handling Procedure
Caption: Step-by-step workflow for the safe handling of this compound.
Spill and Emergency Procedures
In the event of a spill, immediately alert personnel in the vicinity and evacuate the area if necessary. For small spills within a fume hood, use an absorbent material to contain the liquid, then decontaminate the area. For larger spills, or any spill outside of a fume hood, evacuate the laboratory and contact the institutional safety office. In case of skin or eye contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[2][5][6]
Disposal Plan: Responsible Waste Management
As a halogenated organic compound, this compound requires specific disposal procedures to ensure environmental and regulatory compliance.
Waste Segregation
-
Halogenated Organic Waste : All waste containing this compound must be collected in a designated, properly labeled, and sealed container for halogenated organic waste.[14][15] Do not mix with non-halogenated waste streams, as this significantly increases disposal costs and environmental impact.[16][17]
-
Contaminated Materials : Any materials, such as gloves, absorbent pads, and disposable labware, that come into contact with the chemical must also be disposed of as hazardous waste.
Caption: Decision tree for the proper segregation and disposal of waste.
Container Labeling and Storage
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume.[15] Containers should be kept closed except when adding waste and stored in a designated satellite accumulation area.
By adhering to these rigorous safety and handling protocols, you are not only protecting yourself and your colleagues but also ensuring the continued integrity and success of your vital research endeavors.
References
- Bucknell University. (n.d.). Hazardous Waste Segregation.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign.
- U.S. Environmental Protection Agency. (1988). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- University of British Columbia. (n.d.). Organic Solvent Waste Disposal. Safety & Risk Services.
- Occupational Safety and Health Administration. (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety - The University of Texas at Dallas.
- Miami University. (n.d.). Personal Protective Equipment. Safety | Physical Facilities.
- MCR Safety. (2025). Understanding Solvents and PPE for Chemical Safety.
- Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals.
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- National Center for Biotechnology Information. (n.d.). 2,4-Dimethylbenzyl alcohol. PubChem.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
